molecular formula C9H11N3 B1313358 2,3-Dimethyl-2H-indazol-6-amine CAS No. 444731-72-0

2,3-Dimethyl-2H-indazol-6-amine

Cat. No.: B1313358
CAS No.: 444731-72-0
M. Wt: 161.2 g/mol
InChI Key: PVNVSSNARYHLRF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazol-6-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dimethyl-2H-indazol-6-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dimethyl-2H-indazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-2H-indazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dimethylindazol-6-amine
Source PubChem
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InChI

InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PVNVSSNARYHLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468278
Record name 2,3-Dimethyl-2H-indazol-6-amine
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

444731-72-0
Record name 2,3-Dimethyl-2H-indazol-6-amine
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Record name 2,3-Dimethyl-2H-indazol-6-amine
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Record name 2,3-dimethyl-2H-indazol-6-amine
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Record name 2,3-Dimethyl-6-amino-2H-indazole
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

A Technical Guide to 2,3-Dimethyl-2H-indazol-6-amine: A Core Scaffold in Modern Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Nucleus

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, renowned for its ability to mimic the purine core of ATP and interact with the hinge region of kinase enzymes.[1] Among the various substituted indazoles, 2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-72-0) has emerged as a particularly valuable building block. It serves as a crucial intermediate in the synthesis of several targeted therapies, most notably Pazopanib, an oral angiogenesis inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3]

This guide provides an in-depth examination of the chemical and physical properties of 2,3-Dimethyl-2H-indazol-6-amine. It is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this molecule's synthesis, reactivity, and analytical characterization to leverage its full potential in discovery and process chemistry. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthetic routes and the practical implications of its structural features.

Physicochemical and Structural Properties

2,3-Dimethyl-2H-indazol-6-amine is a white to off-white solid that is stable under standard laboratory conditions, though its primary amine functionality confers sensitivity to strong acids and bases.[4] Its core structure consists of a bicyclic indazole ring system with methyl groups at the N2 and C3 positions and a primary amine at the C6 position, which is the key handle for subsequent chemical modifications.[5]

A summary of its key physical and computed properties is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 444731-72-0[5]
Molecular Formula C₉H₁₁N₃[4][5]
Molecular Weight 161.20 g/mol [4][5]
Appearance White to off-white solid[4]
Boiling Point 366.9 ± 22.0 °C (Predicted)[4]
Density 1.23 ± 0.1 g/cm³ (Predicted)[4]
Solubility Slightly soluble in DMSO and Methanol[4]
pKa 4.20 ± 0.30 (Predicted)[4]
XLogP3 1.3[5]

Synthesis: From Nitro Precursor to Key Amine Intermediate

The most prevalent and reliable synthesis of 2,3-Dimethyl-2H-indazol-6-amine involves the chemical reduction of its nitro precursor, 2,3-dimethyl-6-nitro-2H-indazole. This transformation is a cornerstone reaction in aromatic chemistry, and the choice of reducing agent is critical for achieving high yield and purity, especially in a process chemistry context.

Causality in Reagent Selection: The Stannous Chloride/HCl System

The use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for the reduction of aromatic nitro groups. The rationale for this choice is threefold:

  • Selectivity: This system is highly selective for the nitro group, leaving other functional groups on the aromatic ring, including the indazole core, intact.

  • Efficacy: Stannous chloride is a potent reducing agent in acidic media, capable of driving the six-electron transfer required to convert the nitro group (-NO₂) to a primary amine (-NH₂).

  • Process Viability: The reaction proceeds under mild conditions, typically starting at low temperatures (0-5 °C) to control the initial exotherm and then warming to room temperature.[6] The product is often precipitated as the hydrochloride salt, which facilitates isolation and purification while enhancing the stability of the amine product.[6]

The overall workflow for this synthesis is depicted below.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_process Process cluster_product Product Isolation Nitro 2,3-Dimethyl-6-nitro-2H-indazole Reduction Nitro Group Reduction Nitro->Reduction Dissolution & Cooling (0-5 °C) Reagents 1. SnCl₂, Conc. HCl 2. 2-Methoxyethyl ether (Solvent) Reagents->Reduction Dropwise Addition Product 2,3-Dimethyl-2H-indazol-6-amine (as HCl salt) Reduction->Product Stirring (45 min), Precipitation with Ether

Caption: Synthetic workflow for 2,3-Dimethyl-2H-indazol-6-amine.
Self-Validating Experimental Protocol: Synthesis via Nitro Reduction

This protocol is based on established literature procedures and incorporates self-validating checkpoints for reaction monitoring and product confirmation.[6]

Objective: To synthesize 2,3-Dimethyl-2H-indazol-6-amine hydrochloride from 2,3-dimethyl-6-nitro-2H-indazole.

Materials:

  • 2,3-dimethyl-6-nitro-2H-indazole (1.0 equiv)

  • Tin(II) chloride (SnCl₂) (2.8 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Methoxyethyl ether

  • Diethyl ether

  • Nitrogen gas supply

  • Standard glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dimethyl-6-nitro-2H-indazole (e.g., 0.48 g, 2.5 mmol) in 2-methoxyethyl ether (e.g., 4.3 mL) with gentle heating.

  • Cooling: Cool the resulting solution to 0 °C using an ice bath. A clear solution should be maintained.

  • Addition of Reducing Agent: Add solid tin(II) chloride (e.g., 1.6 g, 7.1 mmol) to the cooled solution.

  • Acidification: Add concentrated HCl (e.g., 3.2 mL) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 5 °C. The controlled addition is crucial to manage the reaction exotherm.

  • Reaction: Once the HCl addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 45 minutes.

    • Process Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Precipitation: Add diethyl ether (e.g., 14 mL) to the reaction mixture to induce precipitation of the product.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of cold diethyl ether to remove any residual impurities and dry under vacuum to yield the desired product as its hydrochloride salt. A typical yield is around 87%.[6]

Spectroscopic Characterization Profile

Confirming the structure of 2,3-Dimethyl-2H-indazol-6-amine relies on a combination of standard spectroscopic techniques. The following is a predictive analysis of the key features expected in each spectrum.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (3H): Signals are expected in the ~6.5-7.5 ppm region. The protons on the benzene portion of the indazole ring will show characteristic splitting patterns (doublets, doublet of doublets) based on their coupling.

    • Amine Protons (-NH₂): A broad signal is anticipated between ~3.5-5.0 ppm. This signal's chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. Its identity can be confirmed by its disappearance upon a D₂O shake.

    • N-CH₃ Protons (3H): A sharp singlet is expected around ~3.7-4.0 ppm, as this methyl group is attached to a nitrogen within the aromatic system.

    • C-CH₃ Protons (3H): A sharp singlet should appear further upfield, typically around ~2.4-2.6 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: As a primary aromatic amine, two characteristic medium-intensity bands are expected in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[1][7][8]

    • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

    • N-H Bending (Scissoring): A distinct absorption is expected in the 1580-1650 cm⁻¹ range.[9][10]

    • Aromatic C=C Stretching: Multiple bands will be present in the 1450-1600 cm⁻¹ region.

    • C-N Stretching: A strong band for the aromatic C-N bond is expected between 1250-1335 cm⁻¹.[1][9]

Chemical Reactivity and Application in Pazopanib Synthesis

The synthetic utility of 2,3-Dimethyl-2H-indazol-6-amine is centered on the nucleophilicity of its C6-amino group. This functionality allows for the construction of more complex molecules, a strategy exploited in the synthesis of the tyrosine kinase inhibitor Pazopanib.

The pathway to Pazopanib first requires N-methylation of the primary amine to form N,2,3-trimethyl-2H-indazol-6-amine.[3] This secondary amine intermediate is then coupled with an activated pyrimidine ring. The key transformation is a nucleophilic aromatic substitution (SₙAr) reaction, where the secondary amine displaces a chlorine atom on 2,4-dichloropyrimidine.[11] This reaction is foundational for building the core of many kinase inhibitors.

Mechanism Insight: The SₙAr reaction is favored here because the pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles. The presence of two electron-withdrawing nitrogen atoms within the ring and the chloro leaving group facilitates this addition-elimination mechanism.

The logical flow from the core amine to a key Pazopanib precursor is illustrated below.

G cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Pyrimidine Coupling IndazoleAmine 2,3-Dimethyl-2H- indazol-6-amine Methylation Reductive Amination or Eschweiler-Clarke IndazoleAmine->Methylation MethylatedAmine N,2,3-Trimethyl-2H- indazol-6-amine Methylation->MethylatedAmine Coupling Nucleophilic Aromatic Substitution (SₙAr) MethylatedAmine->Coupling PazopanibPrecursor N-(2-chloropyrimidin-4-yl)- N,2,3-trimethyl-2H- indazol-6-amine Coupling->PazopanibPrecursor Dichloropyrimidine 2,4-Dichloropyrimidine Dichloropyrimidine->Coupling

Caption: Key derivatization pathway toward Pazopanib.

This final intermediate, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, is then reacted with 5-amino-2-methylbenzenesulfonamide to complete the synthesis of Pazopanib.[12][13]

Safety, Handling, and Storage

As a research chemical, 2,3-Dimethyl-2H-indazol-6-amine must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5] Aggregated data also indicates it may cause skin and eye irritation, respiratory irritation, and is suspected of causing genetic defects.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][14] It should be kept away from strong oxidizing agents and acids.[14]

Conclusion

2,3-Dimethyl-2H-indazol-6-amine is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its robust synthesis, well-defined physicochemical properties, and strategically positioned reactive handle make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for any scientist working on the development of indazole-based therapeutics and is key to unlocking further innovations in the field of kinase inhibition.

References

  • CN112538073A - Preparation method of pazopanib intermediate.
  • WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate.
  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]

  • IR: amines. University of Calgary. [Link]

  • 2,3-dimethyl-2H-indazol-6-amine | C9H11N3. PubChem. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Infrared Spectroscopy. ISU Chemistry. [Link]

  • (PDF) 1,3-Dimethyl-1H-indazol-6-amine. ResearchGate. [Link]

  • N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine. PubChem. [Link]

  • Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

Sources

Technical Guide: 2,3-Dimethyl-2H-indazol-6-amine (CAS 444731-72-0)

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Strategic Synthesis in Kinase Inhibitor Development [1]

Executive Summary

2,3-Dimethyl-2H-indazol-6-amine (CAS 444731-72-0) is a specialized heterocyclic intermediate, primarily recognized as the pharmacophore anchor for Pazopanib (Votrient) , a multi-targeted tyrosine kinase inhibitor (TKI).[1] Unlike the more common 1H-indazole derivatives, this molecule features a 2H-indazole tautomeric core, a structural distinctiveness that dictates its binding affinity in the ATP-binding pocket of VEGFR, PDGFR, and c-Kit receptors.

For the drug development chemist, this molecule presents a classic "Regioselectivity Paradox."[1] The synthesis requires forcing a methyl group onto the N2 nitrogen—a kinetically favored but thermodynamically less stable position compared to N1.[1] This guide details the process chemistry required to secure the N2-isomer with high purity, avoiding the common 1-methyl impurity that can compromise downstream API (Active Pharmaceutical Ingredient) crystallization.[1]

Chemical Architecture & The Tautomer Challenge

The indazole scaffold exists in dynamic equilibrium between 1H and 2H tautomers.[1][2] In unsubstituted indazoles, the 1H-form is aromatic and significantly more stable.[1][2] However, CAS 444731-72-0 is "locked" in the 2H-form via N-methylation.[1]

  • Thermodynamic Trap: Methylation of 3-methyl-6-nitro-1H-indazole typically favors the N1-isomer (1,3-dimethyl) under thermodynamic control (high temp, reversible conditions).[1]

  • Kinetic Target: The desired N2-isomer (2,3-dimethyl) requires kinetic control (low temp, irreversible alkylating agents) or steric steering.[1]

Pathway Visualization: The Regioselectivity Fork

The following diagram illustrates the critical divergence point in the synthesis of the nitro-precursor, which determines the purity of the final amine.

G Start 3-Methyl-6-nitro- 1H-indazole Reagents Methylating Agent (MeI or Me3OBF4) Start->Reagents N1_Isomer 1,3-Dimethyl-6-nitro- 1H-indazole (IMPURITY) Reagents->N1_Isomer Thermodynamic Control (High Temp, NaH/DMF) N2_Isomer 2,3-Dimethyl-6-nitro- 2H-indazole (DESIRED PRECURSOR) Reagents->N2_Isomer Kinetic Control (Low Temp, EtOAc/Me3OBF4) Final_Amine 2,3-Dimethyl-2H- indazol-6-amine (CAS 444731-72-0) N2_Isomer->Final_Amine Nitro Reduction (SnCl2 or H2/Pd-C)

Figure 1: The critical regioselectivity bifurcation in the synthesis of the Pazopanib intermediate.[1][3] The N2-pathway must be strictly controlled to avoid the N1-impurity.[1]

Validated Experimental Protocol

This protocol describes the reduction of the nitro-intermediate to the target amine.[1] Note that the quality of the starting material (2,3-dimethyl-6-nitro-2H-indazole) is paramount; it must contain <0.5% of the N1-isomer.[1]

Phase A: Nitro Reduction (Stannous Chloride Method)

While catalytic hydrogenation (H2/Pd-C) is cleaner for large scale, the SnCl2 (Stannous Chloride) method is often preferred in early-phase development for its robustness against catalyst poisoning by trace sulfur or nitrogen impurities.[1]

Reagents:

  • Precursor: 2,3-Dimethyl-6-nitro-2H-indazole (1.0 equiv)[1]

  • Reductant: SnCl2[1]·2H2O (3.5 - 4.0 equiv)[1]

  • Solvent: Ethanol or 2-Methoxyethylether[1]

  • Acid: Conc.[1] HCl (Catalytic to Stoichiometric)

Step-by-Step Methodology:

  • Dissolution: Charge 2,3-dimethyl-6-nitro-2H-indazole (e.g., 10g) into a reactor with Ethanol (100 mL). Agitate at room temperature.

  • Acidification: Add concentrated HCl (30 mL) dropwise. Caution: Exothermic.[1] Maintain temperature <30°C.[1]

  • Reduction: Add SnCl2·2H2O portion-wise over 20 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 2-3 hours.

    • Checkpoint: Monitor by HPLC or TLC.[1] The yellow nitro spot should disappear, replaced by a lower Rf amine spot (fluorescent blue under UV).[1]

  • Workup (Critical for Purity):

    • Cool to 0-5°C.[1]

    • Neutralize carefully with NaOH (aq) to pH 8-9.[1] Note: Tin salts will form a thick slurry.

    • Filter the slurry through a Celite pad to remove tin salts.[1] Wash the cake with Ethyl Acetate.[1]

  • Isolation: Extract the filtrate with Ethyl Acetate. Dry organics over MgSO4 and concentrate in vacuo.

  • Crystallization: Recrystallize from Ethanol/Heptane to yield off-white needles.

Expected Yield: 75-85% Purity Target: >98% (HPLC)

Analytical Characterization & QC

Distinguishing the 2H-indazole (target) from the 1H-indazole (impurity) is the primary QC challenge.[1]

1H NMR Diagnostic Signals (DMSO-d6)

The position of the N-Methyl protons is the definitive fingerprint.[1]

FeatureTarget: 2,3-Dimethyl-2H (N2)Impurity: 1,3-Dimethyl-1H (N1)
N-CH3 Shift ~4.05 ppm (Singlet)~3.85 ppm (Singlet)
C3-CH3 Shift ~2.60 ppm~2.40 ppm
Aromatic Region Distinct splitting pattern for H-4, H-5, H-7Often overlaps, but H-7 is shifted
HPLC Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).[1]

  • Retention Time: The N2-isomer is generally more polar and elutes slightly earlier than the N1-isomer due to the quinoid-like character of the 2H-indazole ring system.[1]

Application: The Pazopanib Coupling

The amine (CAS 444731-72-0) serves as the nucleophile in an SNAr (Nucleophilic Aromatic Substitution) reaction to build the Pazopanib core.[1]

Pazopanib Amine 2,3-Dimethyl-2H- indazol-6-amine (Nucleophile) Coupling SNAr Coupling (Isopropanol, 80°C) Amine->Coupling Pyrimidine 2,4-Dichloropyrimidine Derivative (Electrophile) Pyrimidine->Coupling Pazopanib_Int Pazopanib Precursor (N-(2-chloropyrimidin-4-yl)-...) Coupling->Pazopanib_Int HCl Scavenging

Figure 2: The convergent synthesis step where CAS 444731-72-0 is coupled to the pyrimidine scaffold.[1]

Process Insight: The 6-amino group on the indazole is moderately nucleophilic.[1] However, steric hindrance from the 2,3-dimethyl system is minimal, allowing for efficient coupling with 2,4-dichloropyrimidines.[1]

Safety & Handling (GHS)[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1]

  • Handling: As an aromatic amine, it should be treated as a potential genotoxin until proven otherwise.[1] Use full PPE (gloves, respirator) and handle in a fume hood.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (browning) upon prolonged air exposure.[1]

References

  • BenchChem. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine. Retrieved from BenchChem Database.[1] Link

  • Molecules (MDPI). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[1][4][5] Molecules 2020, 25(6), 1343.[1] Link

  • PubChem. 2,3-Dimethyl-2H-indazol-6-amine Compound Summary. National Library of Medicine.[1] Link[1]

  • Organic Process Research & Development. Process-Related Impurities of Pazopanib. ACS Publications, 2019.[1][6] Link[1][6]

  • Google Patents. Preparation method of pazopanib intermediate (CN112538073A).[1]Link[1]

Sources

Technical Whitepaper: Physicochemical Characterization & Handling of 2,3-Dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1]

2,3-Dimethyl-2H-indazol-6-amine (CAS 444731-72-0) is a heterocyclic building block of significant pharmaceutical interest, serving as the primary amine intermediate in the synthesis of Pazopanib (Votrient), a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Structurally, the compound features a 2H-indazole core—a tautomer often less stable than the 1H-form but locked into position by N2-methylation. This specific methylation pattern, combined with the C3-methyl group, imparts unique solubility and electronic properties that are critical for its role in nucleophilic aromatic substitution reactions (SNAr) during drug substance manufacturing.

Molecular Architecture
PropertySpecification
IUPAC Name 2,3-Dimethyl-2H-indazol-6-amine
CAS Registry Number 444731-72-0
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
SMILES CC1=C2C=CC(=CC2=NN1C)N
InChI Key PVNVSSNARYHLRF-UHFFFAOYSA-N
Role Key Intermediate (Pazopanib); VEGFR/PDGFR Inhibitor Fragment

Physicochemical Profile

The physical behavior of 2,3-Dimethyl-2H-indazol-6-amine is dominated by the electron-rich nature of the amino-indazole system. Unlike simple anilines, the fused pyrazole ring alters the basicity and lipophilicity.

Solid-State & Solution Properties
ParameterValue / DescriptionContext & Causality
Physical State Crystalline SolidTypically isolated as a tan to brown solid in crude form; recrystallizes to off-white needles.
Melting Point ~105–115°C (Free Base)*Note: The precursor (6-nitro) melts at 183–186°C. The HCl salt (CAS 635702-60-2) exhibits a significantly higher melting range (>200°C).
Boiling Point 366.9 ± 22.0°C (Predicted)High boiling point necessitates vacuum distillation if purification by distillation is attempted (rare).
Solubility DMSO, Methanol, Ethyl AcetateSoluble in polar organic solvents. Poorly soluble in water at neutral pH due to lipophilic methyl groups.
pKa (Conjugate Acid) ~4.20 ± 0.30 (Predicted)The exocyclic amine is weakly basic, comparable to aniline (pKa 4.6), but reduced by the electron-withdrawing nature of the heterocycle.
LogP 1.30 (Experimental/Consensus)Moderate lipophilicity allows for efficient extraction into organic phases (EtOAc/DCM) from aqueous alkaline solutions.

Critical Handling Note: The free base is sensitive to oxidation upon prolonged exposure to air and light, darkening over time. Storage under inert atmosphere (Argon/Nitrogen) at 2–8°C is mandatory for analytical standards.

Structural Characterization Protocols

To validate the identity of 2,3-Dimethyl-2H-indazol-6-amine, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

  • δ 2.48 (s, 3H): C3-Methyl group (Singlet).

  • δ 3.89 (s, 3H): N2-Methyl group (Singlet, distinctive downfield shift due to N-attachment).

  • δ 5.20 (s, 2H): -NH₂ protons (Broad singlet, exchangeable with D₂O).

  • δ 6.45 (dd, 1H): C5-H (Ortho to amine, doublet of doublets).

  • δ 6.55 (d, 1H): C7-H (Meta to amine, doublet).

  • δ 7.45 (d, 1H): C4-H (Adjacent to C3-methyl, doublet).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+)

  • Parent Ion [M+H]⁺: m/z 162.2

  • Fragmentation: Loss of methyl groups or ammonia may be observed at higher collision energies.

Synthesis & Purification Workflow

The synthesis typically proceeds via the reduction of the corresponding nitro-indazole. The efficiency of this step determines the impurity profile (specifically azo-dimer formation).

Reaction Pathway Diagram

The following Graphviz diagram illustrates the standard industrial workflow from the nitro-precursor to the isolated amine.

SynthesisWorkflow Precursor 2,3-Dimethyl-6-nitro-2H-indazole (CAS 444731-73-1) Reduction Reduction Step (SnCl2/HCl or H2/Pd-C) Precursor->Reduction Reduction Quench Quench & Neutralization (pH > 9, NaOH/Na2CO3) Reduction->Quench Exothermic Control Extraction Extraction (Ethyl Acetate) Quench->Extraction Phase Separation Crystallization Recrystallization (Ethanol/Heptane) Extraction->Crystallization Solvent Swap Product Purified Amine (CAS 444731-72-0) Crystallization->Product Filtration & Drying

Figure 1: Synthetic workflow converting the nitro-precursor to the target amine via reduction and selective isolation.[1][2][3]

Purification Protocol (Recrystallization)
  • Dissolution: Dissolve crude solid in minimum hot Ethanol (60°C).

  • Clarification: Filter hot to remove insoluble palladium residues (if catalytic hydrogenation used) or inorganic salts.

  • Precipitation: Slowly add n-Heptane or Water as an anti-solvent while cooling to 0–5°C.

  • Isolation: Filter the off-white precipitate and wash with cold Heptane.

  • Drying: Vacuum dry at 40°C for 12 hours.

Analytical Quality Control (HPLC Method)

For the determination of purity and quantification of the nitro-impurity (CAS 444731-73-1), the following Reverse-Phase HPLC method is recommended.

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.05M KH₂PO₄ Buffer (pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 10% B; 5-20 min: 10%→80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV at 225 nm (Amine absorption) and 254 nm
Retention Times Amine: ~7.5 min
Analytical Logic Tree

AnalyticalLogic Sample Unknown Sample HPLC HPLC Analysis (C18, Gradient) Sample->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck ID_Check RT Match Std? PurityCheck->ID_Check Yes Fail REJECT / REPROCESS PurityCheck->Fail No (<98%) Pass RELEASE (Suitable for Synthesis) ID_Check->Pass Yes ID_Check->Fail No

Figure 2: Quality control decision tree for incoming raw material assessment.

Safety & Handling (GHS Classification)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Synthesis of Pazopanib Intermediates: Molecules. 2013, 18, 1-x. "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine." (General Journal Link for verification)

  • Crystal Structure of Precursor: Acta Crystallographica Section E. "2,3-Dimethyl-6-nitro-2H-indazole."

  • PubChem Compound Summary: "2,3-Dimethyl-2H-indazol-6-amine (CID 11542827)."

  • Pazopanib Patent Literature: WO 2014/97152. "Process for preparation of Pazopanib hydrochloride."

Sources

An In-Depth Technical Guide to Aminoethyl-Indazole Derivatives with the Molecular Formula C9H11N3

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of a significant class of indazole derivatives with the molecular formula C9H11N3. Focusing on the isomeric pair, 2-(1H-indazol-1-yl)ethan-1-amine and 2-(2H-indazol-2-yl)ethan-1-amine, we will delve into their nomenclature, synthesis, structural characterization, and potential applications in medicinal chemistry. This document is designed to be a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on the privileged indazole scaffold.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[2] The ability of the indazole nucleus to act as a bioisostere for other aromatic systems, such as indole, and its capacity for substitution at various positions, makes it a versatile template for drug design.[3] This guide will focus on the aminoethyl-substituted indazoles with the formula C9H11N3, a class of compounds with significant potential for further functionalization and development.

IUPAC Nomenclature and Structural Isomerism

The molecular formula C9H11N3 for an aminoethyl-substituted indazole primarily corresponds to two constitutional isomers, arising from the substitution on either of the two nitrogen atoms of the pyrazole ring. The thermodynamically more stable isomer is the 1H-indazole derivative, while the 2H-indazole derivative is the kinetic product in many alkylation reactions.

  • 2-(1H-indazol-1-yl)ethan-1-amine: In this isomer, the aminoethyl group is attached to the N1 position of the indazole ring.

  • 2-(2H-indazol-2-yl)ethan-1-amine: Here, the aminoethyl group is located at the N2 position.

The distinction between these isomers is critical as their pharmacological and physicochemical properties can differ significantly.

G indazole Indazole intermediate N-Alkylated Protected Intermediate (Mixture of N1 and N2 isomers) indazole->intermediate electrophile Protected 2-Aminoethyl Halide (e.g., N-(2-bromoethyl)phthalimide) electrophile->intermediate base Base (e.g., NaH, K2CO3, Cs2CO3) base->intermediate solvent Solvent (e.g., DMF, THF, Acetonitrile) solvent->intermediate separation Chromatographic Separation intermediate->separation n1_protected N1-Protected Isomer separation->n1_protected N1 Isomer n2_protected N2-Protected Isomer separation->n2_protected N2 Isomer deprotection1 Deprotection (e.g., Hydrazine hydrate) n1_protected->deprotection1 deprotection2 Deprotection (e.g., Hydrazine hydrate) n2_protected->deprotection2 product1 2-(1H-indazol-1-yl)ethan-1-amine deprotection1->product1 product2 2-(2H-indazol-2-yl)ethan-1-amine deprotection2->product2

Caption: General synthetic workflow for aminoethyl-indazoles.

Detailed Experimental Protocol: Synthesis of 2-(1H-indazol-1-yl)ethan-1-amine

This protocol is a representative procedure for the N-alkylation of indazole, with conditions favoring the formation of the N1 isomer.

Materials:

  • 1H-Indazole

  • N-(2-bromoethyl)phthalimide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: N-Alkylation of Indazole

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of 1H-indazole (1.0 equivalent) in DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of N-(2-bromoethyl)phthalimide (1.1 equivalents) in DMF dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to separate the N1 and N2 isomers of N-(2-(indazolyl)ethyl)phthalimide.

Step 2: Deprotection to Yield the Primary Amine

  • Dissolve the purified N-(2-(1H-indazol-1-yl)ethyl)phthalimide in ethanol.

  • Add hydrazine hydrate (5.0 equivalents) and reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Treat the residue with aqueous HCl and filter to remove the phthalhydrazide precipitate.

  • Basify the filtrate with aqueous NaOH and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-(1H-indazol-1-yl)ethan-1-amine as the final product.

Structural Characterization

Unambiguous characterization of the N1 and N2 isomers is essential. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

NMR Spectroscopy

¹H and ¹³C NMR are powerful tools for distinguishing between the 1H and 2H isomers. Key diagnostic signals include the chemical shifts of the indazole ring protons and the methylene protons of the ethyl linker. For the N1-substituted isomer, the protons of the methylene group adjacent to the indazole ring typically appear at a different chemical shift compared to the N2-isomer. [4] Expected ¹H NMR Data (in CDCl₃):

Proton 2-(1H-indazol-1-yl)ethan-1-amine (δ, ppm) 2-(2H-indazol-2-yl)ethan-1-amine (δ, ppm)
Indazole-H3 ~8.0 ~8.2
Indazole-H4, H5, H6, H7 7.0 - 7.8 (multiplets) 7.0 - 7.7 (multiplets)
N-CH₂ ~4.4 (triplet) ~4.6 (triplet)
CH₂-NH₂ ~3.2 (triplet) ~3.3 (triplet)

| NH₂ | ~1.5 (broad singlet) | ~1.6 (broad singlet) |

Expected ¹³C NMR Data (in CDCl₃):

Carbon 2-(1H-indazol-1-yl)ethan-1-amine (δ, ppm) 2-(2H-indazol-2-yl)ethan-1-amine (δ, ppm)
Indazole-C3 ~134 ~122
Indazole Aromatic C 110 - 141 117 - 150
N-CH₂ ~48 ~52

| CH₂-NH₂ | ~41 | ~40 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. The fragmentation pattern in the mass spectrum can also provide structural information. For 2-(indazolyl)ethan-1-amines, a characteristic fragmentation would be the loss of the aminoethyl side chain. The expected [M+H]⁺ ion for C9H11N3 is approximately 162.10. [5]

Potential Applications in Drug Development

The aminoethyl-indazole scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine serves as a handle for further derivatization, allowing for the introduction of various pharmacophores.

Derivatives of amino-substituted indazoles have been investigated for a range of biological activities, including:

  • Kinase Inhibition: The indazole core is a well-established hinge-binding motif in many kinase inhibitors used in oncology. [6]* Serotonin Receptor Antagonism: Certain indazole derivatives have shown affinity for serotonin receptors, suggesting potential applications in treating nausea and vomiting, particularly in chemotherapy patients.

  • Antimicrobial and Antiparasitic Activity: The indazole nucleus has been incorporated into compounds with demonstrated antimicrobial and antiparasitic properties. [7] The development of novel compounds based on the 2-(indazolyl)ethan-1-amine core could lead to new therapeutic agents in these and other disease areas.

Conclusion

The C9H11N3 aminoethyl-indazole derivatives, 2-(1H-indazol-1-yl)ethan-1-amine and its 2H-isomer, represent a class of compounds with significant potential in medicinal chemistry. This guide has provided a detailed overview of their nomenclature, synthetic strategies with a focus on controlling regioselectivity, and methods for their structural characterization. The versatile nature of the primary amine allows for extensive derivatization, opening avenues for the discovery of novel drug candidates. A thorough understanding of the principles outlined in this guide is crucial for researchers aiming to leverage the privileged indazole scaffold in their drug discovery programs.

References

  • Cerecetto, H., & Gerpe, A. (2008). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 8(11), 1126–1133.
  • Gaikwad, D. D., Kuberkar, S. V., & Shingare, M. S. (2015). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 5(94), 77259-77281.
  • Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(15), 10473–10482.
  • Gaikwad, D. D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(5), 523-554.
  • Mavromoustakos, T., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3736.
  • Liu, Z., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 13(13), 3340-3343.
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Wang, X., et al. (2023).
  • ResearchGate. (2015). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Retrieved from [Link]

  • Cerecetto, H., & Gerpe, A. (2016). Pharmacological Properties of Indazole Derivatives: Recent Developments. Current medicinal chemistry, 23(21), 2223–2244.
  • Lummis, S. C. R., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1549.
  • Ovalle, S., et al. (2012). Tris[2-(2H-indazol-2-yl)eth-yl]amine. Acta crystallographica. Section E, Structure reports online, 68(Pt 6), o1879–o1880.
  • Cerecetto, H., & Gerpe, A. (2008). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 8(11), 1126–1133.
  • G-Babapour, S., et al. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. RSC Advances, 13(28), 19335-19341.
  • Dybowski, M. P., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 38(2), 435-446.
  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.
  • Tandon, R., et al. (2017). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

Sources

Biological Activity of Indazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (1,2-diazaindene) represents a "privileged structure" in medicinal chemistry, characterized by its bioisosterism with indole and purine. Its utility stems from a unique electronic profile that allows for diverse non-covalent interactions—specifically hydrogen bonding at the hinge region of kinase domains and π-stacking interactions in hydrophobic pockets. This guide dissects the biological activity of indazole derivatives, focusing on their dominant role as Tyrosine Kinase Inhibitors (TKIs) in oncology, while also addressing their emerging utility in inflammation and CNS modulation.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The Tautomeric Foundation

The biological efficacy of indazole hinges on its tautomeric equilibrium.[1] Unlike indole, indazole possesses two annular nitrogen atoms, creating two distinct tautomers: 1H-indazole (thermodynamically favored) and 2H-indazole .[1]

  • 1H-Indazole: The predominant form in solution. Most FDA-approved drugs (e.g., Axitinib , Pazopanib ) utilize the 1H-tautomer, often substituted at the N1 position to lock this conformation, improving solubility and metabolic stability.

  • 2H-Indazole: Less common but offers a distinct vector for substitution that can access different regions of a binding pocket.

Critical SAR Vectors

To optimize biological activity, modification typically follows three vectors:

PositionChemical ModificationBiological Impact (Mechanism)
N1 Alkylation/ArylationSolubility & Pharmacokinetics: Locks the 1H-tautomer. Bulky groups here often solvent-expose, improving oral bioavailability.
C3 Arylation/Amide linkagePotency Driver: In kinase inhibitors, this position often extends into the "gatekeeper" region or hydrophobic back-pocket, determining selectivity (e.g., VEGFR vs. EGFR).
C4-C7 Halogenation/EtherificationElectronic Tuning: Modulates the pKa of the pyrazole protons. Substituents at C6 are critical for PARP inhibition (e.g., Niraparib ).

Part 2: Therapeutic Mechanisms & Signaling Pathways[2]

Oncology: ATP-Competitive Kinase Inhibition

The most commercially validated application of indazoles is in the inhibition of Angiogenesis via the VEGF/VEGFR pathway. Indazoles act as Type I or Type II ATP-competitive inhibitors.

  • Mechanism: The indazole nitrogen (N2) acts as a hydrogen bond acceptor, while the NH (if unsubstituted) or adjacent functional groups act as donors, mimicking the adenine ring of ATP.

  • Case Study (Axitinib): A potent VEGFR1/2/3 inhibitor. The indazole core anchors the molecule in the ATP-binding pocket, while the styryl extension engages the hydrophobic channel.

Visualization: VEGFR Inhibition Pathway

The following diagram illustrates the interruption of the angiogenic signaling cascade by indazole-based inhibitors.

VEGFR_Pathway VEGF VEGF Ligand (Extracellular) VEGFR VEGFR Receptor (Transmembrane) VEGF->VEGFR Binding Phos Autophosphorylation (Tyrosine Residues) VEGFR->Phos Blocked by Indazole ATP ATP (Intracellular) ATP->VEGFR Activation (Normal) Indazole Indazole Inhibitor (Drug) Indazole->VEGFR Competitive Blockade Raf Raf/MEK/ERK Cascade Phos->Raf PI3K PI3K/Akt Pathway Phos->PI3K Response Angiogenesis & Cell Proliferation Raf->Response PI3K->Response

Caption: Schematic of VEGFR signaling blockade by indazole derivatives. The inhibitor competes with ATP, preventing autophosphorylation and downstream angiogenic signaling.

Beyond Oncology: 5-HT Receptor Modulation

Indazole-3-carboxamides (e.g., Granisetron ) are potent 5-HT3 receptor antagonists.

  • Activity: Prevents serotonin binding in the chemoreceptor trigger zone (CTZ).

  • Structural Key: The rigid bicyclic indazole system provides the necessary spatial orientation to mimic the indole of serotonin without activating the receptor.

Part 3: Synthesis Strategies

Reliable access to the scaffold is a prerequisite for biological testing.

  • Diazotization (Classic): Cyclization of o-toluidines using NaNO₂/AcOH.

    • Limitation: Harsh conditions, poor functional group tolerance.

  • C-H Activation (Modern): Ruthenium or Rhodium-catalyzed coupling of azo-compounds with alkynes.

    • Advantage:[2][3][4] High regioselectivity for highly substituted derivatives.

  • Buchwald-Hartwig/Suzuki Coupling: Used for late-stage functionalization at C3 or N1 positions to generate libraries for SAR screening.

Part 4: Experimental Protocols (Self-Validating)

In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

This protocol measures the IC50 of an indazole derivative against a purified kinase (e.g., VEGFR2). It relies on quantifying the ADP generated during the kinase reaction.[3][5]

Reagents:

  • Kinase Enzyme (0.2 ng/µL stock)

  • ATP (10 µM final)

  • Substrate (Poly(Glu,Tyr) 4:1)

  • Test Compound (Indazole derivative dissolved in DMSO)

Protocol:

  • Preparation: Prepare 3x serial dilutions of the test compound in kinase buffer. Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Incubation (E-S Complex): Add 2 µL of compound + 4 µL of Kinase enzyme to a 384-well white low-volume plate. Incubate for 15 min at RT.

    • Validation Step: Include "No Enzyme" control (background) and "No Inhibitor" control (Max Activity).

  • Reaction Start: Add 4 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • Termination & Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure Luminescence (RLU) on a microplate reader.

Data Analysis & Validation:

  • Calculate Z-Factor :

    
    . A Z' > 0.5 confirms the assay is robust.
    
  • Fit data to a sigmoidal dose-response equation to determine IC50.

Cellular Viability Assay (MTT)

Used to confirm if kinase inhibition translates to cellular toxicity in cancer lines (e.g., HUVEC or MCF-7).

Protocol:

  • Seeding: Seed cells (5,000/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with indazole derivative (0.1 – 100 µM) for 48h.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Aspirate medium; add 150 µL DMSO to dissolve crystals.

  • Measurement: Absorbance at 570 nm.

Part 5: Future Perspectives

The next frontier for indazole derivatives lies in PROTACs (Proteolysis Targeting Chimeras) .

  • Concept: Linking an indazole-based kinase inhibitor (warhead) to an E3 ligase ligand (e.g., Cereblon).

  • Benefit: Instead of transient inhibition, this degrades the target protein entirely, overcoming resistance mutations common in standard TKI therapy.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors . European Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . Molecules. [Link]

  • Assay Development for Protein Kinase Enzymes . NCBI Bookshelf. [Link]

  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases . Journal of Medicinal Chemistry. [Link]

Sources

Strategic Utilization of 2,3-Dimethyl-2H-indazol-6-amine in Kinase Inhibitor Design

[1]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthetic Methodology, Pharmacophore Utility, and Structural Biology

Executive Summary

In the landscape of small-molecule drug discovery, 2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-72-0) represents a high-value "privileged structure," primarily recognized as the critical pharmacophore in the synthesis of Pazopanib (Votrient), a multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.

Beyond its immediate utility in Pazopanib manufacturing, this scaffold offers a unique lesson in heterocyclic chemistry: the control of N-methylation regioselectivity (N1 vs. N2) in indazoles.[1][2] The 2H-indazole tautomer, locked by the N2-methyl group, provides distinct electronic properties and hydrogen-bond acceptor/donor motifs compared to its 1H-counterpart, making it an essential tool for tuning potency and solubility in ATP-competitive inhibitors.

This guide details the medicinal chemistry rationale, optimized synthetic protocols for regiocontrol, and the structural role of this moiety in protein-ligand interactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The 2H-indazole core is less aromatic than the 1H-isomer due to its quinonoid character, which influences its solubility and pKa—critical factors for oral bioavailability.

PropertyData
Chemical Name 2,3-Dimethyl-2H-indazol-6-amine
CAS Number 444731-72-0
Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Key Functional Groups Primary aromatic amine (C6), N-Methyl (N2), C-Methyl (C3)
pKa (Calculated) ~3.5 (Amine), ~1.5 (Indazole N1)
LogP ~1.3 (Moderate Lipophilicity)
Role Nucleophilic building block for SNAr or Buchwald couplings

Medicinal Chemistry Core: The 2H-Indazole Scaffold[8]

The "Privileged" Nature of 2H-Indazoles

While 1H-indazoles are thermodynamically stable and common, the 2H-indazole serves as a specialized bioisostere for indole or purine systems. In kinase inhibitors, the 2H-indazole often mimics the adenine ring of ATP.

  • Electronic Profile: The N2-methyl group locks the system in a quinonoid-like resonance contribution. This affects the electron density at C6 (the amine attachment point), making the amine sufficiently nucleophilic for coupling reactions but modulating the basicity of the final drug to reduce off-target hERG binding.

  • Solubility: The disruption of the strong intermolecular H-bonding network found in NH-indazoles significantly improves organic solubility, facilitating formulation.

Case Study: Role in Pazopanib Binding

In Pazopanib, the 2,3-dimethyl-2H-indazol-6-amine moiety is not merely a spacer; it is a critical recognition element.

  • Binding Mode: The indazole ring occupies the hydrophobic pocket adjacent to the ATP binding site.[2]

  • Interaction: The N1 nitrogen (unsubstituted) often serves as a weak H-bond acceptor or participates in water-mediated bridges within the kinase cleft.[2] The methyl groups (C3 and N2) provide hydrophobic contacts that displace conserved water molecules, gaining entropic binding energy.

Synthetic Methodology & Process Chemistry

The synthesis of 2,3-Dimethyl-2H-indazol-6-amine is defined by one major challenge: Regioselectivity .[1]

The Regioselectivity Challenge (N1 vs. N2)

Alkylation of 3-methyl-6-nitro-1H-indazole can occur at N1 (thermodynamic product) or N2 (kinetic product).[1][2][3]

  • N1-Alkylation: Favored by high temperatures, thermodynamic equilibrium, and dissociative mechanisms.[2]

  • N2-Alkylation: Favored by lower temperatures, specific solvents (e.g., EtOAc), and reagents that enhance the nucleophilicity of the N2 lone pair (e.g., Meerwein’s reagent or Trimethyloxonium tetrafluoroborate).[2]

Visualization of Synthetic Pathways

SynthesisPathStart3-Methyl-6-nitro-1H-indazoleCond_KineticKinetic Control(Low Temp / Meerwein's salt)Start->Cond_KineticCond_ThermoThermodynamic Control(High Temp / Base)Start->Cond_ThermoN2_Prod2,3-Dimethyl-6-nitro-2H-indazole(Target Intermediate)Cond_Kinetic->N2_ProdMajor ProductN1_Prod1,3-Dimethyl-6-nitro-1H-indazole(Undesired Byproduct)Cond_Kinetic->N1_ProdMinorCond_Thermo->N2_ProdMinorCond_Thermo->N1_ProdMajor ProductReductionReduction(Fe/NH4Cl or H2/Pd)N2_Prod->ReductionFinal2,3-Dimethyl-2H-indazol-6-amine(Final Product)Reduction->Final

Figure 1: Regioselective divergence in the methylation of the indazole core.[1][2][3] N2-methylation is required for the Pazopanib scaffold.[1][4]

Detailed Experimental Protocol

This protocol prioritizes the N2-selective route using conditions that minimize N1-isomer formation, followed by a clean reduction step.

Phase 1: Regioselective Methylation

Objective: Synthesize 2,3-dimethyl-6-nitro-2H-indazole.

  • Reagents: 3-methyl-6-nitro-1H-indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.2 eq), Ethyl Acetate (anhydrous).[2]

  • Procedure:

    • Suspend 3-methyl-6-nitro-1H-indazole in anhydrous Ethyl Acetate under N2 atmosphere.

    • Cool the mixture to 0°C.

    • Add Trimethyloxonium tetrafluoroborate portion-wise over 30 minutes. Note: Meerwein's salt is highly reactive; protect from moisture.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • In-Process Control (IPC): Check via TLC or LC-MS. N2-isomer typically elutes differently than N1.[2]

    • Quench: Slowly add saturated NaHCO3 solution.

    • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Recrystallization from Ethanol/Water is often sufficient to remove trace N1 isomer.[2]

Phase 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine.[2]

  • Reagents: 2,3-dimethyl-6-nitro-2H-indazole (from Phase 1), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).[2]

  • Procedure:

    • Dissolve the nitro intermediate in Ethanol/Water.[2]

    • Add Iron powder and Ammonium Chloride.[2]

    • Heat to reflux (approx 70-80°C) for 2–3 hours.

    • Validation: Monitor disappearance of the nitro peak (-NO2) and appearance of the amine (-NH2) by LC-MS.

    • Filtration: Filter hot through a Celite pad to remove iron residues.[2]

    • Isolation: Concentrate the filtrate. Neutralize if necessary. The product, 2,3-Dimethyl-2H-indazol-6-amine , precipitates as an off-white to yellow solid.

Phase 3: Quality Control (Self-Validating)[3]
  • 1H NMR Distinction:

    • N2-Methyl: Singlet typically around 4.0–4.1 ppm .[2]

    • N1-Methyl: Singlet typically around 3.9–4.0 ppm .[2]

    • Critical Check: A NOESY experiment will show a correlation between the N-Methyl protons and the C3-Methyl protons for the N2-isomer (due to proximity). The N1-isomer lacks this strong correlation.[2]

Downstream Application: Pazopanib Synthesis[2][3][5][9][10][11]

The amine is subsequently coupled with a pyrimidine scaffold.[2] This step highlights the amine's role as a nucleophile.[2]

PazopanibCouplingAmine2,3-Dimethyl-2H-indazol-6-amineCouplingSNAr Coupling(NaHCO3, MeOH/THF)Amine->CouplingPyrimidine2,4-DichloropyrimidinePyrimidine->CouplingIntermediateN-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amineCoupling->IntermediateStep 1FinalDrugPAZOPANIBIntermediate->FinalDrugStep 2: Coupling w/SulfonamideSulfonamide5-amino-2-methyl-benzenesulfonamideSulfonamide->FinalDrug

Figure 2: The convergent synthesis of Pazopanib utilizing the 6-aminoindazole intermediate.

Future Directions & Applications

  • PROTAC Linkers: The 6-amino position is an ideal vector for attaching linkers in Proteolysis Targeting Chimeras (PROTACs) without disrupting the kinase-binding capacity of the indazole headgroup.[2]

  • Fragment-Based Drug Design (FBDD): The 2,3-dimethyl-2H-indazole core is a robust fragment for screening against novel kinases, offering a different vector geometry than standard indoles or quinolines.[2]

References

  • GlaxoSmithKline. (2010).[2] Pazopanib (Votrient) Prescribing Information. FDA Access Data. Link

  • Kumar, D., et al. (2013).[2] An improved process for the preparation of Pazopanib. Patent WO2013/105895. Link[2]

  • Cheung, M., et al. (2003).[2] Discovery of Pazopanib, a Novel Multi-Kinase Inhibitor. Journal of Medicinal Chemistry. (Discusses the SAR of the indazole moiety). Link[2]

  • BenchChem. (2024).[2] 2,3-Dimethyl-6-nitro-2H-indazole: Synthesis and Applications. Link[2]

  • PubChem. (2025).[2] Compound Summary: 2,3-Dimethyl-2H-indazol-6-amine.[2][5][6][4][7][8][9] National Library of Medicine. Link[2]

discovery and history of 2,3-Dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Role: Critical Intermediate in Tyrosine Kinase Inhibitor Synthesis (Pazopanib)

Executive Summary & Significance

2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-52-6) is a high-value heterocyclic building block, primarily recognized as the "Southern" fragment of the blockbuster oncology drug Pazopanib (Votrient) .

Its discovery and process history represent a classic case study in medicinal chemistry optimization: the shift from a thermodynamically stable 1H-indazole scaffold to the kinetically favored, but synthetically challenging, 2H-indazole tautomer. This structural nuance is responsible for the molecule's superior solubility and specific binding affinity to the ATP-binding pocket of VEGFR tyrosine kinases.

This guide details the discovery logic, the specific process chemistry challenges regarding regioselective methylation, and provides validated protocols for its synthesis.

Discovery & Medicinal Chemistry Context

Origin: GlaxoSmithKline (GSK) Key Reference: Harris, P. A., et al. J. Med. Chem. 2008.[1]

The discovery of 2,3-dimethyl-2H-indazol-6-amine was not an isolated event but the result of a structure-activity relationship (SAR) campaign targeting Vascular Endothelial Growth Factor Receptors (VEGFR).

The "Scaffold Hop" Logic

Early VEGFR inhibitors utilized quinazoline or phthalazine cores. GSK researchers sought a novel scaffold to improve pharmacokinetic profiles.

  • Initial Hits: Screening identified indazole-pyrimidines as potent hits.[2][3]

  • The Tautomer Problem: Indazoles exist in dynamic equilibrium between 1H and 2H tautomers.

    • 1H-Indazoles: Thermodynamically stable but often suffered from poor solubility and suboptimal H-bond geometry in the kinase pocket.

    • 2H-Indazoles: Locking the tautomer via N2-methylation improved lipophilic efficiency (LipE) and positioned the C6-amine correctly for coupling with the pyrimidine hinge-binder.

The 2,3-dimethyl substitution pattern was critical. The C3-methyl group fills a hydrophobic pocket within the enzyme, while the N2-methyl locks the active tautomeric conformation.

The Synthetic Evolution (History of Process)

The history of this molecule is defined by the N1 vs. N2 Regioselectivity Challenge .

Generation 1: The Medicinal Chemistry Route (Discovery Phase)

In the early discovery phase (Harris et al.), the priority was speed, not yield.

  • Precursor: 3-methyl-6-nitro-1H-indazole.[4][5][6][7][8]

  • Reagent: Iodomethane (MeI) and standard bases (e.g., K2CO3).

  • Outcome: A mixture of N1-methyl (undesired, ~50-60%) and N2-methyl (desired, ~40%) isomers.

  • Purification: Required tedious column chromatography. This was acceptable for milligram-scale SAR but viable for kilogram-scale manufacturing.

Generation 2: The Process Chemistry Route (Scale-Up)

To support clinical trials and commercialization, a regioselective route was required.

  • Strategy: Exploiting Kinetic Control .

  • Mechanism: The N2 nitrogen is more nucleophilic (kinetically accessible) than N1, but the N1 product is thermodynamically more stable.

  • Innovation: Using powerful alkylating agents like Trimethyloxonium tetrafluoroborate (Meerwein’s salt) or specific solvent systems (Ethyl Acetate vs. DMF) allowed chemists to trap the kinetic N2 product before it equilibrated to the N1 form.

Visualization: The Regioselectivity Divergence

G Start 3-Methyl-6-nitro-1H-indazole (Precursor) N1_Prod 1,3-Dimethyl-6-nitroindazole (UNDESIRED Isomer) Start->N1_Prod Methylation (N1) N2_Prod 2,3-Dimethyl-6-nitroindazole (DESIRED Intermediate) Start->N2_Prod Methylation (N2) N1_Path Thermodynamic Control (High Temp / Weak Base) N2_Path Kinetic Control (Meerwein's Salt / Low Temp) Final 2,3-Dimethyl-2H-indazol-6-amine (Target) N2_Prod->Final Nitro Reduction (SnCl2 or H2/Pd)

Caption: Divergent synthesis pathways showing the critical regioselectivity split between the thermodynamic (N1) and kinetic (N2) isomers.

Technical Guide: Validated Synthetic Protocol

This protocol focuses on the Reduction of 2,3-dimethyl-6-nitro-2H-indazole , the final step to generate the target amine. This assumes you have successfully isolated the N2-methylated nitro intermediate.

Protocol A: Catalytic Hydrogenation (Preferred for Purity)

This method is cleaner for pharmaceutical applications as it avoids heavy metal waste (Tin).

Reagents:

  • Substrate: 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq)

  • Catalyst: 10% Pd/C (50% wet, 0.1 wt eq)

  • Solvent: Methanol (10 volumes)

  • Hydrogen Source: H2 gas (balloon or 3 atm pressure)

Step-by-Step Workflow:

  • Charge: In a clean autoclave or round-bottom flask, dissolve the nitro-indazole substrate in Methanol.

  • Inert: Purge the vessel with Nitrogen (N2) three times to remove oxygen (safety critical).

  • Catalyst Addition: Carefully add the Pd/C catalyst under N2 flow. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Introduce H2 gas. Stir vigorously at Room Temperature (20–25°C).

    • Monitoring: Reaction is typically complete in 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[9] The yellow nitro compound will disappear, replaced by a fluorescent amine spot.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Result: The product, 2,3-Dimethyl-2H-indazol-6-amine, is obtained as an off-white to beige solid.

    • Yield Expectation: >90%[8][9]

    • Purity: >98% (HPLC)

Protocol B: Tin(II) Chloride Reduction (Robust/Small Scale)

Useful if the starting material contains poisons that deactivate Pd catalysts (e.g., sulfur).

  • Suspend 2,3-dimethyl-6-nitro-2H-indazole (1 eq) in Ethanol/Ethyl Acetate.

  • Add SnCl2[10][11][12]·2H2O (5.0 eq).

  • Heat to reflux (70–80°C) for 2 hours.

  • Workup (Critical): Cool to RT. Pour into ice water. Basify to pH 9-10 with saturated NaHCO3 or NaOH (careful of exotherm).

  • Extract with Ethyl Acetate.[10][11] The amine is in the organic layer.[6][9][10][11][12][13]

  • Dry over MgSO4 and concentrate.

Quantitative Data Summary

Parameter1H-Indazole Isomer (Impurity)2H-Indazole Isomer (Target)
Structure 1,3-Dimethyl-indazol-6-amine2,3-Dimethyl-indazol-6-amine
Formation Control ThermodynamicKinetic
Solubility (Aq) LowModerate
Kinase Binding Weak (Incorrect H-bond donor angle)High (Optimal H-bond acceptor/donor)
Melting Point 187–188°C (Nitro precursor)~130–135°C (Amine)
Key 1H NMR Signal N-Me typically ~4.0 ppmN-Me typically ~4.1–4.2 ppm (Deshielded)

References

  • Discovery & SAR: Harris, P. A., et al. (2008).[1] "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor."[2][3][14] Journal of Medicinal Chemistry, 51(15), 4632–4640.[1] Link

  • Process Chemistry (Patent): GlaxoSmithKline. (2006). "Pyrimidineamines as angiogenesis modulators." U.S. Patent No.[15][16] 7,105,530.[15][16] Link

  • Regioselectivity Mechanism: Cheung, M., et al. (2003). "Investigation of the Regioselective Methylation of Indazoles." Tetrahedron Letters. (General reference for the N1/N2 alkylation logic cited in the technical breakdown).
  • Alternative Synthesis: "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib." MDPI / Preprints. Link

Sources

A Technical Guide to the Crystal Structure Analysis of 2,3-Dimethyl-2H-indazol-6-amine: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 2,3-Dimethyl-2H-indazol-6-amine, a key intermediate and potential impurity in the synthesis of prominent pharmaceutical agents such as Pazopanib and Asenapine.[1][2] While a definitive public crystal structure remains to be elucidated, this document serves as a detailed roadmap for researchers aiming to undertake this analysis. We will navigate the essential steps from chemical synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction, data processing, and structure refinement. This guide is designed to equip researchers with the necessary theoretical understanding and practical protocols to successfully determine and analyze the three-dimensional atomic arrangement of this pharmaceutically relevant indazole derivative. The indazole scaffold is of significant pharmacological interest due to its presence in numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[3][4][5][6]

Introduction: The Significance of 2,3-Dimethyl-2H-indazol-6-amine in Pharmaceutical Development

2,3-Dimethyl-2H-indazol-6-amine is a heterocyclic amine belonging to the indazole class of compounds.[7] Its molecular structure, featuring a bicyclic system of a benzene ring fused to a pyrazole ring, makes it a valuable scaffold in medicinal chemistry.[3] This compound is recognized as a crucial intermediate in the synthesis of the angiogenesis inhibitor Pazopanib and is also associated with the production of Asenapine.[1][2][8] Understanding the precise three-dimensional structure of this molecule is paramount for several reasons:

  • Impurity Profiling: A definitive crystal structure aids in the unambiguous identification and characterization of this compound as a potential impurity in active pharmaceutical ingredients (APIs).

  • Process Optimization: Knowledge of the solid-state structure can inform and guide the optimization of synthesis and purification processes, potentially leading to higher yields and purity of the final API.

  • Drug Design and Discovery: The indazole nucleus is a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets.[9] A detailed understanding of the stereochemistry and intermolecular interactions of this derivative can inform the design of new and more effective therapeutic agents.[3][5]

This guide will provide the scientific community with a robust and detailed methodology to approach the crystal structure determination of 2,3-Dimethyl-2H-indazol-6-amine.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 2,3-Dimethyl-2H-indazol-6-amine

A common synthetic route to 2,3-Dimethyl-2H-indazol-6-amine involves the reduction of a nitro-precursor. The following protocol is adapted from established procedures.[10]

Experimental Protocol: Synthesis

  • Dissolution: Dissolve 2,3-dimethyl-6-nitro-2H-indazole (1.0 equivalent) in 2-methoxyethyl ether with gentle heating.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Under a nitrogen atmosphere, add tin(II) chloride (SnCl2) (approximately 2.8 equivalents).

  • Acidification: Add concentrated hydrochloric acid (HCl) dropwise while maintaining the temperature below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 45 minutes.

  • Precipitation: Add diethyl ether to precipitate the hydrochloride salt of the product.

  • Isolation: Collect the precipitate by filtration to yield 2,3-Dimethyl-2H-indazol-6-amine hydrochloride.[10]

The free amine can be obtained by neutralization with a suitable base.

Crystallization: The Art of Growing High-Quality Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Table 1: Suggested Solvents for Crystallization Trials

Solvent SystemRationale
Methanol/WaterThe compound is soluble in methanol, and water can act as an anti-solvent.
Ethanol/HexaneA polar solvent and a non-polar anti-solvent can be effective for inducing crystallization.
Dichloromethane/PentaneA common combination for organic molecules, offering a good balance of solubility and volatility.
Dimethyl Sulfoxide (DMSO)The compound shows some solubility in DMSO, which can be used with an appropriate anti-solvent.[8]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid.[11][12][13]

The Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[14][15]

experimental_workflow cluster_synthesis Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis of 2,3-Dimethyl-2H-indazol-6-amine crystallization Crystal Growth synthesis->crystallization Purification crystal_mounting Crystal Selection & Mounting synthesis->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing & Integration crystal_mounting->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Workflow for Crystal Structure Determination.

Detailed Steps in the Workflow:

  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated, and a series of diffraction images are collected as it is irradiated with monochromatic X-rays.[15]

  • Data Processing and Integration: The collected images are processed to determine the positions and intensities of the diffraction spots. This data is used to determine the unit cell parameters and space group of the crystal.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. This can be achieved through various methods, such as direct methods or Patterson techniques.[16]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the fit and obtain the final, accurate crystal structure.[16][17][18][19]

  • Validation and CIF Generation: The final structure is validated to ensure its chemical and crystallographic sensibility. The results are then typically reported in a Crystallographic Information File (CIF).

Structural Analysis and Interpretation: What to Expect

While the precise crystal structure of 2,3-Dimethyl-2H-indazol-6-amine is yet to be determined, we can anticipate several key structural features based on its molecular composition.

Table 2: Predicted Structural Features and Their Significance

FeatureExpected ManifestationSignificance in Drug Development
Molecular Geometry The indazole ring system is expected to be largely planar. The bond lengths and angles will provide insight into the electronic distribution within the molecule.Understanding the precise shape and electronic properties is crucial for predicting how the molecule will interact with biological targets.
Hydrogen Bonding The primary amine group (-NH2) is a strong hydrogen bond donor. It is highly likely to participate in intermolecular hydrogen bonds with acceptor atoms on neighboring molecules.Hydrogen bonding is a key determinant of crystal packing and can significantly influence the solubility and dissolution rate of a solid-state form.
π-π Stacking The aromatic indazole rings may engage in π-π stacking interactions, where the planar rings of adjacent molecules are arranged in a face-to-face or offset manner.These interactions contribute to the overall stability of the crystal lattice and can affect the material's physical properties.
Crystal Packing The combination of hydrogen bonding and π-π stacking will dictate how the molecules are arranged in the crystal lattice, influencing the density and morphology of the crystals.The crystal packing arrangement can have a profound impact on the tabletability, flowability, and stability of a pharmaceutical powder.

Conclusion: A Path Forward for Structural Elucidation

This technical guide has outlined a comprehensive and actionable strategy for the determination and analysis of the crystal structure of 2,3-Dimethyl-2H-indazol-6-amine. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers are well-equipped to elucidate the three-dimensional atomic arrangement of this important pharmaceutical intermediate. The resulting structural information will not only be of fundamental scientific interest but will also provide invaluable insights for impurity control, process optimization, and the rational design of new indazole-based therapeutics.

References

  • PubChem. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827. Available from: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

  • Expert Opinion on Therapeutic Patents. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Available from: [Link]

  • MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Available from: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link]

  • ResearchGate. Structure refinement: Some background theory and practical strategies. Available from: [Link]

  • ResearchGate. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. Available from: [Link]

  • University of York. Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Available from: [Link]

  • LibreTexts. Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. Available from: [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Palacký University Olomouc. Structure solution and refinement: introductory strategies. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

  • ACS Central Science. New Tricks of the Trade for Crystal Structure Refinement. Available from: [Link]

  • Oak Ridge National Laboratory. Single Crystal Diffraction: The Definitive Structural Technique. Available from: [Link]

  • Massachusetts Institute of Technology. Structure refinement: some background theory and practical strategies. Available from: [Link]

Sources

Computational & Theoretical Frameworks for Indazole Scaffolds: From Quantum Mechanics to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole (


), a bioisostere of indole and purine, represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents.[1] However, its amphoteric nature and annular tautomerism (1H- vs. 2H-indazole) present unique challenges in computational modeling.

This technical guide provides a rigorous, self-validating framework for studying indazole derivatives. It moves beyond standard protocols to address scaffold-specific nuances: handling tautomeric preference during docking, accurately modeling electronic transitions using Density Functional Theory (DFT), and validating binding stability through Molecular Dynamics (MD).

Part 1: Electronic Structure & Tautomeric Equilibrium (Quantum Mechanics)

The Tautomerism Challenge

The defining theoretical characteristic of the indazole ring is the prototropic tautomerism between N1 (1H-indazole) and N2 (2H-indazole).

  • Gas Phase: 1H-indazole is thermodynamically more stable than 2H-indazole by approximately 3–5 kcal/mol due to the preservation of the benzenoid structure.

  • Biological Context: The energy gap narrows in polar solvents. Crucially, protein binding pockets can select the higher-energy 2H tautomer if specific H-bond donor/acceptor motifs are required (e.g., interaction with the hinge region of kinases). Failure to dock both tautomers is a primary failure mode in virtual screening.

DFT Protocol for Stability & Reactivity

To determine the preferred tautomer and reactive sites for a specific derivative, the following DFT workflow is required.

Recommended Level of Theory:

  • Optimization: B3LYP/6-311++G(d,p) (Standard hybrid functional with diffuse functions for lone pair accuracy).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) and DMSO (
    
    
    
    ).

Step-by-Step Protocol:

  • Geometry Optimization: Perform full relaxation of both 1H and 2H tautomers.

  • Frequency Calculation: Ensure zero imaginary frequencies (NIMAG=0) to confirm a true minimum.

  • Energy Calculation: Calculate

    
    .
    
    • If

      
      , 1H is preferred.
      
    • If

      
       (within 1 kcal/mol), both populations must be considered in docking.
      
  • FMO Analysis: Extract HOMO/LUMO energies to calculate the Global Reactivity Descriptors (Chemical Hardness

    
    , Electrophilicity 
    
    
    
    ).

Data Interpretation: Reactivity Descriptors

Descriptor Formula Significance for Indazoles

| Energy Gap (


)  | 

| Large gap (>4 eV) indicates high kinetic stability (hard molecule). | | Chemical Potential (

)
|

| Predicts charge transfer direction in drug-receptor interactions. | | Electrophilicity (

)
|

| High

correlates with Michael acceptor activity (covalent inhibition potential). |
Visualization: Tautomerism & DFT Workflow

Indazole_DFT_Workflow cluster_QM Quantum Mechanics (Gaussian/ORCA) Start Input: Indazole Derivative 2D Structure GenTaut Generate Tautomers (1H vs 2H) Start->GenTaut Opt Geometry Optimization B3LYP/6-311++G(d,p) GenTaut->Opt Freq Frequency Check (NIMAG = 0?) Opt->Freq Freq->Opt No (Retune) Solv Solvation (IEF-PCM) Water/DMSO Freq->Solv Yes Energy Calculate Gibbs Free Energy (Delta G) Solv->Energy Decision Delta G (2H - 1H) Energy->Decision FMO FMO Analysis (HOMO/LUMO/MEP) Energy->FMO PathA 1H Dominant (Use 1H for Docking) Decision->PathA > 2 kcal/mol PathB Equilibrium/2H Stable (Dock BOTH Tautomers) Decision->PathB < 2 kcal/mol

Caption: Decision tree for handling indazole tautomerism using DFT calculations prior to docking.

Part 2: Structure-Based Drug Design (Docking & Dynamics)

Molecular Docking Strategy

Indazoles are frequent kinase inhibitors (Type I and Type II). The nitrogen atoms (N1/N2) often serve as hinge binders.

Key Protocol Deviations for Indazoles:

  • Grid Generation: Center the grid on the hinge region (e.g., residues Leu83-Cys91 in CDK2), but ensure the box is large enough (25ų) to accommodate the "tail" of the indazole derivative which often extends into the solvent-exposed region or the hydrophobic back pocket.

  • Constraints: Apply a positional constraint on the hinge hydrogen bond if experimental data (e.g., co-crystallized ligand) confirms the binding mode. This reduces false positives.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the Indazole-Protein complex, particularly to ensure the H-bond network at the hinge region does not break.

Detailed Protocol (AMBER/GROMACS):

  • Ligand Parameterization (Critical Step):

    • Indazoles are non-standard residues. Use antechamber to generate the topology.

    • Charge Method: RESP (Restrained Electrostatic Potential) charges calculated at HF/6-31G* level are superior to BCC charges for heterocyclic aromatic rings.

    • Force Field: GAFF2 (General Amber Force Field).

  • System Setup:

    • Protein Force Field: ff14SB (handles protein backbone well).

    • Solvation: TIP3P water box (10Å buffer).

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Production Run Standards:

    • Time: Minimum 50 ns (100 ns recommended for publication).

    • Ensemble: NPT (300 K, 1 bar).

    • Step size: 2 fs (with SHAKE algorithm on H-bonds).

  • Analysis Metrics:

    • RMSD: Ligand RMSD < 2.0 Å indicates stable binding.

    • H-Bond Occupancy: The hinge H-bond (e.g., Indazole N1/N2 to backbone NH/CO) should exist for >60% of the simulation time.

    • MM-GBSA: Calculate binding free energy (

      
      ) using the trajectory. This is more accurate than docking scores.
      
Visualization: Integrated SBDD Pipeline

SBDD_Pipeline LigPrep Ligand Prep (RESP Charges/GAFF2) Docking Molecular Docking (AutoDock/Glide) LigPrep->Docking ProtPrep Protein Prep (Protonation States) ProtPrep->Docking MD_Setup MD System Setup (Solvation/Ionization) Docking->MD_Setup Top Poses Sim Production Run (100 ns NPT) MD_Setup->Sim Analysis Trajectory Analysis Sim->Analysis MMGBSA MM-GBSA Binding Energy Analysis->MMGBSA Extract Frames

Caption: Integrated workflow from ligand parameterization to binding free energy calculation.

Part 3: ADMET & In Silico Toxicology

Indazoles generally possess favorable drug-like properties, but lipophilicity can be an issue depending on substitution at C3.

Key Parameters to Calculate:

  • TPSA (Topological Polar Surface Area): Target < 140 Ų for cell permeability. Indazole core contributes ~28 Ų.

  • LogP: Indazoles are lipophilic. Use consensus LogP predictors (SwissADME) to ensure LogP < 5.

  • Metabolic Stability: The C3 position is metabolically susceptible. Use QM-based MEP maps (from Part 1) to predict P450 oxidation sites (regions of high electron density).

References

  • Bandaru, G., & Vijayakumar, V. (2024).[2][3] Synthesis, molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14, 13218-13226.[2][3] [Link]

  • Tandon, N., et al. (2021).[4] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11, 25060-25090. [Link]

  • Yu, H., et al. (2023).[5][6] Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations.[5] Molecules, 28(3), 1368. [Link]

  • Claramunt, R. M., et al. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(2), 171-178. [Link]

  • Latosinska, J. N. (2000).[7] Thermodynamic stability of indazole studied by NMR-NQR spectroscopy and ab initio calculations.[7] Magnetic Resonance in Chemistry, 38(3), 192-196.[7] [Link]

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Technical Whitepaper: 2,3-Dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, synthesis, and pharmacophoric utility of 2,3-Dimethyl-2H-indazol-6-amine , a critical intermediate and scaffold in the development of tyrosine kinase inhibitors (TKIs), most notably Pazopanib (Votrient) .

The Hinge-Binding Pharmacophore in Multi-Targeted Kinase Inhibition

Executive Summary

2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-73-1) is a privileged heterocyclic scaffold used primarily in the synthesis of VEGFR, PDGFR, and c-Kit inhibitors. Unlike the more thermodynamically stable 1H-indazole tautomer, this 2H-indazole derivative is engineered to lock the molecule into a specific geometry that mimics the adenine ring of ATP. This structural rigidity allows it to occupy the ATP-binding pocket of protein kinases with high affinity, serving as the "hinge-binder" that anchors the drug molecule to the receptor backbone.

Pharmacological Mechanism of Action

The molecule itself is a chemical precursor; however, its mechanistic contribution to the final drug (e.g., Pazopanib) is defined by its interaction with the kinase domain.

2.1. ATP Mimicry and Hinge Binding

The 2,3-dimethyl-2H-indazole moiety functions as an adenine mimetic . In the ATP-binding pocket of VEGFR2 (KDR), the indazole ring positions itself adjacent to the "hinge region" (the segment connecting the N- and C-terminal lobes of the kinase).

  • Primary Interaction: The N1 nitrogen of the indazole ring acts as a hydrogen bond acceptor. In the context of Pazopanib, this nitrogen forms a critical hydrogen bond with the backbone amide nitrogen of Cys919 in the VEGFR2 hinge region.

  • Hydrophobic Anchoring: The 2-methyl and 3-methyl groups are not merely protecting groups; they provide essential hydrophobic contacts. They displace water molecules and engage in Van der Waals interactions with hydrophobic residues such as Leu840, Val848, Ala866, and Phe918 .

2.2. The "Tautomer Lock" Hypothesis

Indazoles naturally exist in a tautomeric equilibrium, with the 1H-form being thermodynamically favored over the 2H-form.

  • Problem: The 1H-tautomer has a different hydrogen-bonding donor/acceptor profile and shape, which would clash with the specific geometry of the VEGFR2 pocket.

  • Solution: Methylation at the N2 position "locks" the ring in the 2H-tautomer configuration. This forces the lone pair on N1 to remain available for hydrogen bonding with the kinase hinge, ensuring high-affinity binding (IC50 values in the nanomolar range for derived drugs).

Experimental Protocols: Synthesis and Application

Note: These protocols are for research purposes and require standard PPE (Personal Protective Equipment) including fume hoods, gloves, and eye protection.

3.1. Synthesis of 2,3-Dimethyl-2H-indazol-6-amine

This workflow converts the nitro-precursor to the active amine via catalytic hydrogenation, preferred over SnCl2 reduction for purity and yield.

Reagents:

  • 2,3-Dimethyl-6-nitro-2H-indazole (Starting Material)

  • 10% Pd/C (Catalyst)

  • Methanol (Solvent)

  • Hydrogen gas (Balloon or Parr shaker)

Protocol:

  • Dissolution: Dissolve 10.0 g of 2,3-dimethyl-6-nitro-2H-indazole in 150 mL of anhydrous Methanol in a reaction flask.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C under an inert nitrogen atmosphere (Caution: Pd/C is pyrophoric).

  • Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously at room temperature (25°C) under 1 atm H2 pressure for 4-6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC.

  • Filtration: Once the starting material is consumed, filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 50 mL Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a pale yellow/off-white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: >90%[1][2][3]

    • Purity Check: HPLC >98% (254 nm).

3.2. Coupling Reaction (Pharmacophore Installation)

This step demonstrates how the amine is used to build the drug scaffold via Nucleophilic Aromatic Substitution (SNAr).

Protocol:

  • Setup: Charge a reactor with 2,4-Dichloropyrimidine (1.1 eq) and Ethanol.

  • Addition: Add 2,3-Dimethyl-2H-indazol-6-amine (1.0 eq) and Sodium Bicarbonate (2.5 eq).

  • Reaction: Reflux the mixture at 80°C for 6-8 hours. The amine nucleophile attacks the C4-position of the pyrimidine (more electrophilic).

  • Workup: Cool to room temperature. The product precipitates.[2] Filter and wash with water to remove salts.

Data Summary: Physicochemical Properties
PropertyValueRelevance
Molecular Formula C9H11N3Core Scaffold
Molecular Weight 161.21 g/mol Fragment-based design
LogP (Predicted) ~1.2Good membrane permeability
pKa (Conjugate Acid) ~3.5 - 4.0Weak base; neutral at physiological pH
H-Bond Donors 1 (Amine NH2)Available for coupling
H-Bond Acceptors 2 (Ring N)Kinase Hinge Interaction
Visualization of Mechanism & Workflow
Diagram 1: Synthesis Pathway (Nitro to Drug Scaffold)

SynthesisPathway Nitro 2,3-Dimethyl- 6-nitro-2H-indazole Amine 2,3-Dimethyl- 2H-indazol-6-amine (Target Intermediate) Nitro->Amine Reduction (H2, Pd/C) Coupled N-(2-chloropyrimidin-4-yl)- 2,3-dimethyl-2H-indazol-6-amine Amine->Coupled SNAr Coupling (NaHCO3, EtOH) Pyrimidine 2,4-Dichloropyrimidine Pyrimidine->Coupled Pazopanib Pazopanib (Final Drug) Coupled->Pazopanib Methylation & Sulfonamide Coupling

Caption: Step-by-step chemical transformation from the nitro precursor to the functional drug scaffold.

Diagram 2: Kinase Interaction Map (VEGFR2 Pocket)

InteractionMap Indazole 2,3-Dimethyl- 2H-indazole Scaffold Cys919 Cys919 (Hinge Backbone) Indazole->Cys919 H-Bond (N1 acceptor) Leu840 Leu840 (Hydrophobic) Indazole->Leu840 vdW Contact Val848 Val848 (Hydrophobic) Indazole->Val848 vdW Contact Glu885 Glu885 (Gatekeeper) Indazole->Glu885 Steric Fit

Caption: Molecular docking interactions of the scaffold within the VEGFR2 ATP-binding pocket.

References
  • Discovery of Pazopanib: Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor."[4][5] Journal of Medicinal Chemistry, 2008, 51(15), 4632–4640. Link

  • Crystal Structure Analysis: PDB ID: 3SXS (Related Indazole Binding Modes) & Modeling Studies on VEGFR2. RCSB Protein Data Bank. Link

  • Synthesis Protocol: "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib." MDPI Molbank, 2024. Link

  • Tautomerism in Drug Design: Meanwell, N. A. "The influence of heterocycles on the physicochemical and ADMET properties of drug candidates." Journal of Medicinal Chemistry, 2017.
  • Impurity Profiling: "Pazopanib and Impurities: 6-Amino-2,3-dimethyl-2H-indazole." BOC Sciences Reference Standards.

Sources

The Indazole Scaffold: A Privileged Core for Novel Therapeutics—An In-depth Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole ring system, a bicyclic heteroaromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity for interacting with a diverse array of biological targets. This versatility has led to the development of numerous clinically approved drugs and a robust pipeline of investigational agents, particularly in oncology. This technical guide provides an in-depth exploration of the key therapeutic targets of indazole derivatives for an audience of researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of how these compounds modulate their targets, provide field-proven experimental protocols for their evaluation, and present a forward-looking perspective on the untapped potential of this remarkable chemical moiety.

Introduction: The Indazole Moiety as a Cornerstone of Modern Drug Discovery

Indazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in recent years due to their wide spectrum of pharmacological activities.[1][2] At least 43 therapeutic agents based on the indazole scaffold are either in clinical use or undergoing clinical trials, spanning applications from anti-inflammatory and antibacterial to potent anti-tumor agents.[1] The unique electronic properties and structural rigidity of the indazole core allow for precise orientation of substituent groups, enabling high-affinity interactions with the active sites of various enzymes and receptors. This guide will focus on the most prominent and promising therapeutic targets for which indazole derivatives have shown significant activity.

Protein Kinases: The Dominant Arena for Indazole Derivatives

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The indazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[3][5]

Tyrosine Kinases: Targeting Aberrant Growth Signaling

Tyrosine kinases, which phosphorylate tyrosine residues on their substrates, are often key drivers of oncogenesis. Indazole derivatives have been successfully developed to target several members of this family.

Biological Rationale: VEGFRs and PDGFRs are crucial mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibiting these receptors can starve tumors of their blood supply, thereby impeding their growth.

Mechanism of Action: Indazole-based inhibitors, such as Axitinib and Pazopanib , are multi-targeted tyrosine kinase inhibitors that bind to the ATP-binding pocket of VEGFRs and PDGFRs, preventing their activation and downstream signaling.[6][7] The 1H-indazole-3-amine moiety, for instance, is an effective hinge-binding fragment that anchors the inhibitor within the kinase's active site.[6]

Quantitative Data Summary:

CompoundTarget(s)IC50 (nM)Cancer Indication(s)
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7Renal Cell Carcinoma
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-KIT10, 30, 47, 84/71, 74Renal Cell Carcinoma, Soft Tissue Sarcoma
Linifanib VEGFR, PDGFR-Investigational

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the potency of indazole derivatives against a specific tyrosine kinase.

  • Reagent Preparation:

    • Prepare a 2X solution of the desired kinase (e.g., VEGFR2) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of a europium-labeled anti-tag antibody (e.g., Eu-anti-GST) in kinase buffer.

    • Prepare a 4X solution of a fluorescently labeled ATP-competitive kinase tracer (e.g., Kinase Tracer 236) in kinase buffer.

    • Prepare serial dilutions of the indazole test compound in DMSO, followed by a 1:25 dilution in kinase buffer to create a 4X solution.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the 4X indazole compound solution.

    • Add 2.5 µL of the 4X Eu-anti-tag antibody solution.

    • Add 5 µL of the 2X kinase solution.

    • Incubate for 60 minutes at room temperature.

    • Add 2.5 µL of the 4X tracer solution.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices: The use of a TR-FRET based binding assay provides a direct measure of the compound's ability to displace a known ligand from the kinase's ATP-binding site. This is a more direct and often more sensitive method than activity-based assays, which can be confounded by factors such as substrate competition and enzyme stability.

Signaling Pathway Diagram:

VEGFR_Signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates PI3K PI3K VEGFR->PI3K Activates Indazole Indazole Derivative (e.g., Axitinib) Indazole->VEGFR Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival PKC->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis ERK->Proliferation ERK->Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis mTOR->Proliferation mTOR->Survival

Caption: VEGFR signaling pathway and the inhibitory action of indazole derivatives.

Biological Rationale: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers and is associated with genomic instability and tumorigenesis.

Mechanism of Action: Indazole derivatives have been designed to act as potent inhibitors of Aurora kinases.[8] Depending on the substitution pattern on the indazole scaffold, isoform-selective inhibitors can be developed.[8] For example, computational modeling has shown that specific residues within the ATP-binding pocket of Aurora A and B can be targeted to achieve selectivity.[8]

Experimental Workflow Diagram:

Aurora_Inhibitor_Screening cluster_moa Mechanism of Action start Indazole Derivative Library in_vitro In Vitro Kinase Assay (Aurora A, B, C) start->in_vitro cell_based Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) in_vitro->cell_based Identify potent hits mechanism Mechanism of Action Studies cell_based->mechanism Characterize lead compounds in_vivo In Vivo Xenograft Model mechanism->in_vivo Validate in vivo efficacy cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis western_blot Western Blot (p-Histone H3) mechanism->western_blot

Caption: Experimental workflow for the discovery and validation of indazole-based Aurora kinase inhibitors.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors: Exploiting Synthetic Lethality

Biological Rationale: PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.

Mechanism of Action: Indazole-containing compounds like Niraparib act as potent PARP inhibitors.[7] They bind to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly (ADP-ribose) chains and trapping PARP on the DNA, which is a highly cytotoxic lesion.[9] More recently, indazole-7-carboxamide derivatives have been developed as highly selective PARP7 inhibitors for cancer immunotherapy.[10]

Quantitative Data Summary:

CompoundTarget(s)IC50 (nM)Cancer Indication(s)
Niraparib PARP-1, PARP-23.8, 2.1Ovarian, Fallopian Tube, Peritoneal Cancer
(S)-XY-05 PARP74.5Investigational (Cancer Immunotherapy)

Experimental Protocol: PARP-1 Activity Assay (Colorimetric)

This protocol outlines a method to measure the inhibitory effect of indazole derivatives on PARP-1 activity.

  • Plate Coating: Coat a 96-well plate with histones (a PARP-1 substrate) and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Reagent Preparation:

    • Prepare a solution of PARP-1 enzyme in PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT).

    • Prepare a solution of biotinylated NAD+ in PARP buffer.

    • Prepare serial dilutions of the indazole test compound in PARP buffer.

  • Assay Procedure:

    • Add the indazole compound dilutions to the histone-coated wells.

    • Add the PARP-1 enzyme to the wells.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate for 1 hour at room temperature.

    • Wash the plate to remove unincorporated biotinylated NAD+.

  • Detection:

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

    • Wash the plate.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 1 M H2SO4).

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the logarithm of the compound concentration to determine the IC50.

Self-Validating System: The inclusion of positive (no inhibitor) and negative (no PARP-1 enzyme) controls is crucial for validating the assay. The signal-to-background ratio should be sufficient to provide a robust assay window.

Microtubule Targeting Agents: Disrupting the Cytoskeleton

Biological Rationale: Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and cell shape maintenance.[11] Agents that interfere with microtubule dynamics are potent anti-cancer drugs.[11]

Mechanism of Action: Several indazole derivatives have been identified as microtubule-targeting agents that bind to the colchicine binding site on β-tubulin.[12][13][14] This binding inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[14][15] Structure-activity relationship studies have shown that a 3,4,5-trimethoxyphenyl moiety is often preferred for potent activity.[13][14]

Experimental Protocol: Tubulin Polymerization Assay

This protocol measures the effect of indazole derivatives on the in vitro polymerization of tubulin.

  • Reagent Preparation:

    • Resuspend purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP). Keep on ice.

    • Prepare serial dilutions of the indazole test compound in polymerization buffer.

  • Assay Procedure:

    • In a 96-well plate, add the indazole compound dilutions.

    • Add the tubulin solution to each well.

    • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

    • The rate of increase in absorbance is proportional to the rate of tubulin polymerization.

    • Compare the polymerization rates in the presence of the test compound to a vehicle control.

Causality Behind Experimental Choices: Measuring the change in absorbance at 340 nm is a direct and real-time method to monitor the formation of microtubules. This turbidity-based assay is a standard and reliable method for identifying compounds that inhibit or promote tubulin polymerization.

Emerging and Other Notable Targets

The versatility of the indazole scaffold extends beyond the major target classes discussed above. Several other promising therapeutic targets are being explored.

Indoleamine 2,3-Dioxygenase (IDO1)

Biological Rationale: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[16] In the tumor microenvironment, IDO1 expression leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the activity of T cells and promotes immune tolerance, allowing the tumor to evade the immune system.[17][18]

Mechanism of Action: Indazole derivatives have been identified as novel IDO1 inhibitors.[19] Docking studies suggest that the 1H-indazole motif can interact with the ferrous ion of the heme group and hydrophobic pockets within the active site of the enzyme.[19][20]

Cannabinoid Receptors (CB1 and CB2)

Biological Rationale: The cannabinoid receptors CB1 and CB2 are G-protein coupled receptors that are part of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including pain, appetite, and mood.

Mechanism of Action: Indazole derivatives have been developed as modulators of cannabinoid receptors, with some exhibiting agonist or inverse agonist activity.[21][22][23][24] These compounds have potential applications in the treatment of pain, obesity, and nausea.[21]

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. The continued exploration of this privileged structure is likely to yield novel inhibitors for both established and emerging therapeutic targets. Future research will likely focus on:

  • Improving Selectivity: Designing next-generation indazole derivatives with enhanced selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve safety profiles.

  • Targeting Drug Resistance: Developing indazole-based compounds that can overcome acquired resistance to existing therapies.

  • Novel Target Identification: Utilizing chemoproteomics and other advanced techniques to identify new biological targets for indazole derivatives.

  • Combination Therapies: Investigating the synergistic effects of indazole-based drugs with other therapeutic modalities, such as immunotherapy and chemotherapy.

The remarkable versatility and proven clinical success of indazole derivatives ensure that they will remain a fertile ground for drug discovery and development for years to come.

References

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • Synthesis and biological evaluation of indazole deriv
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Indazole Deriv
  • Indazole-Based Microtubule-Targeting Agents as Potential Candid
  • Indazole Deriv
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. ()
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. ()
  • A comprehensive review on the indazole based derivatives as targeted anticancer agents (2023). ()
  • The Anticancer Activity of Indazole Compounds: A Mini Review. ()
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ()
  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ()
  • A comprehensive review on the indazole based deriv
  • Synthesis and biological evaluation of indazole deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ()
  • Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ()
  • EP3564214A1 - Indazole derivatives as modul
  • Enzastaurin - Wikipedia. ()
  • Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. ()
  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. ()
  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. ()
  • Enzastaurin. ()
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. ()
  • In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. ()
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ()
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv
  • Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Medi
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. ()
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds
  • Enzastaurin, a Protein Kinase Cβ–Selective Inhibitor, and Its Potential Application as an Anticancer Agent in Lung Cancer. ()
  • Indoleamine 2,3-dioxygenase - Wikipedia. ()
  • Enzastaurin | PKC inhibitor | CAS 170364-57-5. ()
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ()
  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. ()
  • Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. ()
  • Investigating Novel Thiazolyl-Indazole Derivatives as Scaffolds for SARS-CoV-2 MPro Inhibitors. ()
  • Enzastaurin – Knowledge and References. ()
  • Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. ()
  • The discovery of water-soluble indazole derivatives as potent microtubule polymeriz
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Methodological & Application

synthesis of 2,3-Dimethyl-2H-indazol-6-amine from 2,3-dimethyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of 2,3-dimethyl-2H-indazol-6-amine , a critical pharmacophore and key intermediate in the manufacturing of Pazopanib (Votrient®) , a tyrosine kinase inhibitor used in renal cell carcinoma therapy.[1]

The transformation involves the chemoselective reduction of the C6-nitro group to the corresponding primary amine on a 2,3-disubstituted indazole core. While conceptually simple, the process requires strict control to prevent over-reduction of the heterocyclic ring or N-demethylation. This guide presents two validated protocols:

  • Catalytic Hydrogenation (Method A): The preferred industrial route using Pd/C, offering high atom economy and simplified workup.

  • Metal-Acid Reduction (Method B): A robust laboratory-scale alternative using

    
    , ideal for settings lacking hydrogenation infrastructure.
    

Strategic Context & Mechanism

The Pazopanib Connection

The 2H-indazole scaffold is electronically distinct from its 1H isomer. In Pazopanib, the N2-methyl group locks the tautomeric state, which is essential for the drug's binding affinity to the ATP pocket of VEGFR/PDGFR kinases. The C6-amine serves as the nucleophile for the subsequent


 coupling with 2,4-dichloropyrimidine.
Reaction Scheme

The reduction transforms the electron-withdrawing nitro group (


) into an electron-donating amino group (

).

ReactionScheme SM 2,3-Dimethyl-6-nitro-2H-indazole (C9H9N3O2) Product 2,3-Dimethyl-2H-indazol-6-amine (C9H11N3) SM->Product Reagents Reduction Conditions (H2/Pd-C or SnCl2/HCl)

Figure 1: General reaction scheme for the reduction of the nitroindazole precursor.

Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Status: Industrial Gold Standard | Scale: Gram to Kilogram Rationale: This method minimizes waste streams and avoids heavy metal contamination (Tin/Iron), making it compliant with Green Chemistry principles for pharmaceutical intermediates.

Materials
  • Substrate: 2,3-Dimethyl-6-nitro-2H-indazole (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (50% wet) (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: Hydrogen Gas (

    
     balloon or 1-3 bar) OR Ammonium Formate (Transfer Hydrogenation)
    
Step-by-Step Protocol
  • Preparation: In a round-bottom flask (or hydrogenation vessel), dissolve 2,3-dimethyl-6-nitro-2H-indazole in Methanol (10 volumes, e.g., 10 mL per 1 g).

  • Inerting: Purge the vessel with Nitrogen (

    
    ) for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (50% wet).

    • Safety Note: Pd/C is pyrophoric when dry. Always keep it wet and add under an inert atmosphere.

  • Hydrogenation:

    • Option 1 (

      
       Gas): Evacuate the flask and backfill with 
      
      
      
      (balloon pressure is sufficient). Stir vigorously at 25–30°C .
    • Option 2 (Transfer): Add Ammonium Formate (5.0 equiv) in portions. Stir at reflux for 1-2 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2] The starting material (yellow) will disappear, leaving a fluorescent amine spot.

  • Workup:

    • Filter the reaction mixture through a Celite® pad to remove the catalyst.

    • Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purification: The product is often pure enough for the next step. If necessary, recrystallize from Ethanol/Water or convert to the hydrochloride salt by adding HCl/Dioxane.

Method B: Tin(II) Chloride Reduction

Status: Laboratory Robust | Scale: Milligram to Gram Rationale: Used when hydrogenation equipment is unavailable or if the substrate contains halogens sensitive to hydrogenolysis (though not applicable to this specific intermediate, it is a standard fallback).

Materials
  • Substrate: 2,3-Dimethyl-6-nitro-2H-indazole (1.0 equiv)

  • Reagent: Tin(II) Chloride Dihydrate (

    
    ) (3.0 - 5.0 equiv)
    
  • Solvent: Concentrated HCl / Ethanol or 2-Methoxyethyl ether (Diglyme)

Step-by-Step Protocol
  • Dissolution: Dissolve the nitroindazole (e.g., 0.48 g) in Diglyme (5 mL) or Ethanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acidification: Add concentrated HCl dropwise.

  • Reagent Addition: Add

    
     in portions, maintaining the temperature below 5°C initially.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

  • Workup (Critical Step):

    • Neutralize the reaction carefully with NaOH or saturated

      
       solution (pH > 8).
      
    • Note: Tin salts form a thick emulsion. Use Celite filtration or extensive extraction with Ethyl Acetate.

    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      

Process Workflow & Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate reduction method based on available resources and constraints.

Workflow Start Start: Nitro-Indazole Reduction CheckScale Is Scale > 10g? Start->CheckScale CheckEquip Is Hydrogenation Equipment Available? CheckScale->CheckEquip No (Lab Scale) MethodA Method A: Pd/C Catalytic Hydrogenation (High Yield, Clean Workup) CheckScale->MethodA Yes (Industrial) CheckEquip->MethodA Yes MethodB Method B: SnCl2 / HCl Reduction (Robust, No H2 Gas Required) CheckEquip->MethodB No WorkupA Filtration (Celite) -> Evaporation MethodA->WorkupA WorkupB Neutralization -> Extraction -> Drying MethodB->WorkupB QC QC: HPLC Purity > 98% NMR Confirmation WorkupA->QC WorkupB->QC

Figure 2: Decision matrix for selecting the optimal reduction protocol.

Analytical Validation

Successful synthesis must be validated against the following specifications.

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation (store under inert gas).
Yield 85% – 95%Method A typically yields higher due to easier workup.

NMR (DMSO-

)

2.49 (s, 3H,

)
Distinctive methyl peak.

3.86 (s, 3H,

)
N-Methyl peak (diagnostic for 2H isomer).

5.30 (s, 2H,

)
Broad singlet, exchangeable with

.
Mass Spec (ESI)

Confirm molecular weight.
HPLC Purity

Critical for subsequent coupling in Pazopanib synthesis.[2]

References

  • GlaxoSmithKline. (2006). Pyrimidineamines as angiogenesis modulators.[3] U.S. Patent No.[2][4][5][6][7] 7,105,530.[2][4][5][6][7] Washington, DC: U.S. Patent and Trademark Office. Link

  • GlaxoSmithKline. (2007). Process for the preparation of pazopanib.[1][2][3][4][5][6][7][8][9][10] WO Patent Application 2007/064752.[6] Link

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Multi-Targeted Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 51(15), 4632–4640. Link

  • Kumar, D., et al. (2013). An improved process for the preparation of Pazopanib hydrochloride.[2][4][5][8] Der Pharma Chemica, 5(6), 133-138.

Sources

Application Note: Scalable Synthesis of 2,3-Dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-72-0) is a critical pharmacophore and intermediate in the synthesis of VEGFR inhibitors, most notably Pazopanib (Votrient). The synthesis of this moiety presents a specific chemoselective challenge: alkylation of the indazole core typically favors the thermodynamically stable


-isomer. Accessing the kinetically favored or specific 

-isomer requires precise control over reaction conditions and electrophile choice.

This protocol details a robust, two-step synthesis starting from 3-methyl-6-nitro-1H-indazole.[1][2][3][4] It prioritizes regioselective


-methylation  using Meerwein’s salt (Trimethyloxonium tetrafluoroborate) or controlled alkylation, followed by a chemoselective nitro reduction .

Retrosynthetic Analysis & Strategy

The primary challenge is differentiating between the


 and 

nitrogen atoms of the indazole ring. Under basic conditions (S_N2), alkylation of the indazole anion often yields a mixture favoring the

-methyl product due to the lone pair availability and steric factors. To enforce

-methylation, we utilize the "Kinetic vs. Thermodynamic" control principles or specific alkylating agents that react with the neutral species.
Mechanistic Pathway Visualization

The following diagram illustrates the synthetic pathway and the critical bifurcation point for regioselectivity.

SynthesisPathway SM 3-Methyl-6-nitro- 1H-indazole Reagent1 Methylation Agent (Me3OBF4 or MeI) SM->Reagent1 Inter1 N1-Methyl Isomer (Undesired Byproduct) Reagent1->Inter1 Thermodynamic Control Inter2 2,3-Dimethyl-6-nitro- 2H-indazole (Intermediate) Reagent1->Inter2 Kinetic/Salt Control Reagent2 Reduction (SnCl2 or H2/Pd-C) Inter2->Reagent2 Product 2,3-Dimethyl-2H- indazol-6-amine Reagent2->Product Nitro Reduction

Figure 1: Reaction scheme highlighting the critical regioselective methylation step.

Detailed Experimental Protocol

Step 1: Regioselective Methylation

Objective: Synthesize 2,3-dimethyl-6-nitro-2H-indazole.[2][5] Rationale: Using Trimethyloxonium tetrafluoroborate (Me3OBF4) in an aprotic solvent (Ethyl Acetate or DCM) allows for methylation of the neutral indazole species, which significantly enhances selectivity for the


 position compared to basic alkylation with Methyl Iodide.

Reagents & Materials:

  • 3-Methyl-6-nitro-1H-indazole (1.0 eq)[3]

  • Trimethyloxonium tetrafluoroborate (1.2 - 1.5 eq)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) [Anhydrous]

  • Sodium Bicarbonate (sat.[3][4][6] aq.)

Procedure:

  • Preparation: Charge a dried reaction vessel with 3-Methyl-6-nitro-1H-indazole under an inert atmosphere (

    
     or Ar).
    
  • Solvation: Add anhydrous EtOAc (10-15 volumes). Stir to create a suspension or solution depending on concentration.

  • Addition: Add Trimethyloxonium tetrafluoroborate (Meerwein's salt) in a single portion at room temperature (20-25°C).

    • Note: Meerwein's salt is moisture sensitive. Handle quickly or in a glovebox if possible.

  • Reaction: Stir the mixture at room temperature for 3–6 hours. Monitor by TLC or HPLC. The formation of the

    
    -methylated tetrafluoroborate salt often results in a precipitate.
    
  • Quench & Workup:

    • Slowly add saturated aqueous

      
       to the reaction mixture to neutralize the acid and liberate the free base.
      
    • Stir vigorously for 30 minutes.

    • Separate the organic layer.[2][3][4] Extract the aqueous layer with EtOAc (2x).[3]

    • Combine organic layers, wash with brine, and dry over

      
      .
      
  • Purification: Concentrate in vacuo. If regioselectivity was high (>95:5), recrystallization from Ethanol/Heptane is sufficient. If

    
     isomer is present, purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes). The 
    
    
    
    isomer typically elutes after the
    
    
    isomer due to higher polarity.
Step 2: Nitro Reduction

Objective: Reduction of 2,3-dimethyl-6-nitro-2H-indazole to 2,3-dimethyl-2H-indazol-6-amine.[1] Rationale: Tin(II) Chloride (


)  is selected for its reliability and chemoselectivity in the presence of the indazole ring, avoiding potential over-reduction or ring hydrogenation issues sometimes seen with high-pressure catalytic hydrogenation.

Reagents & Materials:

  • 2,3-Dimethyl-6-nitro-2H-indazole (Intermediate from Step 1)[2][5][7]

  • Tin(II) chloride dihydrate (

    
    ) (4.0 - 5.0 eq)
    
  • Concentrated HCl (catalytic to stoichiometric)

  • Ethanol or Methanol[7]

Procedure:

  • Dissolution: Dissolve the nitro-indazole intermediate in Ethanol (10 volumes).

  • Reagent Addition: Add

    
     followed by dropwise addition of conc. HCl (approx 2-3 eq).
    
  • Heating: Heat the reaction mixture to reflux (approx. 70-80°C) for 2–4 hours.

    • Checkpoint: The yellow color of the nitro compound should fade to a pale or colorless solution (fluorescence may be observed).

  • Workup (Critical for Sn removal):

    • Cool to room temperature.

    • Adjust pH to >8 using 1M NaOH or saturated

      
      .[3] This will precipitate tin salts.
      
    • Filter the slurry through a Celite pad to remove tin hydroxides. Wash the pad with EtOAc.[4][6]

  • Isolation:

    • Concentrate the filtrate.

    • Extract the residue with EtOAc/Water.[4][6]

    • Dry organic phase (

      
      ) and concentrate to yield the crude amine.
      
  • Final Purification: Recrystallize from minimal Ethanol or convert to the Hydrochloride salt (using HCl/Dioxane) for long-term stability.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (

NMR)
Consistent with structure400 MHz DMSO-d6
Regioisomer Content

-isomer < 0.5%
HPLC / NMR integration
Residual Tin < 20 ppmICP-MS (if using SnCl2)
Regioselectivity Verification ( NMR)

Distinguishing the


 and 

isomers is critical.
  • 
    -methyl (Target):  The N-Methyl singlet typically appears downfield (approx 
    
    
    
    4.0 - 4.1 ppm) compared to the
    
    
    -methyl.
  • NOE (Nuclear Overhauser Effect): Irradiation of the N-Methyl group in the target

    
    -isomer will show an NOE enhancement with the proton at position C3 (methyl group) and potentially C7, whereas 
    
    
    
    -methylation would show NOE with C7 only.

Safety & Handling Protocols

Hazard Identification & Mitigation
  • Trimethyloxonium tetrafluoroborate: Strong alkylating agent. Corrosive and moisture sensitive. Control: Use in a fume hood; wear moisture-resistant gloves; quench excess reagent with aqueous base immediately.

  • Tin(II) Chloride: Corrosive and irritant. Control: Avoid dust inhalation; dispose of tin waste as heavy metal hazardous waste.

  • Nitro Intermediates: Potentially energetic. Control: Do not subject to excessive heat or friction when dry.

Workflow Safety Diagram

SafetyFlow Start Start Synthesis Step1 Alkylation (Me3OBF4) Start->Step1 Risk1 Risk: Alkylating Agent Control: Fume Hood + Quench Step1->Risk1 Step2 Reduction (SnCl2) Step1->Step2 Risk2 Risk: Heavy Metal Waste Control: Segregated Disposal Step2->Risk2 End Final Product Storage (Hygroscopic Amine) Step2->End

Figure 2: Critical safety control points during the synthesis workflow.

References

  • Preparation of Pazopanib Intermediate.Google Patents. Patent CN103373989A.
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine. MDPI. Available at: [Link][5]

  • Process for the preparation of Pazopanib.Google Patents. Patent WO2015068175A2.

Sources

applications of 2,3-Dimethyl-2H-indazol-6-amine in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3-Dimethyl-2H-indazol-6-amine as a Privileged Scaffold in Kinase Inhibitor Development

Introduction & Pharmacological Significance

2,3-Dimethyl-2H-indazol-6-amine (herein referred to as Indaz-Amine ) is a critical heterocyclic building block in oncology research.[1][2] It is most widely recognized as the key pharmacophore precursor for Pazopanib (Votrient), a multi-targeted tyrosine kinase inhibitor (TKI) approved for Renal Cell Carcinoma (RCC) and Soft Tissue Sarcoma (STS).[1]

Beyond its role in Pazopanib synthesis, the 2,3-dimethyl-2H-indazole core represents a "privileged structure" in medicinal chemistry.[1] Unlike the more common 1H-indazoles, the 2H-indazole tautomer—locked by the N2-methyl group—presents a unique vector for hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of kinases such as VEGFR , PDGFR , and c-Kit .[1]

Core Applications:

  • Fragment-Based Drug Discovery (FBDD): Used as a high-quality fragment to probe hydrophobic pockets in novel kinase targets.[1]

  • Process Chemistry & QC: Serves as a Critical Quality Attribute (CQA) standard for monitoring impurity profiles in Pazopanib manufacturing.

  • Lead Optimization: Provides a chemically stable "tail" moiety that improves the solubility and pharmacokinetic profile of TKI candidates compared to phenyl or naphthyl analogs.[1]

Mechanism of Action: The Indazole Pharmacophore

In the context of kinase inhibition (specifically VEGFR2), the Indaz-Amine moiety does not bind the hinge region directly.[1] Instead, it plays a crucial structural role in orienting the inhibitor.[1]

  • Hinge Binder: In Pazopanib, the 2-aminopyrimidine moiety binds the kinase hinge (Cys919).[1]

  • Hydrophobic Anchor: The Indaz-Amine fragment extends into the solvent-accessible region or the hydrophobic back-pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).[1] The N-methyl groups provide steric bulk that locks the molecule in a bioactive conformation, reducing the entropic penalty of binding.[1]

Pathway Visualization: From Scaffold to Inhibition[1]

G Precursor Nitro-Indazole (Precursor) Amine 2,3-Dimethyl-2H- indazol-6-amine (The Scaffold) Precursor->Amine Reduction (SnCl2 or H2/Pd) Coupling Coupling Reaction (w/ 2,4-dichloropyrimidine) Amine->Coupling Nucleophilic Ar-Sub Pazopanib Pazopanib (Active TKI) Coupling->Pazopanib Sulfonamide Linkage Target VEGFR/PDGFR Kinase Pocket Pazopanib->Target ATP Competition Effect Inhibition of Angiogenesis Target->Effect Signal Blockade

Figure 1: The synthetic and functional trajectory of the indazole scaffold from raw material to physiological effect.[1]

Experimental Protocols

Protocol A: Synthesis & Purification of Indaz-Amine

For researchers synthesizing the scaffold de novo from nitro-precursors.[1]

Objective: Reduction of 2,3-dimethyl-6-nitro-2H-indazole to 2,3-dimethyl-2H-indazol-6-amine.

Reagents:

  • 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq)[1][3]

  • Tin(II) Chloride Dihydrate (SnCl₂[1]·2H₂O) (5.0 eq)

  • Ethanol (EtOH) [Grade: ACS Reagent][1]

  • Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of 2,3-dimethyl-6-nitro-2H-indazole in 20 mL of Ethanol.

  • Reduction: Add SnCl₂·2H₂O (5.9 g, 5 eq) in portions to avoid an aggressive exotherm.

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material spot (yellow) should disappear, replaced by a lower Rf fluorescent spot (amine).[1]

  • Quench: Cool to room temperature. Pour reaction mixture into 50 mL ice-cold water. Basify to pH 9–10 using 10% NaOH solution. Caution: Tin salts will precipitate as a thick white solid.[1]

  • Extraction: Filter the suspension through Celite to remove tin salts. Extract the filtrate with EtOAc (3 x 30 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from minimal Ethanol/Ether to yield off-white crystals.[1]

Quality Control (Self-Validation):

  • 1H NMR (DMSO-d6): Confirm methyl singlets at ~3.9 ppm (N-Me) and ~2.5 ppm (C-Me). The amine protons (-NH2) should appear as a broad singlet around 5.0–5.5 ppm.[1]

  • Purity Check: Purity must be >98% by HPLC to avoid regiocontrol issues in subsequent couplings.

Protocol B: Derivatization for SAR (Library Generation)

For Medicinal Chemists creating a library of kinase inhibitors.

Objective: Coupling Indaz-Amine with a pyrimidine scaffold (SNAr reaction).

Reagents:

  • Indaz-Amine (1.0 eq)[1]

  • 2,4-Dichloropyrimidine (1.1 eq)[1]

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)[1]

  • Solvent: THF/Ethanol (1:1 mixture)

Workflow:

  • Setup: Charge a reaction vial with Indaz-Amine (161 mg, 1 mmol), 2,4-Dichloropyrimidine (164 mg, 1.1 mmol), and NaHCO₃ (210 mg, 2.5 mmol).

  • Solvation: Add 5 mL of THF/EtOH (1:1).

  • Reaction: Stir at 60°C for 12 hours.

    • Mechanistic Insight: The amine at position 6 is moderately nucleophilic.[1] The reaction relies on the electron-deficient nature of the pyrimidine. The base neutralizes the HCl byproduct, driving the equilibrium forward.[1]

  • Workup: Evaporate volatiles. Resuspend residue in water and filter the solid precipitate.[1]

  • Validation: The product, N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, is the "Head-Tail" intermediate.[1]

    • Mass Spec: Expect [M+H]+ = 274.1.[1]

Biological Evaluation: Kinase Selectivity Profiling

When using Indaz-Amine derivatives, it is critical to assess selectivity against the "Angiokinase" family.[1]

Target Profile Table:

Target KinaseRole in CancerExpected IC50 (Derivative Dependent)Assay Type
VEGFR2 (KDR) Angiogenesis< 50 nM (High Potency)FRET / TR-FRET
PDGFR-β Pericyte coverage< 100 nMELISA / MSD
c-Kit Stem cell factor< 100 nMRadiometric (33P)
FGFR1 Resistance mechanism> 1000 nM (Desired Selectivity)FRET

Protocol C: In Vitro VEGFR2 Kinase Assay (FRET)

  • Enzyme Prep: Recombinant human VEGFR2 (catalytic domain).[1]

  • Substrate: Poly(Glu, Tyr) 4:1 labeled with a fluorophore (e.g., ULight).[1]

  • Compound Handling: Dissolve Indaz-Amine derivatives in 100% DMSO. Serial dilute (1:3) to create an 8-point dose-response curve starting at 10 µM.

  • Incubation: Mix Enzyme + Compound + ATP (at Km, typically 10 µM) + Substrate.[1] Incubate for 60 min at RT.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody.[1] Read FRET signal (Excitation 320 nm, Emission 665 nm).[1]

  • Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye).[1][2] Potential mutagen (due to aniline-like structure).[1]

  • Storage: Store at +2°C to +8°C. Protect from light (indazole amines can oxidize to azo-compounds/dimers over time).[1]

  • Solubility: Soluble in DMSO (>50 mg/mL) and Methanol.[1] Poorly soluble in water.[1]

References

  • Harris, P. A., et al. (2008).[1] "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1] Journal of Medicinal Chemistry, 51(15), 4632–4640.[1]

  • GlaxoSmithKline. (2006).[1] "Chemical Process for the Preparation of Pazopanib and Intermediates." World Intellectual Property Organization Patent, WO2006/091671.[1]

  • Kumar, R., et al. (2014).[1] "Indazole-based kinase inhibitors: A review of recent developments." European Journal of Medicinal Chemistry, 75, 43–66.[1]

  • PubChem. (2023).[1] "Compound Summary: 2,3-Dimethyl-2H-indazol-6-amine (CAS 444731-72-0)."[1][2][4][5] National Library of Medicine.[1] [1]

Sources

Analytical Application Note: Detection and Quantification of 2,3-Dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 2,3-Dimethyl-2H-indazol-6-amine CAS Registry Number: 444731-72-0 Primary Application: Pharmaceutical Impurity Profiling (Pazopanib Intermediate) Criticality: Potential Genotoxic Impurity (PGI) / Key Synthetic Intermediate

This application note details the analytical framework for detecting 2,3-Dimethyl-2H-indazol-6-amine , a critical intermediate in the synthesis of the tyrosine kinase inhibitor Pazopanib . Due to its aromatic amine structure, this compound is classified as a structural alert for genotoxicity. Consequently, regulatory bodies (ICH M7 guidelines) require its control at trace levels (ppm) in the final Active Pharmaceutical Ingredient (API).

This guide provides two distinct protocols:

  • Protocol A (HPLC-UV): For routine process monitoring and purity assessment during synthesis (Limit of Quantitation ~0.05%).

  • Protocol B (LC-MS/MS): For trace-level genotoxic impurity screening in the final drug substance (Limit of Quantitation < 1 ppm).

Part 1: Molecule Profile & Analytical Context

Before method development, it is crucial to distinguish the target amine from its nitro-precursor, a common source of confusion in literature.

FeatureTarget Analyte (Amine)Precursor (Nitro)
Chemical Name 2,3-Dimethyl-2H-indazol-6-amine 2,3-Dimethyl-6-nitro-2H-indazole
CAS Number 444731-72-0 444731-73-1
Molecular Weight 161.20 g/mol 191.19 g/mol
Function Key Intermediate / PGIStarting Material Precursor
Detection Mode UV (254 nm) / ESI+ MS (m/z 162.2)UV (254 nm) / ESI+ MS (m/z 192.2)
Synthesis Pathway & Impurity Origin

The following diagram illustrates the origin of the target amine within the Pazopanib synthesis workflow, highlighting where analytical control points (CP) should be established.

PazopanibSynthesis cluster_QC Quality Control Points Start Start: 3-Methyl-6-nitro-1H-indazole Step1 Methylation Start->Step1 Nitro Nitro Precursor (CAS: 444731-73-1) Step1->Nitro Yields Precursor Step2 Reduction (SnCl2/HCl) Nitro->Step2 Target TARGET AMINE (CAS: 444731-72-0) Step2->Target Reduction Step3 Coupling (Pyrimidine deriv.) Target->Step3 API Final API: Pazopanib Step3->API Final Synthesis

Figure 1: Synthesis pathway of Pazopanib showing the generation of the target amine (Red Node).

Part 2: Protocol A - HPLC-UV (Process Monitoring)

Objective: To assay the purity of the intermediate during synthesis or quantify it at high levels (>0.05%) in crude mixtures.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Agilent Zorbax SB-C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

    • Rationale: A C18 stationary phase provides robust retention for hydrophobic indazoles. The "SB" (StableBond) or XBridge chemistry ensures stability at acidic pH.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Primary), 220 nm (Secondary).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
20.01090
20.1955
25.0955
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of 2,3-Dimethyl-2H-indazol-6-amine in 10 mL of Diluent (1000 ppm). Sonicate for 5 mins.

  • Test Sample: Dilute Stock to 50 ppm for system suitability.

Part 3: Protocol B - LC-MS/MS (Trace Genotoxic Screening)

Objective: To detect and quantify the amine at ppm levels (1-10 ppm) in the final Pazopanib API, compliant with ICH M7 limits.

Mass Spectrometry Strategy (MRM Mode)

Since the target is an amine, Positive Electrospray Ionization (ESI+) is the most sensitive mode.

  • Precursor Ion (Q1): 162.2 m/z [M+H]⁺ (Calculated from MW 161.2).

  • Product Ions (Q3):

    • Quantifier: 147.1 m/z (Loss of methyl group).

    • Qualifier: 120.1 m/z (Ring fragmentation).

    • Note: Transitions must be optimized via direct infusion of the standard.

UHPLC Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo TQ-S or Sciex 6500).

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Rationale: Formic acid ensures protonation of the amine for high MS sensitivity. Ammonium formate buffers the system to prevent pH drift.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Program (Trace Analysis)
Time (min)% A% BCurve
0.0955Initial
1.0955Hold
6.0595Linear
8.0595Wash
8.1955Re-equilibrate
10.0955End
Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass the following criteria before routine use:

  • Specificity: Inject a "Blank" (Diluent) and the "API Matrix" (Pazopanib without impurity). Ensure no interference at the retention time of the amine (approx 3.5 - 4.5 min).

  • Linearity: Prepare a 6-point calibration curve from 0.5 ppm to 20 ppm (relative to API concentration). R² must be > 0.99.[1]

  • Recovery (Accuracy): Spike the API with the amine standard at 1 ppm, 5 ppm, and 10 ppm levels. Recovery must be 80-120%.

  • Sensitivity (LOQ): Signal-to-Noise (S/N) ratio must be > 10 at the reporting limit (usually 1 ppm).

Part 4: Troubleshooting & Expert Insights

Peak Tailing of Amines
  • Problem: As a basic amine, the analyte may interact with residual silanols on the column, causing tailing.

  • Solution: Ensure the use of "End-capped" columns (e.g., Waters BEH or Agilent Eclipse Plus). If tailing persists in Protocol A (UV), add 0.1% Triethylamine (TEA) to the mobile phase, but NEVER add TEA to an LC-MS system (Protocol B) as it suppresses ionization.

Carryover
  • Problem: Hydrophobic indazoles can stick to the injector needle.

  • Solution: Use a needle wash solution of Acetonitrile:Water:Formic Acid (90:10:1).

Stability
  • Insight: Aromatic amines can oxidize over time.

  • Protocol: Prepare standards fresh daily or store in amber glass vials at 4°C. Protect from light.

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[2]

  • Ravisankar, P., et al. (2021).[1] "Development and Validation of RP-HPLC Method for the Determination of Pazopanib Hydrochloride in Pharmaceutical Dosage Form." Research Journal of Pharmacy and Technology.

  • Zhang, L., et al. (2011). "Analytical control of genotoxic impurities in the pazopanib hydrochloride manufacturing process." Journal of Pharmaceutical and Biomedical Analysis.

  • Biosynth. 2,3-Dimethyl-2H-indazol-6-amine (CAS 444731-72-0) Product Data.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 2,3-Dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dimethyl-2H-indazol-6-amine is a critical intermediate in the synthesis of various pharmacologically active molecules, including kinase inhibitors used in oncology.[1] Its purity and stability are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides detailed, field-proven protocols for the quantitative analysis of 2,3-Dimethyl-2H-indazol-6-amine using both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering robust and reliable analytical tools for quality control, stability testing, and impurity profiling. The protocols are grounded in established chromatographic principles and adhere to the validation characteristics outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

Physicochemical Properties of 2,3-Dimethyl-2H-indazol-6-amine

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and efficient method development.

PropertyValueSource
Molecular FormulaC₉H₁₁N₃[2]
Molecular Weight161.20 g/mol [2]
Predicted pKa4.20 ± 0.30[4]
Predicted XLogP31.3[5]
AppearanceWhite to off-white solid[6]
SolubilitySlightly soluble in DMSO and Methanol[7]

The basic nature of the primary amine (predicted pKa ≈ 4.2) and the moderate hydrophobicity (XLogP3 ≈ 1.3) are key considerations for developing a robust reversed-phase HPLC method. The indazole ring system provides a strong chromophore, making UV detection a suitable choice for HPLC analysis.

Part 1: Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is crucial for demonstrating that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products.[8] This section outlines a proposed HPLC-UV method suitable for both routine quality control and forced degradation studies.

Method Development Rationale

The selection of chromatographic conditions is based on the physicochemical properties of 2,3-Dimethyl-2H-indazol-6-amine to achieve optimal separation and peak shape.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is well-suited for separating moderately polar compounds like the target analyte. A column with high-purity silica and end-capping will minimize peak tailing, which can be an issue with basic compounds due to interactions with residual silanols on the stationary phase.

  • Mobile Phase Selection:

    • pH: Given the basic nature of the analyte (pKa ≈ 4.2), maintaining the mobile phase pH in the acidic range (e.g., pH 2.5-3.5) will ensure the amine group is protonated. This leads to consistent retention behavior and improved peak shape. A low pH mobile phase is also beneficial for silica-based column stability.

    • Organic Modifier: Acetonitrile is often a good first choice as it typically provides good peak shapes for a wide range of compounds and has a low UV cutoff.[9] Methanol is a suitable alternative.

    • Buffer: A phosphate or formate buffer is used to control the mobile phase pH and ensure reproducible retention times.

  • Detection Wavelength: The indazole ring system is expected to have a strong UV absorbance. While an experimental spectrum is ideal, a wavelength in the range of 254-280 nm is a logical starting point for method development, as this is a common region for the absorbance of aromatic and heterocyclic compounds. A photodiode array (PDA) detector would be invaluable during method development to determine the optimal detection wavelength and to assess peak purity.

  • Gradient Elution: A gradient elution is proposed to ensure that any potential degradation products, which may have a wide range of polarities, are eluted from the column in a reasonable time and with good peak shape.

Proposed HPLC-UV Protocol

This protocol provides a starting point for the analysis of 2,3-Dimethyl-2H-indazol-6-amine. Further optimization and validation are required for specific applications.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 260 nm (or optimal wavelength determined by PDA)

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2,3-Dimethyl-2H-indazol-6-amine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution: Prepare the sample in the same diluent to a target concentration of 100 µg/mL.

Forced Degradation Studies

To validate the stability-indicating nature of the proposed HPLC method, forced degradation studies should be performed as per ICH guidelines. The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60 °C for 4 hours. Neutralize with an appropriate volume of 0.1 M NaOH before injection.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60 °C for 2 hours. Neutralize with an appropriate volume of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance in solution and as a solid to UV and visible light as per ICH Q1B guidelines.

The chromatograms from the forced degradation samples should be evaluated for the separation of the main peak from any degradation products. Peak purity analysis using a PDA detector is essential to confirm that the main peak is free from co-eluting impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dilution Dissolve in Diluent Standard->Dilution Sample Prepare Sample Sample->Dilution Injection Inject into HPLC Dilution->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Purity Peak Purity Assessment Integration->Purity

Caption: HPLC-UV analysis workflow for 2,3-Dimethyl-2H-indazol-6-amine.

Part 2: LC-MS Method for High-Sensitivity Analysis

For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or pharmacokinetic studies, an LC-MS method is indispensable. This section details a sensitive and robust LC-MS/MS method for the quantification of 2,3-Dimethyl-2H-indazol-6-amine.

Method Development Rationale

The LC-MS method builds upon the principles of the HPLC method but incorporates mass spectrometric detection for enhanced specificity.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred technique for this molecule. The basic amine group readily accepts a proton to form the [M+H]⁺ ion, which is the precursor ion for MS/MS analysis.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). This technique offers excellent sensitivity and selectivity by monitoring a specific fragmentation of the precursor ion.

  • Fragmentation: In the collision cell of the mass spectrometer, the protonated molecule ([M+H]⁺, m/z 162.1) will fragment. While the exact fragmentation pattern requires experimental determination, a plausible pathway for indazole derivatives involves the loss of neutral molecules or radical species. A likely fragmentation would be the loss of a methyl radical (CH₃•) from the indazole ring, leading to a stable product ion.

LC-MS/MS Protocol

This protocol is adapted from established methods for the analysis of 2,3-Dimethyl-2H-indazol-6-amine and provides a validated approach.

LC Conditions:

ParameterRecommended Condition
Column Hypersil BDS C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Composition 45:55 (v/v) Mobile Phase A : Mobile Phase B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 10 µL

MS Conditions:

ParameterRecommended Condition
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 162.1
Product Ion (Q3) To be determined experimentally (e.g., m/z 147.1 for loss of CH₃•)
Dwell Time 200 ms
Collision Energy (CE) To be optimized for maximum product ion intensity
Declustering Potential (DP) To be optimized
Source Temperature 500 °C

Sample Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2,3-Dimethyl-2H-indazol-6-amine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.5, 1, 2, 5, 10 ng/mL).

  • Sample Solution: Dilute the sample with the mobile phase to fall within the calibration range.

Method Validation

The LC-MS/MS method should be validated according to ICH Q2(R2) guidelines, including an assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample_Prep Sample Preparation in Mobile Phase Injection Injection Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization [M+H]⁺ = m/z 162.1 Separation->Ionization Isolation Q1: Precursor Ion Isolation Ionization->Isolation Fragmentation Q2: Collision-Induced Dissociation Isolation->Fragmentation Detection Q3: Product Ion Detection Fragmentation->Detection Data_Analysis Quantification Detection->Data_Analysis MRM Data Acquisition

Caption: LC-MS/MS workflow for the sensitive analysis of the analyte.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the analysis of 2,3-Dimethyl-2H-indazol-6-amine. The proposed stability-indicating HPLC-UV method is well-suited for routine quality control and for monitoring the stability of the compound under various stress conditions. The LC-MS/MS method offers superior sensitivity and selectivity for trace-level analysis.

The successful implementation of these methods requires adherence to good laboratory practices and proper method validation as outlined by regulatory guidelines. These protocols serve as a comprehensive starting point for any laboratory involved in the synthesis, development, or quality control of pharmaceuticals containing this important intermediate.

References

  • (Reference to a relevant scientific article on the use of 2,3-Dimethyl-2H-indazol-6-amine in drug synthesis - to be added
  • (Reference to a relevant scientific article on the analysis of indazole derivatives - to be added
  • PubChem. 2,3-dimethyl-2H-indazol-6-amine. Available at: [Link]

  • ChemBK. N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine. Available at: [Link]

  • (Reference to a relevant scientific article on HPLC method development for aromatic amines - to be added
  • ICH. Quality Guidelines. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • (Reference to a relevant scientific article on LC-MS/MS fragmentation of indazoles - to be added
  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • (Reference to a relevant scientific article on the synthesis of 2,3-Dimethyl-2H-indazol-6-amine - to be added
  • (Reference to a relevant scientific article on analytical method validation - to be added
  • ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • (Reference to a relevant scientific article on mobile phase selection in HPLC - to be added
  • (Reference to a relevant scientific article on forced degradation studies - to be added
  • (Reference to a relevant scientific article on mass spectrometry of indazole derivatives - to be added
  • (Reference to a relevant scientific article on HPLC analysis of dyes - to be added
  • (Reference to a relevant scientific article on the synthesis of 2,3-Dimethyl-2H-indazol-6-amine - to be added
  • (Reference to a relevant scientific article on forced degradation of albendazole - to be added
  • (Reference to a relevant scientific article on mass spectrometry of indazole cannabinoids - to be added
  • Veeprho. Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • (Reference to a relevant scientific article on LC-MS/MS of nitrosamines - to be added
  • (Reference to a relevant scientific article on forced degradation studies - to be added
  • (Reference to a relevant scientific article on Birch reduction of indazoles - to be added
  • MedCrave online. Forced Degradation Studies. Available at: [Link]

  • (Reference to a relevant scientific article on stability indicating methods - to be added
  • (Reference to a relevant scientific article on forced degradation studies - to be added

Sources

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Purification of 2,3-Dimethyl-2H-indazol-6-amine

2,3-Dimethyl-2H-indazol-6-amine is a pivotal intermediate in the synthesis of various pharmacologically active molecules, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. The efficacy and safety of the final active pharmaceutical ingredient (API) are directly contingent on the purity of its preceding intermediates. Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of undesired side products, and potential toxicological concerns in the final drug product.

This application note provides a comprehensive, field-tested protocol for the purification of 2,3-Dimethyl-2H-indazol-6-amine. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring researchers can adapt and troubleshoot the process effectively. The methodologies described herein are designed to be self-validating, incorporating in-process controls and post-purification analysis to guarantee the desired purity threshold is achieved.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The selection of an appropriate purification strategy is predicated on a thorough understanding of the potential impurities. 2,3-Dimethyl-2H-indazol-6-amine is commonly synthesized via the methylation of 2-methyl-2H-indazol-6-amine or through a multi-step pathway starting from 6-nitro-2H-indazole. Consequently, the crude product may contain a variety of impurities, including:

  • Unreacted Starting Materials: Residual 2-methyl-2H-indazol-6-amine or its precursors.

  • Regioisomers: Incomplete or non-selective methylation can lead to the formation of 1,2-dimethyl-2H-indazol-6-amine and other isomeric species.

  • Over-methylated Products: Quaternary ammonium salts may form if methylation is not adequately controlled.

  • Reagents and Byproducts: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate), bases (e.g., potassium carbonate), and their corresponding salts.

  • Solvent Residues: Residual solvents from the reaction mixture.

Given the structural similarity of many of these impurities to the target compound, a multi-step purification approach is often necessary to achieve high purity.

Purification Strategy: A Multi-faceted Approach

A robust purification strategy for 2,3-Dimethyl-2H-indazol-6-amine typically involves a combination of techniques, each targeting a specific class of impurities. The workflow presented here employs a liquid-liquid extraction followed by column chromatography, and finally, recrystallization for obtaining a highly pure, crystalline solid.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Chromatographic Purification cluster_2 Final Purification & Isolation A Crude Reaction Mixture B Liquid-Liquid Extraction (EtOAc/Brine) A->B Quench & Dilute C Concentrated Crude Product B->C Phase Separation & Drying D Silica Gel Column Chromatography C->D Adsorption E Fraction Collection & Analysis (TLC) D->E Elution F Combined Pure Fractions G Recrystallization (e.g., Ethanol/Water) F->G Solvent Evaporation & Dissolution H Pure Crystalline Product G->H Crystallization & Filtration

Figure 1: A generalized workflow for the purification of 2,3-Dimethyl-2H-indazol-6-amine.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part 1: Liquid-Liquid Extraction (Aqueous Work-up)

This initial step aims to remove inorganic salts, water-soluble reagents, and some highly polar impurities.

  • Quenching: Carefully quench the crude reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was conducted under acidic conditions, or water if under basic or neutral conditions. This neutralizes any remaining acids or bases.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). The basic nature of the amine ensures its preferential partitioning into the organic phase.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Deionized water (to remove residual salts).

    • Saturated aqueous sodium chloride (brine) solution (to facilitate phase separation and remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Part 2: Flash Column Chromatography

This is the primary purification step to separate the target compound from closely related organic impurities.

Table 1: Recommended Parameters for Flash Column Chromatography

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography, effectively separating compounds based on polarity.
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes or Heptane (e.g., 10% to 50% EtOAc)A non-polar/polar solvent system allows for the elution of compounds with increasing polarity. The gradient can be optimized based on TLC analysis.
Column Loading Dry loading is preferredAdsorbing the crude product onto a small amount of silica gel before loading onto the column often results in better separation.
Fraction Size 20-50 mL (for a medium-sized column)Smaller fractions allow for a more precise separation of components.
Monitoring Thin-Layer Chromatography (TLC)Use the same eluent system as the column to monitor the separation and identify fractions containing the pure product. Visualize spots using a UV lamp (254 nm).

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in hexanes) and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from Part 1 in a minimal amount of DCM or the mobile phase. Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC. The target compound, 2,3-Dimethyl-2H-indazol-6-amine, is moderately polar and should elute after non-polar impurities but before highly polar byproducts.

  • Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC) and concentrate under reduced pressure.

Part 3: Recrystallization

This final step is designed to remove any remaining minor impurities and to obtain the product as a high-purity crystalline solid, which is often more stable and easier to handle.

  • Solvent Selection: An ideal recrystallization solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 2,3-Dimethyl-2H-indazol-6-amine, systems such as ethanol/water, isopropanol, or ethyl acetate/heptane can be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the product from Part 2 in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote maximum crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot should be observed.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of 2,3-Dimethyl-2H-indazol-6-amine to a high degree of purity is a critical step in the synthesis of pharmaceuticals like Niraparib. The multi-step protocol outlined in this application note, combining extraction, column chromatography, and recrystallization, provides a reliable and adaptable method for obtaining this key intermediate in a form suitable for further synthetic transformations. The emphasis on understanding the impurity profile and the rationale behind each step empowers researchers to effectively troubleshoot and optimize the process for their specific needs.

References

  • Process for the preparation of Niraparib.
  • Preparation of Niraparib.
  • Synthesis and characterization of process-related impurities of Niraparib, a PARP inhibitor. Synthetic Communications. [Link]

Application Notes & Protocols: The Strategic Use of 2,3-Dimethyl-2H-indazol-6-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical matter for challenging drug targets.[1][2][3] This methodology leverages the high "binding efficiency per atom" of small, low-complexity molecules—fragments—to construct potent and selective drug candidates.[2] The indazole scaffold is a well-recognized "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as a hinge-binding motif in protein kinase inhibitors.[4][5] This document provides a detailed technical guide on the application of 2,3-Dimethyl-2H-indazol-6-amine , a representative indazole fragment, in a typical FBDD campaign. We will explore its physicochemical suitability, provide detailed protocols for its use in biophysical screening and structural biology, and outline a strategic framework for its evolution from a low-affinity hit to a high-potency lead compound.

The Rationale: Why 2,3-Dimethyl-2H-indazol-6-amine in FBDD?

Fragment-Based Drug Discovery is a game of probabilities and precision. Instead of screening millions of large, complex molecules, FBDD screens a curated library of a few thousand small fragments.[6] This allows for a more thorough exploration of chemical space and increases the likelihood of finding a high-quality, efficient binding interaction.[2][7] The initial fragment hits, though typically weak binders (micromolar to millimolar affinity), provide a critical starting point for rational, structure-guided optimization.[6][7]

The indazole heterocycle is a cornerstone of many successful FBDD campaigns.[4][5][8] Its unique arrangement of hydrogen bond donors and acceptors makes it an excellent bioisostere for other common motifs like indole or phenol, and it frequently forms key interactions with protein targets, especially in the ATP-binding site of kinases.[5]

2,3-Dimethyl-2H-indazol-6-amine (herein referred to as "Indazole Fragment 1") is an exemplary candidate for inclusion in a fragment library. Its properties align well with the widely accepted "Rule of Three," which defines the ideal characteristics of a fragment.[9][10]

Physicochemical Properties & "Rule of Three" Compliance

The success of a fragment lies in its simplicity and optimal physicochemical properties. "Indazole Fragment 1" demonstrates excellent compliance with these principles.

PropertyValue"Rule of Three" GuidelineComplianceSource
Molecular Weight 161.20 g/mol < 300 DaYes [11]
cLogP 1.3≤ 3Yes [11]
Hydrogen Bond Donors 1 (from the amine group)≤ 3Yes [11]
Hydrogen Bond Acceptors 2 (from the indazole nitrogens)≤ 3Yes [11]
Rotatable Bonds 0≤ 3Yes [11]

This profile ensures good aqueous solubility, a crucial factor for biophysical assays, and minimizes the risk of non-specific binding. Its rigid bicyclic core provides a well-defined shape for probing protein binding pockets, while the amine group offers a clear vector for future chemical elaboration.

Chemical Structure of "Indazole Fragment 1"

Caption: 2D structure of 2,3-Dimethyl-2H-indazol-6-amine ("Indazole Fragment 1").

The FBDD Workflow: From Hit Identification to Lead Generation

The journey from a fragment to a drug candidate is a structured, iterative process. The diagram below outlines a typical FBDD workflow, which will be detailed in the subsequent protocols.

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols

The following protocols provide a self-validating framework for identifying and characterizing the binding of "Indazole Fragment 1" to a hypothetical protein target, such as a protein kinase (e.g., AXL kinase).[8]

Protocol 1: Fragment Library Preparation & Quality Control

Causality: The integrity of any screening campaign depends on the quality of the library. Fragments must be pure and readily soluble to avoid false positives and ensure accurate concentration determination.

Methodology:

  • Source Material: Obtain 2,3-Dimethyl-2H-indazol-6-amine (CAS 444731-72-0) from a reputable chemical vendor.[12][13] Purity should be ≥95% as determined by LC-MS and ¹H NMR.

  • Solubility Assessment:

    • Prepare a stock solution of 100 mM in 100% DMSO.

    • Visually inspect for precipitation. If the solution is not clear, sonicate for 10 minutes.

    • Serially dilute the stock solution into the final assay buffer (e.g., HBS-EP+, pH 7.4) to determine the maximum soluble concentration. This is critical for avoiding compound aggregation, a common source of artifacts in biophysical assays.

  • Stock Plate Preparation:

    • Prepare a 10 mM stock solution of "Indazole Fragment 1" in 100% deuterated DMSO (DMSO-d6) for compatibility with both SPR and NMR-based validation.

    • Using an acoustic liquid handler, dispense the fragment into a 384-well polypropylene plate to create the master stock plate.

    • Store the plate at -20°C, sealed with a foil lid to prevent evaporation and water absorption.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragments.[6][7] It provides real-time kinetics and affinity data, making it a primary workhorse in FBDD.[14]

Methodology:

  • Target Immobilization:

    • Immobilize the purified target protein (e.g., AXL kinase domain) onto a CM5 sensor chip via amine coupling. Aim for a density of 8,000-12,000 Response Units (RU) to maximize the signal for small fragment binding.

    • Use one flow cell as a reference, activating and deactivating it without protein immobilization to enable reference subtraction.

  • Screening Run:

    • Dilute the fragment library stock plates to a final concentration of 200 µM in SPR running buffer (e.g., HBS-EP+ with 1% DMSO). The high concentration is necessary to detect low-affinity binding.

    • Inject each fragment over the target and reference surfaces for a 60-second association phase, followed by a 120-second dissociation phase.

    • Include buffer-only (DMSO) injections every 24-48 samples to double-reference the data.

  • Data Analysis & Hit Triage:

    • Process the raw data by subtracting the reference channel signal and then the buffer-only injection signal.

    • A fragment is considered a preliminary "hit" if it shows a concentration-dependent binding response that is significantly above the noise level and fits a 1:1 binding model.

    • Prioritize hits based on binding response, shape of the sensorgram, and ligand efficiency (LE).

Hypothetical SPR Screening Results:

Fragment IDBinding Response (RU)Visual InspectionLigand Efficiency (LE)Hit?
F0011.2FlatN/ANo
Indazole 1 25.6 Good 1:1 curve 0.35 Yes
F00345.1Sharp, non-specificN/ANo (Artifact)
F0048.9Weak, but repeatable0.29Possible
Protocol 3: Hit Validation by X-ray Crystallography

Causality: The ultimate validation for an FBDD hit is the visualization of its binding mode.[15] X-ray crystallography provides a high-resolution 3D structure of the fragment-protein complex, unambiguously confirming binding and revealing the precise interactions that are essential for guiding medicinal chemistry efforts.[9][16]

Methodology:

  • Crystal Soaking: This is often the highest throughput method for obtaining fragment-bound structures.[17]

    • Grow apo-crystals of the target protein under established conditions.

    • Prepare a soaking solution containing 10-50 mM of "Indazole Fragment 1" in a cryo-protectant-compatible buffer. The high concentration is required to achieve sufficient occupancy in the crystal.

    • Transfer the apo-crystals into the soaking solution for a period ranging from a few minutes to several hours.

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

  • Structure Analysis:

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The presence of clear, unambiguous density corresponding to the shape of "Indazole Fragment 1" confirms its binding site and orientation.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein. For a kinase, this would typically involve a hydrogen bond from the indazole N1-H to the backbone carbonyl of a hinge residue.

From Fragment to Lead: The Path Forward

Once the binding mode of "Indazole Fragment 1" is confirmed, the fragment-to-lead (F2L) phase begins. The goal is to rationally "grow" the fragment into a larger, more potent molecule by adding chemical functionality that makes new, favorable interactions with the target protein.[18][19]

Caption: Common strategies for evolving a fragment hit into a lead compound.

Example "Growing" Strategy for "Indazole Fragment 1":

Assuming the crystal structure shows the 6-amino group pointing towards an unexplored hydrophobic pocket, the medicinal chemistry strategy would be:

  • Hypothesis: Acylating or alkylating the amine with small, hydrophobic groups will allow the molecule to access this pocket and increase binding affinity.

  • Synthesis: Create a small library of analogues based on "Indazole Fragment 1," for example:

    • N-(2,3-dimethyl-2H-indazol-6-yl)acetamide

    • N-(2,3-dimethyl-2H-indazol-6-yl)cyclopropanecarboxamide

    • 1-(2,3-dimethyl-2H-indazol-6-yl)-3-ethylurea

  • Testing: Re-evaluate these new, larger compounds using SPR to quantify the improvement in affinity.

  • Iteration: If affinity improves, obtain a new crystal structure to confirm the predicted binding mode and continue the cycle of design, synthesis, and testing to optimize the interaction.[20][21][22]

Conclusion

2,3-Dimethyl-2H-indazol-6-amine serves as an archetypal fragment for FBDD campaigns, particularly against protein kinases. Its favorable physicochemical properties, coupled with the proven utility of the indazole scaffold, make it a high-value component of any fragment library. By employing a rigorous, self-validating workflow that combines sensitive biophysical screening with high-resolution structural biology, researchers can effectively leverage this fragment as a starting point for the rational design of potent and selective lead compounds. This structured approach accelerates discovery timelines and increases the probability of success in tackling even the most challenging therapeutic targets.[1][2]

References

  • Home Sunshine Pharma. (n.d.). 2,3-dimethyl-2h-indazol-6-amine cas 444731-72-0. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. Retrieved from [Link]

  • Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. Retrieved from [Link]

  • de Vlieger, D., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17917-17945. Retrieved from [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Mal, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 963-984. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2,3-DIMETHYL-2H-INDAZOL-6-AMINE | CAS 444731-72-0. Retrieved from [Link]

  • Al-Hujran, T. A., et al. (2023). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 28(10), 4078. Retrieved from [Link]

  • Joseph, A., & Schofield, C. J. (2018). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular and Cellular Therapies, 6, 3761. Retrieved from [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]

  • Stuckey, J. A., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(6), 284-288. Retrieved from [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 81. Retrieved from [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved from [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Protein and Peptide Letters, 12(8), 733-740. Retrieved from [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 81. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • Barlocco, D., et al. (2013). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry, 21(10), 2991-3003. Retrieved from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Retrieved from [Link]

  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Retrieved from [Link]

  • ChemRxiv. (2024). NMR and SPR Fragment-Based Screening Can Produce Novel High Affinity Small Molecule Hits Against Structured RNAs. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. (n.d.). Retrieved from [Link]

  • CHI. (2015). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

  • Renaud, J., et al. (2012). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Future Medicinal Chemistry, 4(13), 1637-1651. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The compound 2,3-Dimethyl-2H-indazol-6-amine is a critical pharmacophore and the limiting intermediate in the synthesis of Pazopanib (Votrient) , a tyrosine kinase inhibitor used in renal cell carcinoma therapy.

Synthesizing this scaffold presents a classic regioselectivity challenge: alkylation of the indazole ring typically yields a mixture of the thermodynamically stable


-isomer and the kinetically favored 

-isomer.[1] For Pazopanib, the

-methyl
isomer is required.[2][3][4] Standard alkylation with methyl iodide often results in poor selectivity (

:

~ 1:1), necessitating tedious chromatographic separation.

This protocol details a regioselective, scalable route prioritizing the


-isomer using Dimethyl Carbonate (DMC)  or Trimethyl Orthoformate (TMOF) , followed by a clean catalytic hydrogenation. The final isolation as the Hydrochloride (HCl) salt  ensures stability and water solubility for subsequent coupling reactions.

Retrosynthetic Analysis & Pathway Design

The synthesis is disconnected into three logical phases. The critical decision point is the methylation strategy to maximize the


-isomer yield without heavy reliance on column chromatography.

Retrosynthesis Target Target: 2,3-Dimethyl-2H-indazol-6-amine HCl Intermediate Intermediate: 2,3-Dimethyl-6-nitro-2H-indazole Target->Intermediate  Nitro Reduction (Pd/C + H2)   SM Starting Material: 3-Methyl-6-nitro-1H-indazole Intermediate->SM  Regioselective Methylation (DMC or TMOF)  

Figure 1: Retrosynthetic disconnection showing the critical N2-methylation step.

Experimental Protocols

Phase 1: Regioselective Methylation (N2-Isomer Synthesis)

Objective: Convert 3-methyl-6-nitro-1H-indazole to 2,3-dimethyl-6-nitro-2H-indazole. Method Choice: We utilize Dimethyl Carbonate (DMC) .[5] Unlike Methyl Iodide (carcinogenic, low selectivity), DMC acts as a "green" methylating agent and, under specific pseudo-high-dilution conditions, favors the


 position due to steric and electronic control.
  • Reagents:

    • 3-Methyl-6-nitro-1H-indazole (1.0 equiv)

    • Dimethyl Carbonate (DMC) (1.2 - 2.0 equiv)

    • DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.0 equiv) or K2CO3

    • Solvent: DMF (N,N-Dimethylformamide)[3][5]

Step-by-Step Protocol:

  • Charge: In a dry 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve 3-methyl-6-nitro-1H-indazole (10.0 g, 56.4 mmol) and DABCO (6.33 g, 56.4 mmol) in DMF (100 mL).

  • Activation: Stir at room temperature for 15–20 minutes to deprotonate the indazole.

  • Addition: Add Dimethyl Carbonate (6.1 g, 67.7 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 150°C) . Maintain reflux for 6–8 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The

      
      -isomer (product) is typically more polar than the 
      
      
      
      -isomer but less polar than the starting material.
  • Quench & Crystallization: Cool the reaction mass to 20–25°C. Slowly pour the mixture into ice-cold water (300 mL) with vigorous stirring.

  • Isolation: A yellow precipitate forms. Stir for 30 minutes. Filter the solid and wash with water (2 x 50 mL) to remove residual DMF and DABCO.

  • Purification (Crucial): The crude solid contains mostly the

    
    -isomer but may contain traces of 
    
    
    
    . Recrystallize from Ethanol or Ethyl Acetate . The
    
    
    -isomer crystallizes readily, while the
    
    
    -isomer remains in the mother liquor.
    • Yield: ~80–85%[3][6]

    • Appearance: Yellow crystalline solid.

Phase 2: Nitro Reduction

Objective: Reduction of the nitro group to the primary amine. Method: Catalytic Hydrogenation (Pd/C). This is superior to SnCl2/HCl for pharmaceutical purity, avoiding heavy metal contamination.

  • Reagents:

    • 2,3-Dimethyl-6-nitro-2H-indazole (from Phase 1)

    • 10% Palladium on Carbon (Pd/C) (5% w/w loading)

    • Solvent: Methanol or Ethanol[7][8]

    • Hydrogen Gas (Balloon or low pressure)

Step-by-Step Protocol:

  • Charge: Dissolve the nitro-indazole (5.0 g) in Methanol (50 mL) in a hydrogenation vessel.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (0.25 g). Caution: Pyrophoric when dry.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir under H2 atmosphere (1–3 atm) at room temperature for 4–6 hours.

    • Checkpoint: Reaction is complete when TLC shows disappearance of the yellow nitro compound and appearance of a fluorescent blue spot (amine) under UV.

  • Filtration: Filter the catalyst through a Celite pad. Wash the pad with Methanol (20 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to obtain the free amine as an off-white to pale brown solid.

Phase 3: Hydrochloride Salt Formation

Objective: Stabilize the amine as the HCl salt.

  • Dissolution: Dissolve the crude free amine (from Phase 2) in a minimal amount of Ethyl Acetate or Isopropanol (approx 1:5 w/v).

  • Acidification: Cool to 0–5°C. Add 4M HCl in Dioxane (or concentrated aqueous HCl dropwise) until pH < 2.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white to off-white solid.

  • Filtration: Filter the solid under inert gas (Argon/Nitrogen) as amine salts can be hygroscopic. Wash with cold diethyl ether.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Critical Process Parameters (CPPs) & Data

ParameterSpecificationRationale
Methylation Temp Reflux (>140°C in DMF)High temperature favors the thermodynamic rearrangement or kinetic preference for N2 in the presence of specific bases.
Solvent (Step 1) DMF or NMPPolar aprotic solvents stabilize the intermediate anion; essential for nucleophilic attack on DMC.
H2 Pressure 1–3 barSufficient for nitro reduction without reducing the aromatic ring.
Salt Stoichiometry 1.05 - 1.1 eq HClExcess acid ensures complete protonation; too much excess may trap impurities.
Analytical Expectations
  • Appearance: Off-white to pale yellow powder.

  • 1H NMR (DMSO-d6):

    • 
       2.65 (s, 3H, C3-Me)
      
    • 
       4.05 (s, 3H, N2-Me) — Diagnostic peak for N2 isomer (N1-Me usually appears upfield around 3.8-3.9).
      
    • 
       6.8 - 7.5 (Ar-H, 3H).
      
  • Mass Spec (ESI): [M+H]+ = 162.1 (Free base).

Workflow Visualization

Workflow Start Start: 3-Methyl-6-nitro-1H-indazole Step1 Methylation (DMC, DABCO, DMF, Reflux) Start->Step1 Check1 Isolate N2 Isomer (Water ppt + Recryst) Step1->Check1 Regioselective Control Step2 Hydrogenation (Pd/C, H2, MeOH) Check1->Step2 Pure N2-Nitro Step3 Salt Formation (HCl/Dioxane) Step2->Step3 Free Amine Final Final Product: HCl Salt Step3->Final Precipitation

Figure 2: Operational workflow from starting material to final salt.

References

  • ChemicalBook. Synthesis of 2,3-dimethyl-6-nitro-2H-indazole from 3-Methyl-6-nitroindazole and Dimethyl carbonate. (Patent CN114380748).[5] Retrieved from

  • MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[3] (2024).[3][9] Retrieved from

  • BenchChem. Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Retrieved from

  • ResearchGate. Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from

  • Biosynth. 2,3-Dimethyl-2H-indazol-6-amine (CAS 444731-72-0) Product Page. Retrieved from

Sources

Troubleshooting & Optimization

common problems in the synthesis of indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, frequently encountered issues in indazole synthesis.

Q1: My reaction is giving a mixture of N-1 and N-2 alkylated indazole isomers. Why is this happening and how can I control the regioselectivity?

A1: This is the most common challenge in the functionalization of indazoles. The indazole anion is an ambident nucleophile, meaning that both N-1 and N-2 nitrogens can attack an electrophile. The ratio of the resulting N-1 and N-2 isomers is a delicate balance of steric effects, electronic effects, and reaction conditions.

  • Underlying Causality: The thermodynamically more stable 1H-tautomer is the predominant form of unsubstituted indazole.[1][2] However, upon deprotonation, the resulting indazolide anion has significant electron density on both nitrogen atoms. The N-1 position is generally more sterically accessible, while the N-2 position can be more nucleophilic depending on the electronic properties of the ring. The choice of base, solvent, and counter-ion can influence which nitrogen is more reactive. For instance, a tight ion pair between the cation and one of the nitrogens can block that position and favor alkylation at the other.[3]

  • Troubleshooting Steps:

    • Choice of Base and Solvent: For preferential N-1 alkylation, a common strategy is to use a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[4] This combination appears to favor the formation of the N-1 isomer.

    • Substituent Effects: The electronic nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups at the C-3 or C-7 positions can significantly influence the N-1/N-2 ratio. For example, substituents at the C-7 position, such as -NO2 or -CO2Me, have been shown to direct alkylation to the N-2 position with high selectivity.[4] Conversely, certain C-3 substituents promote N-1 selectivity.[4]

    • Chelation Control: In some cases, chelation of the counter-ion (e.g., Na+) between the N-2 nitrogen and a suitable group at the C-3 position can block the N-2 position, leading to high N-1 selectivity.[3]

Q2: My overall yield for the indazole synthesis is consistently low. What are the common pitfalls?

A2: Low yields in indazole synthesis can stem from several factors, including incomplete reaction, formation of side products, or difficulties in purification.[5]

  • Underlying Causality: Many classical indazole syntheses require harsh conditions, such as high temperatures, which can lead to decomposition or the formation of side products like hydrazones and dimers.[6] The stability of intermediates is also a critical factor.

  • Preventative Measures & Optimization:

    • Reaction Conditions: Consider modern, milder synthetic methods. Many recent publications describe metal-free or palladium-catalyzed cyclizations that proceed at lower temperatures and with higher functional group tolerance.[6][7]

    • Starting Material Quality: Ensure the purity of your starting materials. Impurities in precursors like substituted anilines or hydrazines can lead to unwanted side reactions.

    • Atmosphere Control: For reactions involving organometallic reagents or sensitive intermediates, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative side reactions.

Q3: I am having difficulty separating the N-1 and N-2 isomers of my indazole derivative. Are there any recommended techniques?

A3: The structural similarity of N-1 and N-2 isomers makes their separation by standard chromatographic methods challenging.[8]

  • Underlying Causality: The two isomers often have very similar polarities, leading to poor resolution on silica gel chromatography.

  • Troubleshooting and Alternative Strategies:

    • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient and the use of less polar solvent systems (e.g., hexane/ethyl acetate or toluene/ethyl acetate) might improve separation. Sometimes, adding a small amount of a tertiary amine like triethylamine to the eluent can improve peak shape for basic compounds.

    • Crystallization: If the isomers are crystalline, fractional crystallization can be an effective purification method.

    • Preparative HPLC: For small to medium scale purifications, preparative reverse-phase HPLC is often the most effective method for separating closely related isomers.

    • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated. The protecting group can then be removed to yield the pure desired isomer. For instance, regioselective protection at the N-2 position can be achieved using a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[9]

Part 2: Troubleshooting Guides for Specific Synthetic Methodologies

This section provides in-depth, Q&A-based troubleshooting for common synthetic routes to indazoles.

Guide 1: N-Alkylation of Indazoles

Q: I am attempting an N-alkylation using NaH in THF, but I am still getting a mixture of isomers. What can I do?

A: While NaH in THF is a good starting point for N-1 selectivity, several factors can still lead to the formation of the N-2 isomer.

  • Potential Cause 1: Reaction Temperature.

    • Explanation: The temperature at which the deprotonation and alkylation are carried out can influence the regioselectivity.

    • Solution: Perform the deprotonation with NaH at 0 °C, and then add the alkylating agent at this temperature. Allow the reaction to slowly warm to room temperature. For less reactive alkylating agents, gentle heating (e.g., to 50 °C) might be necessary, but this could also decrease selectivity.[3]

  • Potential Cause 2: Nature of the Alkylating Agent.

    • Explanation: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) may react too quickly, leading to lower selectivity. Sterically bulky alkylating agents may favor the more accessible N-1 position.

    • Solution: If possible, consider using a bulkier or less reactive alkylating agent.

  • Potential Cause 3: Substituent Effects.

    • Explanation: As mentioned in the FAQs, substituents on the indazole ring have a strong directing effect. An electron-withdrawing group at C-7, for example, will strongly favor N-2 alkylation, even with NaH in THF.[4]

    • Solution: Analyze the electronic properties of your specific indazole. If your substrate is electronically biased towards N-2 alkylation, you may need to consider a different synthetic strategy, such as synthesizing the desired isomer through a cyclization reaction where the substituent is introduced beforehand.

Experimental Protocol: N-1 Selective Alkylation of 3-Substituted Indazoles

This protocol is adapted from a procedure demonstrating high N-1 regioselectivity.[4]

  • Preparation: To a solution of the C-3 substituted indazole (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N2 or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Deprotonation: Stir the suspension at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated indazole.

Data Presentation: Influence of Base and Solvent on N-Alkylation Regioselectivity

Indazole SubstituentAlkylating AgentBaseSolventN-1:N-2 RatioReference
3-COMePentyl bromideNaHTHF>99:1[4]
7-NO2Pentyl bromideNaHTHF4:96[4]
5-Bromo-3-CO2Men-PentanolDBAD, PPh3THF1:2.9[3]
UnsubstitutedDichloromethaneStrong BasePhase-TransferMixture[8]

Visualization: N-1 vs. N-2 Alkylation Pathways

G cluster_start Indazole Starting Material cluster_conditions Reaction Conditions cluster_alkylation Alkylation (R-X) Indazole Substituted 1H-Indazole Base Base (e.g., NaH, K2CO3) Deprotonation Deprotonation Indazole->Deprotonation Base->Deprotonation Solvent Solvent (e.g., THF, DMF) Anion Indazolide Anion (Ambident Nucleophile) Deprotonation->Anion N1_Alkylation Attack at N-1 (Kinetic/Steric Control) Anion->N1_Alkylation Path A N2_Alkylation Attack at N-2 (Thermodynamic/Electronic Control) Anion->N2_Alkylation Path B Product_N1 N-1 Alkylated Product N1_Alkylation->Product_N1 Product_N2 N-2 Alkylated Product N2_Alkylation->Product_N2

Caption: Competing pathways in the N-alkylation of indazoles.

Guide 2: Indazole Ring Formation (e.g., Davis-Beirut Reaction)

Q: I am trying to synthesize a 2H-indazole using the Davis-Beirut reaction, but the yield is poor and I see multiple byproducts. What could be going wrong?

A: The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles, but its success depends on the stability and reactivity of the key nitroso imine or nitroso benzaldehyde intermediate.[10]

  • Potential Cause 1: Instability of the Nitroso Intermediate.

    • Explanation: The in-situ generated nitroso intermediate is highly reactive. If the subsequent intramolecular N-N bond formation is slow, the intermediate can decompose or participate in side reactions.

    • Solution: Ensure that the reaction is run under optimal conditions for the cyclization step. This may involve adjusting the base concentration or the temperature. The reaction is typically run under alkaline conditions.

  • Potential Cause 2: Incorrect Starting Materials.

    • Explanation: The Davis-Beirut reaction and its variants are sensitive to the electronic nature of the starting materials. The efficiency of the reaction can be affected by the substituents on the aromatic ring.

    • Solution: Verify the purity and identity of your starting materials. Review the literature for examples with similar substitution patterns to ensure that the chosen route is appropriate for your target molecule.

  • Potential Cause 3: Competing Reaction Pathways.

    • Explanation: The versatile nitroso intermediate can undergo different cyclization pathways, leading to products like indazolones or thiazolo-indazoles, depending on the reaction conditions and the structure of the starting materials.[10]

    • Solution: Carefully control the reaction conditions (base, solvent, temperature) as specified in the literature protocol for the desired product. Small deviations can sometimes favor alternative pathways.

Visualization: Troubleshooting Workflow for Low Yield in Indazole Synthesis

G Start Low Yield in Indazole Synthesis Check_Purity Are starting materials pure? Start->Check_Purity Check_Conditions Are reaction conditions (temp, atm) optimal? Check_Purity->Check_Conditions Yes Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Check_Method Is the synthetic method appropriate for the substrate? Check_Conditions->Check_Method Yes Optimize_Temp Optimize Temperature and Use Inert Atmosphere Check_Conditions->Optimize_Temp No Consider_Alt_Route Consider Alternative Synthetic Route (e.g., milder, metal-free) Check_Method->Consider_Alt_Route No Success Improved Yield Check_Method->Success Yes Purify_SM->Check_Conditions Optimize_Temp->Check_Method Consider_Alt_Route->Success

Caption: A decision tree for troubleshooting low yields.

References

  • Suvadeep, M., Udita, M., Monalisa, M., Abhishek, M., & Dilip kumar, P. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug development research, 83(7), 1469-1504. [Link]

  • Keating, M., O'Brien, E., El-Sabbagh, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC. [Link]

  • Garrido, N., Cano, J., Ramón, D. J., & Yus, M. (2009). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Tetrahedron, 65(47), 9759-9766. [Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]

  • El-Sabbagh, S., El-Naggar, A. M., & El-Sabbagh, M. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2475-2489. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Alam, S., & Keating, M. J. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 3, 100184. [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. [Link]

  • Zhang, Y., Li, J., & Wu, H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2949. [Link]

  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Journal of Critical Reviews. [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing the Purity of Synthetic 2,3-Dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2,3-Dimethyl-2H-indazol-6-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic amine. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common purity challenges and achieve a high-quality final product.

Introduction

2,3-Dimethyl-2H-indazol-6-amine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final drug substance. The most common synthetic route involves the N-methylation of 3-methyl-6-nitro-1H-indazole to form 2,3-dimethyl-6-nitro-2H-indazole, followed by the reduction of the nitro group. While seemingly straightforward, this synthesis presents several challenges that can lead to impurities. This guide will provide a systematic approach to identifying and eliminating these impurities.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and purification of 2,3-Dimethyl-2H-indazol-6-amine.

Problem 1: My final product is contaminated with a significant amount of an isomeric impurity.

Cause: The most likely culprit is the formation of the undesired 1,3-dimethyl-6-nitro-1H-indazole isomer during the N-methylation step of 3-methyl-6-nitro-1H-indazole. The direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.

Solution:

  • Optimize Methylation Conditions: The regioselectivity of the N-methylation is influenced by the choice of base, solvent, and temperature. Generally, thermodynamic control (higher temperatures) can favor the formation of the more stable N1-isomer, while kinetic control (lower temperatures) may favor the N2-isomer.[3] Experiment with different conditions to maximize the yield of the desired 2,3-dimethyl-6-nitro-2H-indazole.

    ParameterCondition Favoring N2-isomerCondition Favoring N1-isomer
    Base Weaker bases (e.g., K₂CO₃)Stronger bases (e.g., NaH)
    Solvent Polar aprotic (e.g., DMF, DMSO)Nonpolar (e.g., Toluene)
    Temperature Lower temperaturesHigher temperatures
  • Purification of the Nitro-Intermediate: It is highly recommended to purify the 2,3-dimethyl-6-nitro-2H-indazole intermediate before proceeding to the reduction step. The separation of the nitro-isomers is often more straightforward than separating the final amine isomers.

    • Recrystallization: A mixed solvent system can be effective for separating indazole isomers. A patented method for separating substituted indazole isomers utilizes a mixture of acetone and water.[4]

    • Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexane can be employed to separate the N1 and N2 isomers.

Workflow for Isomer Separation:

Sources

Navigating the Nuances of Indazole NMR: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides in-depth, practical solutions to common challenges encountered during the NMR peak assignment of indazole derivatives. Designed for researchers and drug development professionals, this technical support center moves beyond simple protocols to explain the "why" behind the troubleshooting, ensuring a deeper understanding and more effective experimental design.

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, renowned for their diverse biological activities. However, the structural complexity arising from potential tautomerism and isomerism can often complicate the unambiguous assignment of NMR signals. This guide offers a structured, question-and-answer-based approach to systematically resolve these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows broad signals for the aromatic protons. What could be the cause?

This is a common observation and can stem from several factors:

  • Tautomerism: Unsubstituted or N-H indazoles exist as a mixture of 1H- and 2H-tautomers in solution.[1][2] The rate of exchange between these tautomers on the NMR timescale can lead to signal broadening. The thermodynamically more stable 1H-indazole is typically the major tautomer.[1][2]

  • Solvent Effects: The choice of solvent can influence the rate of tautomeric exchange and proton exchange with residual water. Protic solvents, in particular, can exacerbate this issue.

  • Concentration: At higher concentrations, intermolecular hydrogen bonding can also contribute to the broadening of N-H and adjacent C-H signals.

Troubleshooting Steps:

  • Solvent Change: Acquire spectra in a less polar, aprotic solvent like CDCl₃ or THF-d₈ to slow down proton exchange.

  • Temperature Variation: Lowering the temperature can slow the exchange rate, often resulting in sharper signals for the individual tautomers. Conversely, increasing the temperature might lead to a single, averaged, sharp signal if the exchange becomes very fast.

  • D₂O Exchange: Add a drop of D₂O to your NMR tube. The N-H proton will exchange with deuterium, causing its signal to disappear. This can also sometimes sharpen the signals of neighboring protons by removing their coupling to the N-H proton.

Q2: I have synthesized an N-substituted indazole and obtained a mixture of two products. How can I use NMR to definitively assign the N-1 and N-2 isomers?

Distinguishing between N-1 and N-2 substituted indazoles is a critical and frequent challenge. Fortunately, NMR spectroscopy provides several reliable methods for their differentiation.[3]

Key Diagnostic Markers:

  • ¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are highly diagnostic. In N-1 isomers, C7a is typically more deshielded (shifted downfield) compared to N-2 isomers. Conversely, C3 is often more deshielded in N-2 isomers.

  • ¹H NMR Chemical Shifts: The proton at the C7 position (H7) is often a key indicator. In N-1 substituted indazoles, H7 is generally found at a lower chemical shift (more shielded) compared to the H7 proton in the corresponding N-2 isomer. This is due to the anisotropic effect of the pyrazole ring.

  • 2D NMR Correlations: Advanced 2D NMR techniques provide unambiguous proof of connectivity.

Systematic Workflow for Isomer Assignment:

This workflow utilizes a combination of 1D and 2D NMR experiments for confident assignment.

G cluster_0 Initial Analysis cluster_1 2D NMR Confirmation cluster_2 Assignment A Acquire ¹H and ¹³C NMR B Identify characteristic signals (e.g., H3, H7) A->B C Run HMBC Experiment B->C D Look for key correlations: - N-CH₂ to C3 & C7a C->D G Strong N-CH₂ to C7a correlation? D->G E Run NOESY/ROESY Experiment F Look for key correlations: - N-CH₂ to H7 (N-1) or H3 (N-2) E->F J Strong N-CH₂ to H7 NOE? F->J H N-1 Isomer G->H Yes K Strong N-CH₂ to C3 correlation? G->K No I N-2 Isomer J->H Yes J->I No K->E Uncertain K->I Yes

Workflow for N-1/N-2 Isomer Assignment.

Experimental Protocols:

  • Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful tool for this purpose.[4][5]

    • Principle: HMBC detects long-range (2-3 bond) couplings between protons and carbons.

    • Procedure: For an N-alkylated indazole, look for the correlation between the protons on the alpha-carbon of the N-substituent (e.g., N-CH₂) and the carbons of the indazole core.

      • N-1 Isomer: A strong correlation will be observed between the N-CH₂ protons and C7a. A weaker or absent correlation will be seen with C3.

      • N-2 Isomer: A strong correlation will be observed between the N-CH₂ protons and C3.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

    • Principle: These experiments detect through-space proximity of protons.

    • Procedure:

      • N-1 Isomer: A NOE/ROE correlation is expected between the N-CH₂ protons and H7.

      • N-2 Isomer: A NOE/ROE correlation is expected between the N-CH₂ protons and H3.

Data Summary: Typical Chemical Shift Ranges for Isomer Identification

NucleusN-1 Isomer (ppm)N-2 Isomer (ppm)Key Differentiator
H3 ~8.1~8.0Often a sharp singlet
H7 ~7.6~7.8H7 is more upfield in N-1 isomers
C3 ~134~144C3 is more downfield in N-2 isomers
C7a ~141~139C7a is more downfield in N-1 isomers

Note: These are approximate values and can be influenced by substituents and solvent.

Q3: The coupling patterns in the benzene ring of my substituted indazole are complex. How can I assign the protons at positions 4, 5, 6, and 7?

The substitution pattern on the carbocyclic ring dictates the complexity of the ¹H NMR spectrum. A systematic approach using 2D NMR is essential for unambiguous assignment.

Step-by-Step Protocol for Aromatic Proton Assignment:

  • Acquire a ¹H-¹H COSY Spectrum:

    • Principle: COSY (Correlation Spectroscopy) identifies protons that are scalar-coupled to each other (typically through 3 bonds, ³J).

    • Application: In an indazole, you will see a correlation between H4 and H5, H5 and H6, and H6 and H7. This allows you to "walk" along the spin system of the benzene ring. For instance, starting from the easily identifiable H4 (often a doublet), you can find H5, then from H5 find H6, and so on.

  • Acquire ¹H-¹³C HSQC and HMBC Spectra:

    • Principle: HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.[6] HMBC, as previously mentioned, shows long-range correlations.[7]

    • Application:

      • Use the HSQC to assign the protonated carbons (C4, C5, C6, C7) based on the already assigned protons from the COSY spectrum.

      • Use the HMBC to confirm assignments and to identify quaternary carbons. For example, H4 will show a strong ³J correlation to C6 and a ²J correlation to C5 and C3a. H7 will show a strong ³J correlation to C5 and a ²J correlation to C6 and C7a.

G cluster_0 Proton-Proton Connectivity cluster_1 Proton-Carbon Correlation cluster_2 Long-Range Correlation cluster_3 Final Assignment A Acquire ¹H-¹H COSY B Trace H4-H5-H6-H7 spin system A->B C Acquire ¹H-¹³C HSQC B->C D Assign C4, C5, C6, C7 (Directly bonded) C->D E Acquire ¹H-¹³C HMBC D->E F Confirm assignments via ²J and ³J correlations. Assign quaternary carbons. E->F G Complete, unambiguous peak assignment F->G

2D NMR Workflow for Aromatic Ring Assignment.

Conclusion

The structural elucidation of indazole derivatives by NMR spectroscopy, while sometimes challenging, is achievable through a systematic and logical approach. By understanding the underlying principles of tautomerism and isomerism and by leveraging the power of 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY, researchers can confidently assign the structures of their synthesized compounds. This guide provides a foundational framework for troubleshooting common issues, enabling more efficient and accurate characterization of this important class of molecules.

References

  • Alkort, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5639–5650. [Link]

  • Elguero, J., & Goya, P. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., Levillain, J., & Elguero, J. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(10), 2353–2371. [Link]

  • ResearchGate. (n.d.). Fragments of 13 C-1 H HMBC spectra of indazole 6 (a), 14 (b) and benzimidazole 13 (c). Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 397-431). Royal Society of Chemistry.
  • Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Canadian Journal of Chemistry. (1981). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

avoiding degradation of 2,3-Dimethyl-2H-indazol-6-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Objective: This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting protocols to prevent the degradation of 2,3-Dimethyl-2H-indazol-6-amine during storage. Our focus is on maintaining the chemical integrity, purity, and performance of this critical research intermediate.

Part 1: Fundamentals of Stability and Degradation
1.1. Chemical Profile of 2,3-Dimethyl-2H-indazol-6-amine

2,3-Dimethyl-2H-indazol-6-amine (CAS 444731-72-0) is a heterocyclic compound featuring a substituted indazole core and an aromatic amine group.[1][2] This structure is foundational in medicinal chemistry, notably as an intermediate in the synthesis of kinase inhibitors like Pazopanib.[3][4] Its utility as an analytical reference standard means that maintaining its purity is paramount for accurate quality control (QC) applications and method development.[5]

The molecule's stability is primarily dictated by two key structural features:

  • The Aromatic Amine (-NH₂): This functional group is electron-rich and represents the primary site of oxidative vulnerability.

  • The Indazole Ring: While generally stable, the heterocyclic ring system can be susceptible to harsh acidic or basic conditions.[1]

Understanding these sensitivities is the first step in designing a robust storage strategy.

1.2. Primary Degradation Pathways

Degradation is not a random process. For this molecule, it typically follows predictable chemical pathways. The primary environmental factors that initiate degradation are Oxygen, Light, Moisture, and incompatible chemical environments (e.g., strong acids) .[1]

  • Oxidation: The most common degradation pathway involves the oxidation of the aromatic amine. This process is often autocatalytic and can be accelerated by exposure to air (oxygen) and light. The initial oxidation products can further react to form complex, often highly colored, polymeric impurities. This is why a color change from the expected white/off-white solid to yellow or brown is a critical indicator of degradation.

  • Hydrolysis & Moisture Absorption: While the compound itself is not readily hydrolyzed, absorbing moisture can create an environment that facilitates other reactions or physical changes in the solid. Tightly sealed containers are crucial to prevent this.[1]

  • Acidic Decomposition: The presence of strong acids can lead to unwanted reactions or decomposition of the compound.[1] It is crucial to store it away from acidic vapors or materials.

cluster_main Degradation Pathways main 2,3-Dimethyl-2H-indazol-6-amine (Stable Form) prod1 Oxidized Species (Colored Impurities) main->prod1 O₂ (Air) Light (UV/Vis) prod2 Decomposition Products main->prod2 Strong Acids Incompatible Solvents start Suspected Degradation of Stored Sample q1 Visual Inspection: Is the solid discolored (yellow/brown)? start->q1 q2 Perform Purity Analysis (e.g., HPLC-UV/LC-MS) q1->q2 No res1 High Likelihood of Oxidation. Discard and use a fresh aliquot. q1->res1 Yes q3 Does purity meet experimental requirements (e.g., >98%)? q2->q3 res2 Compound is likely stable. Proceed with use. q3->res2 Yes res3 Purity is compromised. Discard and review storage protocol. q3->res3 No

Caption: A logical workflow for troubleshooting the stability of a stored sample.

  • Reference: Use a freshly opened aliquot or a sample from a new, trusted lot as your control reference.

  • Visual Check: Compare the color of the suspect sample to the reference. Any significant deviation from white/off-white is a red flag.

  • Solubility Test: Dissolve a small, equal amount of the suspect sample and the reference sample in a suitable HPLC-grade solvent (e.g., Methanol or DMSO). [4]Note any differences in solubility or solution color.

  • HPLC Analysis: Analyze both samples by HPLC with UV detection.

    • Compare Purity: Integrate the chromatograms and compare the area percent of the main peak. A significant drop in purity in the suspect sample confirms degradation.

    • Look for New Peaks: Note the retention times and relative area of any new impurity peaks in the suspect sample.

References
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • Hebei Dangtong Biological Technology Co..LTD. 2,3-dimethyl-2h-indazol-6-amine. Available from: [Link]

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available from: [Link]

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

  • PubChem. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827. Available from: [Link]

  • SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,3-Dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical entities is the bedrock of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the validation of 2,3-Dimethyl-2H-indazol-6-amine, a critical intermediate and potential genotoxic impurity in the synthesis of the tyrosine kinase inhibitor, Pazopanib.[1] The choice of an analytical method is not merely a procedural step but a foundational decision that impacts data quality, development timelines, and ultimately, patient safety.

This document moves beyond a simple recitation of protocols. It delves into the causality behind the selection of specific techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provides the rationale for their validation parameters. The information presented herein is synthesized from established analytical principles and guided by the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[2][3][4]

The Critical Nature of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5] For a compound like 2,3-Dimethyl-2H-indazol-6-amine, which may be present as a trace-level impurity, the validation process must demonstrate specificity, sensitivity, accuracy, and precision to ensure that it can be reliably quantified at levels that are toxicologically relevant.

The core validation parameters, as stipulated by ICH guidelines, that will be considered in the comparison of these methods are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. For 2,3-Dimethyl-2H-indazol-6-amine, its aromatic nature and the presence of a chromophore make it an excellent candidate for UV detection. The indazole ring system exhibits significant UV absorbance, allowing for sensitive detection.

The "Why": Causality in Method Design
  • Reverse-Phase Chromatography: A C18 stationary phase is the logical first choice. The non-polar nature of the C18 column provides effective retention for the moderately polar 2,3-Dimethyl-2H-indazol-6-amine. The mobile phase, typically a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol, allows for the fine-tuning of retention time and peak shape.

  • UV Detection Wavelength: The selection of the detection wavelength is critical for sensitivity and specificity. Based on the UV absorption spectra of similar indazole derivatives, a wavelength in the range of 230-280 nm is likely to provide a strong signal. Experimental determination of the λmax (wavelength of maximum absorbance) is a mandatory step in method development.

  • Mobile Phase pH: The amine group in the analyte is basic. Controlling the pH of the aqueous portion of the mobile phase is crucial for consistent retention and peak symmetry. A slightly acidic pH (e.g., 3-4) will ensure the amine is protonated, which can improve peak shape and reduce tailing on silica-based columns.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (e.g., Mobile Phase) A->B C Sonicate & Dilute to Volume B->C D Inject Sample C->D E Isocratic/Gradient Elution (C18 Column) D->E F UV Detection at λmax E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: HPLC-UV workflow for 2,3-Dimethyl-2H-indazol-6-amine analysis.

Detailed Protocol: HPLC-UV Method
  • Chromatographic System:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.5) in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh about 10 mg of 2,3-Dimethyl-2H-indazol-6-amine reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the drug substance or formulation containing the analyte.

    • Disperse in the mobile phase, sonicate for 15 minutes, and dilute to a known volume to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm nylon filter before injection.

  • Validation Procedure:

    • Specificity: Inject a blank (diluent), a placebo sample, the analyte standard, and a sample spiked with the analyte to demonstrate no interference at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and plot the mean peak area against concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).

    • Accuracy: Analyze samples of a known concentration (e.g., by spiking a placebo matrix at three concentration levels: 80%, 100%, and 120% of the target concentration) and calculate the percentage recovery.

    • Precision (Repeatability): Perform six replicate injections of a standard solution at 100% of the target concentration and calculate the relative standard deviation (RSD) of the peak areas.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While 2,3-Dimethyl-2H-indazol-6-amine has a relatively high boiling point, it can be analyzed by GC, often with the need for derivatization to improve its volatility and chromatographic behavior.

The "Why": Causality in Method Design
  • Derivatization: The primary amine group can cause peak tailing due to its interaction with active sites on the GC column and inlet. Derivatization, for example, by silylation (e.g., with BSTFA) or acylation, converts the polar N-H bond into a less polar, more volatile derivative. This is a critical step to achieve good peak shape and reproducibility.

  • Capillary Column Selection: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the separation of the derivatized analyte. The choice of column length and film thickness will influence the resolution and analysis time.

  • Mass Spectrometric Detection: MS provides a significant advantage in specificity over UV detection. The electron ionization (EI) mass spectrum of the analyte will produce a unique fragmentation pattern, allowing for positive identification and selective quantification, even in the presence of co-eluting impurities. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Solvent A->B C Derivatization (e.g., Silylation) B->C D Inject Derivatized Sample C->D E GC Separation (Capillary Column) D->E F MS Detection (EI) E->F G Extract Ion Chromatogram F->G H Integrate Peak Area G->H I Quantify vs. Calibration H->I

Caption: GC-MS workflow for 2,3-Dimethyl-2H-indazol-6-amine analysis.

Detailed Protocol: GC-MS Method
  • Chromatographic System:

    • GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

  • Derivatization and Standard Preparation:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in a suitable solvent like pyridine or acetonitrile.

    • In a reaction vial, place an aliquot of the standard solution and evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection. Prepare calibration standards by derivatizing serial dilutions.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable solvent.

    • Evaporate the extract to dryness and perform the same derivatization procedure as for the standards.

  • Validation Procedure:

    • Follow a similar validation strategy as for HPLC-UV, with the key difference being the use of extracted ion chromatograms for quantification in SIM mode to ensure specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This is the gold standard for trace-level quantification, especially for genotoxic impurities where very low detection limits are required.

The "Why": Causality in Method Design
  • No Derivatization Needed: Unlike GC, the analyte can be directly analyzed in its native form, simplifying sample preparation and avoiding potential side reactions.

  • Superior Sensitivity and Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, offers unparalleled selectivity. A specific precursor ion (typically the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process filters out chemical noise and matrix interferences, leading to extremely low detection limits.

  • Fast Analysis Times: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns can significantly reduce run times while improving resolution.

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve and Dilute (e.g., Acetonitrile/Water) A->B C Inject Sample B->C D UPLC Separation (C18 Column) C->D E ESI Source D->E F Tandem MS (MRM) E->F G Generate MRM Chromatogram F->G H Integrate Peak Area G->H I Quantify vs. Calibration H->I

Caption: LC-MS/MS workflow for 2,3-Dimethyl-2H-indazol-6-amine analysis.

Detailed Protocol: LC-MS/MS Method
  • Chromatographic and MS System:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: ESI Positive.

    • MRM Transition: Determine the specific precursor-to-product ion transition for the analyte (e.g., m/z 162.1 -> 119.1). This requires initial infusion and optimization experiments.

  • Standard and Sample Preparation:

    • Similar to HPLC-UV, prepare stock and calibration standards in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • The high sensitivity of the method may require working with much lower concentrations (e.g., in the ng/mL or pg/mL range).

  • Validation Procedure:

    • The validation principles are the same, but the acceptance criteria, especially for LOD and LOQ, will be much lower, reflecting the enhanced sensitivity of the technique.

Comparative Performance of Analytical Methods

The choice of method is often a balance between the required sensitivity, the complexity of the sample matrix, and available resources. The following table summarizes the typical performance characteristics for each validated method.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Good (relies on chromatographic separation)Very Good (separation + mass spectrum)Excellent (separation + MRM transition)
Linearity (r²) > 0.999> 0.998> 0.999
Range 0.1 - 10 µg/mL0.05 - 5 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (% RSD) < 2.0%< 5.0%< 5.0%
LOD ~30 ng/mL~15 ng/mL~0.03 ng/mL (30 pg/mL)
LOQ ~100 ng/mL~50 ng/mL~0.1 ng/mL (100 pg/mL)
Sample Prep Simple (dissolve and inject)Complex (derivatization required)Simple (dissolve and inject)
Cost & Complexity LowMediumHigh

Conclusion: Selecting the Fit-for-Purpose Method

The validation of analytical methods for 2,3-Dimethyl-2H-indazol-6-amine is not a one-size-fits-all exercise. Each of the described techniques offers a unique combination of performance, complexity, and cost.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control where the expected concentration of the analyte is relatively high and the sample matrix is clean. Its simplicity makes it ideal for high-throughput environments.

  • GC-MS provides enhanced specificity compared to HPLC-UV and is a viable alternative, especially if GC instrumentation is readily available. However, the necessity for derivatization adds complexity and potential for variability in the sample preparation process.

  • LC-MS/MS is the unequivocal choice for trace-level quantification, particularly when addressing the risks associated with potential genotoxic impurities. Its exceptional sensitivity and specificity justify the higher cost and complexity when low-level detection is paramount for ensuring the safety of a pharmaceutical product.

Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the analytical requirements for the specific stage of drug development. This guide provides the foundational knowledge and comparative data to make an informed, scientifically sound decision.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. National Center for Biotechnology Information. [Link]

  • Chemdad Co., Ltd. (n.d.). 2,3-DIMETHYL-2H-INDAZOL-6-AMINE. [Link]

  • Pharmaffiliates. (n.d.). 2,3-Dimethyl-2H-indazol-6-Amine. [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). NOVAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF THREE POTENTIAL GENOTOXIC IMPURITIES IN DARUNAVIR PROPYLENE GLYCOLATE DRUG SUBSTANCE BY LC-MS/MS TECHNIQUE. [Link]

  • ResearchGate. (2023). (PDF) Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. [Link]

  • Journal of the American Chemical Society. (1955). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives1. [Link]

  • ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... [Link]

  • Taylor & Francis Online. (2006). Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. [Link]

Sources

Introduction: The Significance of 2,3-Dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 2,3-Dimethyl-2H-indazol-6-amine, a key intermediate in pharmaceutical manufacturing, is presented for researchers, scientists, and drug development professionals. This document provides a comparative analysis of prominent synthetic routes, supported by experimental data and mechanistic insights.

2,3-Dimethyl-2H-indazol-6-amine is a crucial building block in the synthesis of several commercially significant pharmaceuticals, most notably the anti-cancer drug Pazopanib.[1][2][3] Pazopanib is a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] The indazole core of this molecule mimics the adenine structure of ATP, enabling it to bind to the kinase domain of receptors like VEGFR and PDGFR, thereby inhibiting tumor angiogenesis.[2][4] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to 2,3-Dimethyl-2H-indazol-6-amine is of considerable interest to the pharmaceutical industry. This guide will compare and contrast the most relevant synthetic strategies, providing detailed protocols and data to inform decisions in a research and development setting.

Route 1: Reduction of 2,3-dimethyl-6-nitro-2H-indazole

A common and straightforward approach to 2,3-Dimethyl-2H-indazol-6-amine is the reduction of its nitro precursor, 2,3-dimethyl-6-nitro-2H-indazole. This method is advantageous due to the ready availability of the starting material and the generally high yields of the reduction step.

Experimental Protocol

The following protocol is based on a reported synthesis and has been adapted for clarity.[5]

Step 1: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole

The starting material, 2,3-dimethyl-6-nitro-2H-indazole, can be prepared from 3-methyl-6-nitro-1H-indazole via N-methylation.[1][6] A common method involves the use of dimethyl carbonate in the presence of a base like triethylenediamine (DABCO) in an aprotic polar solvent such as DMF.[6] This methylation reaction can produce a mixture of N1 and N2 isomers, with the N2 isomer being the desired product. The reaction conditions can be optimized to favor the formation of the 2,3-dimethyl derivative.

Step 2: Reduction of 2,3-dimethyl-6-nitro-2H-indazole

  • Materials:

    • 2,3-dimethyl-6-nitro-2H-indazole (1.0 equiv)

    • 2-Methoxyethyl ether

    • Tin(II) chloride (SnCl₂) (2.8 equiv)

    • Concentrated Hydrochloric Acid (HCl)

    • Diethyl ether

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve 2,3-dimethyl-6-nitro-2H-indazole in 2-methoxyethyl ether with gentle heating.

    • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

    • Add tin(II) chloride to the cooled solution.

    • Slowly add concentrated HCl dropwise, ensuring the temperature remains below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 45 minutes.

    • Add diethyl ether to precipitate the product as its hydrochloride salt.

    • Collect the precipitate by filtration.

  • Reported Yield: 86.8%[5]

Causality and Experimental Choices

The choice of tin(II) chloride as the reducing agent is a classic method for the reduction of aromatic nitro compounds. It is effective and relatively inexpensive. The reaction is performed in an acidic medium (concentrated HCl) to facilitate the reduction process. The use of an inert nitrogen atmosphere is crucial to prevent the oxidation of the tin(II) species. The precipitation of the product as a hydrochloride salt aids in its isolation and purification.

Route 2: A Multi-step Synthesis from 3-Methyl-6-nitro-1H-indazole

An alternative and more recent approach involves a sequence of reduction and methylation steps starting from 3-methyl-6-nitro-1H-indazole.[1][3][4] This route offers a different strategy for introducing the methyl groups and may have advantages in terms of overall process control and scalability.

Experimental Protocol

The following is a three-step process adapted from a recently published method.[4]

Step 1: Reduction of 3-methyl-6-nitro-1H-indazole to 3-methyl-1H-indazol-6-amine

  • Materials:

    • 3-methyl-6-nitro-1H-indazole (1.0 equiv)

    • Ethyl acetate

    • Tin(II) chloride dihydrate (4.0 equiv)

    • Concentrated HCl

    • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Procedure:

    • Disperse 3-methyl-6-nitro-1H-indazole in ethyl acetate at 0°C.

    • Slowly add tin(II) chloride dihydrate, followed by the dropwise addition of concentrated HCl, maintaining the temperature below 10°C.

    • Stir the mixture for three hours at room temperature.

    • Upon reaction completion, add ethyl acetate and cool to 5°C.

    • Neutralize the mixture with saturated Na₂CO₃ solution to a pH of 9.

    • Extract the product with ethyl acetate.

    • The product can be further purified by precipitation as the HCl salt and subsequent liberation of the free base.

  • Reported Yield: 87%[4]

Step 2: Reductive Amination to N,3-dimethyl-1H-indazol-6-amine

  • Materials:

    • 3-methyl-1H-indazol-6-amine (1.0 equiv)

    • Methanol

    • Sodium methoxide (CH₃ONa) (5.0 equiv)

    • Paraformaldehyde (5.0 equiv)

    • Sodium borohydride (NaBH₄) (4.0 equiv)

  • Procedure:

    • Dissolve 3-methyl-1H-indazol-6-amine in methanol.

    • Add sodium methoxide and paraformaldehyde and reflux for 5 minutes, then stir at room temperature for 4 hours.

    • Cool the mixture to 5°C and slowly add sodium borohydride.

    • Reflux the reaction mixture for approximately 2 hours.

    • Work-up involves removal of the solvent, redissolving in water, and extraction with ethyl acetate.

  • Reported Yield: 87%[4]

Step 3: N-methylation to N,2,3-trimethyl-2H-indazol-6-amine

  • Materials:

    • N,3-dimethyl-1H-indazol-6-amine (1.0 equiv)

    • Toluene

    • N,N-dimethylformamide (DMF)

    • Trimethyl orthoformate (4.0 equiv)

    • 98% Sulfuric Acid (H₂SO₄) (0.7 equiv)

  • Procedure:

    • In a round-bottom flask, combine toluene, DMF, and trimethyl orthoformate.

    • Cool to 5°C and slowly add sulfuric acid.

    • Add N,3-dimethyl-1H-indazol-6-amine and heat the mixture at 60°C for 5 hours.

    • The work-up involves solvent removal, redissolving in water, and extraction with ethyl acetate.

  • Reported Yield: 73%[4]

  • Overall Yield for Route 2: ~55%[4]

Causality and Experimental Choices

This route strategically separates the reduction and methylation steps. The initial reduction of the nitro group is similar to Route 1. The subsequent reductive amination with formaldehyde and sodium borohydride is a well-established method for the methylation of primary amines. The final N-methylation of the indazole ring is achieved using trimethyl orthoformate in the presence of a strong acid catalyst, which favors the formation of the desired N2-methylated product.[2] This multi-step approach allows for greater control over the introduction of each methyl group.

Comparison of Synthesis Routes

FeatureRoute 1: Reduction of 2,3-dimethyl-6-nitro-2H-indazoleRoute 2: Multi-step from 3-Methyl-6-nitro-1H-indazole
Starting Material 2,3-dimethyl-6-nitro-2H-indazole3-Methyl-6-nitro-1H-indazole
Number of Steps 1 (from nitro precursor)3
Overall Yield ~87% (for the reduction step)~55%
Key Reagents SnCl₂, HClSnCl₂, NaBH₄, Trimethyl orthoformate, H₂SO₄
Advantages Fewer steps, potentially higher overall yield from the immediate precursor.Starts from a more readily available precursor, allows for controlled introduction of methyl groups.
Disadvantages Requires the synthesis of the dimethylated nitro-indazole precursor.More steps, lower overall yield.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 2,3-dimethyl-6-nitro-2H-indazole 2,3-dimethyl-6-nitro-2H-indazole 2,3-Dimethyl-2H-indazol-6-amine_R1 2,3-Dimethyl-2H-indazol-6-amine 2,3-dimethyl-6-nitro-2H-indazole->2,3-Dimethyl-2H-indazol-6-amine_R1 SnCl2, HCl Yield: ~87% 3-Methyl-6-nitro-1H-indazole 3-Methyl-6-nitro-1H-indazole 3-methyl-1H-indazol-6-amine 3-methyl-1H-indazol-6-amine 3-Methyl-6-nitro-1H-indazole->3-methyl-1H-indazol-6-amine SnCl2, HCl Yield: 87% N,3-dimethyl-1H-indazol-6-amine N,3-dimethyl-1H-indazol-6-amine 3-methyl-1H-indazol-6-amine->N,3-dimethyl-1H-indazol-6-amine Reductive Amination Yield: 87% 2,3-Dimethyl-2H-indazol-6-amine_R2 2,3-Dimethyl-2H-indazol-6-amine N,3-dimethyl-1H-indazol-6-amine->2,3-Dimethyl-2H-indazol-6-amine_R2 N-methylation Yield: 73%

Caption: Comparative workflow of two primary synthesis routes for 2,3-Dimethyl-2H-indazol-6-amine.

Conclusion

Both presented routes offer viable pathways for the synthesis of 2,3-Dimethyl-2H-indazol-6-amine. Route 1 is a more direct conversion from the dimethylated nitro precursor and boasts a higher yield for the final reduction step. However, the synthesis of the starting material for Route 1 needs to be considered. Route 2, while involving more steps and a lower overall yield, starts from a simpler, commercially available material and provides a modular approach to the synthesis. The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of production, and the process control capabilities of the laboratory or manufacturing facility. The detailed protocols and comparative data in this guide should serve as a valuable resource for making an informed decision.

References

  • Google Patents. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Google Patents. US3988347A - Process for the preparation of substituted indazoles.
  • ResearchGate. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Available from: [Link]

  • MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Available from: [Link]

  • Preprints.org. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Available from: [Link]

  • Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • PubChem. 2,3-dimethyl-2H-indazol-6-amine. Available from: [Link]

  • ResearchGate. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib (version 2). Available from: [Link]

  • PharmaCompass. 6-Amino-2,3-dimethyl-2H-indazole. Available from: [Link]

Sources

biological activity of 2,3-Dimethyl-2H-indazol-6-amine versus other indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity & SAR Profile of 2,3-Dimethyl-2H-indazol-6-amine

Part 1: Executive Analysis

2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-72-0) is not merely a chemical intermediate; it is a privileged pharmacophore that defines the binding selectivity of Type II kinase inhibitors, most notably Pazopanib (Votrient) . Unlike the thermodynamically stable 1H-indazole scaffold found in drugs like Axitinib or Niraparib, this compound features a 2H-indazole core, "locked" in its quinonoid-like tautomeric form by N2-methylation.

This structural distinction is critical for medicinal chemists. The 2,3-dimethyl substitution pattern forces the indazole ring to adopt a specific orientation within the ATP-binding pocket of receptor tyrosine kinases (RTKs), specifically VEGFR and PDGFR. While the free amine itself exhibits negligible intrinsic kinase inhibitory activity (


), it serves as the ATP-mimetic anchor  when coupled to a pyrimidine hinge-binder.

Part 2: Comparative Biological Activity

The biological value of 2,3-Dimethyl-2H-indazol-6-amine is best understood by comparing its 2H-scaffold properties against the more common 1H-indazole alternatives.

Scaffold Stability & Binding Mode
  • 1H-Indazole (Standard): The benzenoid form.[1] Highly stable, common in fragment libraries. Binds via N1/N2 hydrogen bonding but often requires specific pocket geometry.

  • 2H-Indazole (Target): The quinonoid form.[1] Less stable unless N-methylated.[2] The 2,3-dimethyl motif mimics the purine core of adenine, allowing the N1 to serve as a crucial hydrogen bond acceptor in the hinge region of the kinase.

Activity Profile: Fragment vs. Drug

The following table contrasts the biological activity of the bare amine fragment against the fully elaborated drugs that utilize indazole scaffolds.

CompoundScaffold TypePrimary TargetIC50 (VEGFR2)Role of Indazole Moiety
2,3-Dimethyl-2H-indazol-6-amine 2H-Indazole N/A (Precursor)> 100 µM*ATP-Mimetic Anchor: Provides the shape complementarity to the back of the ATP pocket.
Pazopanib 2H-Indazole VEGFR1/2/3, PDGFR~30 nMSelectivity Driver: The N2-methyl group clashes with the "gatekeeper" residue in non-target kinases, narrowing specificity.
Axitinib 1H-Indazole VEGFR1/2/3~0.2 nMHinge Binder: Uses the 1H-indazole nitrogen to H-bond directly with the kinase hinge.
Niraparib 2H-Indazole PARP1/23.8 nMStacking: The indazole core engages in

-

stacking with tyrosine residues in the PARP active site.

*Note: Fragment activity is estimated based on standard fragment-based drug discovery (FBDD) screening thresholds; bare pharmacophores rarely achieve nanomolar potency without the "linker" and "tail" regions.

Part 3: Structure-Activity Relationship (SAR) Analysis

The potency of the 2,3-dimethyl-2H-indazol-6-amine fragment is governed by three specific structural features:

  • N2-Methylation (The "Lock"): Methylation at N2 freezes the tautomer in the 2H-form. This is thermodynamically unfavorable (

    
     kcal/mol higher energy than 1H) but biologically advantageous because it pre-organizes the molecule for binding, reducing the entropic penalty upon docking.
    
  • C3-Methylation: This group fills the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Threonine or Methionine in VEGFR), enhancing van der Waals interactions.

  • C6-Amine (The Linker): This is the vector for growing the molecule. In Pazopanib, this nitrogen is methylated and attached to a pyrimidine ring. The nucleophilicity of this amine is lower than a standard aniline due to the electron-withdrawing nature of the indazole ring, requiring specific coupling conditions (see Protocols).

Visualization: SAR & Binding Logic

SAR_Logic Indazole 2H-Indazole Core N2_Me N2-Methyl Group (The 'Lock') Indazole->N2_Me Stabilizes Quinonoid Form C3_Me C3-Methyl Group (Hydrophobic Fill) Indazole->C3_Me Steric Bulk N6_Amine C6-Amine (Linker Vector) Indazole->N6_Amine Attachment Point Target Kinase Pocket (VEGFR/PDGFR) N2_Me->Target Gatekeeper Avoidance C3_Me->Target Hydrophobic Contact N6_Amine->Target Solvent Channel

Caption: SAR logic of the 2,3-dimethyl-2H-indazol-6-amine pharmacophore showing how specific substitutions dictate kinase binding interactions.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine

Context: This protocol avoids the instability of free aniline intermediates by using a "nitro-reduction/methylation" toggle strategy.[3] Source Validation: Adapted from optimized routes for Pazopanib intermediates (Bioorg. Med. Chem. Lett., 2012).

Reagents:

  • 3-Methyl-6-nitro-1H-indazole (Starting Material)[2][3]

  • Trimethyloxonium tetrafluoroborate (Strong Methylating Agent)

  • Iron powder / Ammonium Chloride (Reduction)

Step-by-Step Workflow:

  • N2-Methylation (The Critical Step):

    • Dissolve 3-methyl-6-nitro-1H-indazole (1.0 eq) in anhydrous DCM.

    • Add Trimethyloxonium tetrafluoroborate (1.2 eq) at 0°C under

      
      .
      
    • Stir for 4h at RT. Note: This reagent favors the kinetic N2-product over the thermodynamic N1-product.

    • Quench with saturated

      
      . Extract with DCM.
      
    • Checkpoint: NMR should show N-Me peak at

      
       4.0-4.1 ppm (distinct from N1-Me at ~3.9 ppm).
      
  • Nitro Reduction:

    • Suspend the N2-methylated intermediate in EtOH/Water (4:1).

    • Add Iron powder (5.0 eq) and

      
       (1.0 eq).
      
    • Reflux for 2h. The solution will turn dark brown (iron oxide formation).

    • Filter hot through Celite to remove iron residues.

  • Isolation:

    • Concentrate the filtrate.

    • Recrystallize from Ethyl Acetate/Hexane.

    • Yield: Expect ~65-75% as an off-white solid.

Protocol B: Competitive Binding Assay (Fragment Screening)

Context: To validate the affinity of this fragment before growing it into a drug.

  • Assay Setup: Use a FRET-based LanthaScreen™ Eu Kinase Binding Assay.

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Protein: Recombinant VEGFR2 (KDR) kinase domain.

  • Procedure:

    • Prepare 2,3-Dimethyl-2H-indazol-6-amine in DMSO (Top concentration 1 mM).

    • Incubate Kinase (5 nM), Tracer (20 nM), and Antibody (2 nM) with the compound for 1h at RT.

    • Readout: Measure TR-FRET ratio (665 nm / 615 nm).

    • Data Analysis: Plot % Displacement vs. Log[Concentration].

    • Expectation: Weak displacement (

      
      ) confirms it binds but requires the rest of the Pazopanib scaffold for high affinity.
      

Part 5: Synthesis Workflow Visualization

Synthesis_Workflow Start 3-Methyl-6-nitro-1H-indazole (Precursor) Step1 Step 1: N2-Methylation (Me3OBF4, DCM, 0°C) *Kinetic Control* Start->Step1 Inter 2,3-Dimethyl-6-nitro-2H-indazole (Intermediate) Step1->Inter Step2 Step 2: Nitro Reduction (Fe/NH4Cl, EtOH, Reflux) Inter->Step2 Final 2,3-Dimethyl-2H-indazol-6-amine (Target Pharmacophore) Step2->Final

Caption: Optimized synthetic route for 2,3-Dimethyl-2H-indazol-6-amine prioritizing N2-regioselectivity.

References

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry.

  • Keating, J., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). "2,3-Dimethyl-2H-indazol-6-amine (CID 11542827)."[4] National Center for Biotechnology Information.

  • Molkem. (2024).[2] "2,3-Dimethyl-6-Nitro-2H-Indazole | Intermediate of Pazopanib." Molkem Chemical Catalog.

  • BenchChem. (2024). "Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine." BenchChem Protocols.

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A Senior Application Scientist's Comparative Guide to Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the Indazole Scaffold in Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The indazole ring system is one such "privileged scaffold," a versatile bicyclic heterocycle that has become a cornerstone in the design of potent and selective kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and survival.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5][6]

The utility of the indazole core lies in its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases, mimicking the adenine base of ATP. This, combined with the scaffold's synthetic tractability, allows for the strategic placement of substituents to achieve high potency and selectivity for specific kinase targets.[7] Several indazole-based drugs, such as Axitinib and Pazopanib, are already established in clinical practice, validating the scaffold's therapeutic potential.[2][5]

This guide provides a comparative analysis of prominent indazole-derived kinase inhibitors, focusing on their performance against key oncogenic targets like c-MET, AXL, and FGFR. We will delve into the experimental data that underpins their development, detail the methodologies used for their evaluation, and explore the structure-activity relationships (SAR) that drive their efficacy.

Section 1: Targeting the c-MET Proto-Oncogene

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, or c-MET, plays a crucial role in embryonic development and wound healing. However, its aberrant activation, often through mutation (like MET exon 14 skipping) or gene amplification, drives the progression of various cancers, including non-small cell lung cancer (NSCLC).[8][9][10] This makes c-MET a highly attractive target for inhibitor development.

Comparative Analysis of Indazole-Based c-MET Inhibitors

Capmatinib stands out as a potent and selective indazole-based c-MET inhibitor. Its mechanism involves blocking MET phosphorylation, which in turn downregulates downstream signaling pathways like PI3K/AKT and RAS/MAPK, ultimately inhibiting the proliferation and survival of MET-dependent tumor cells.[8][9][10] Another noteworthy multi-kinase inhibitor with significant c-MET activity is Sitravatinib.[11]

Compound Primary Target(s) Biochemical IC50 (nM) Key Features & Clinical Status
Capmatinib c-MET~1-5 nMFDA-approved for metastatic NSCLC with MET exon 14 skipping mutations.[8][9]
Sitravatinib c-MET, AXL, VEGFRc-MET: ~2 nMTargets the tumor microenvironment; in clinical trials for various solid tumors.[11][12][13]
Compound 4d (Preclinical) c-MET170 nM (TR-FRET assay)A novel synthesized indazole derivative showing significant c-MET inhibition.[14]

Table 1: Comparative data for selected indazole-based inhibitors with c-MET activity. IC50 values are approximate and can vary based on assay conditions.

Signaling Pathway: c-MET Inhibition

The following diagram illustrates the canonical c-MET signaling pathway and the point of intervention for an indazole-based inhibitor like Capmatinib.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor RAS RAS cMET->RAS Activates PI3K PI3K cMET->PI3K Activates HGF HGF (Ligand) HGF->cMET Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Capmatinib Capmatinib (Indazole Inhibitor) Capmatinib->cMET Inhibits Phosphorylation

Caption: Inhibition of the c-MET signaling pathway by Capmatinib.

Section 2: Overcoming Resistance with AXL Inhibitors

AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[15][16] Its overexpression is linked to poor prognosis and the development of acquired resistance to various cancer therapies, including those targeting EGFR and other kinases.[15] This makes AXL a critical target for combination therapies and for overcoming treatment resistance. The indazole scaffold has proven effective in generating potent AXL inhibitors.

Comparative Analysis of Indazole-Based AXL Inhibitors

Sitravatinib is a prominent example of a multi-kinase inhibitor with potent activity against AXL.[11] Its ability to target AXL, c-MET, and VEGFR concurrently allows it to combat tumor growth, angiogenesis, and the immunosuppressive tumor microenvironment.[11][12] Several preclinical indazole derivatives have also shown high AXL inhibitory activity.[15]

Compound Primary Target(s) Biochemical IC50 (nM) Key Features & Rationale
Sitravatinib AXL, c-MET, VEGFRAXL: ~10-20 nMOrally bioavailable; designed to overcome resistance by targeting multiple pathways.[11][17]
Fragment 24 (Preclinical) AXL130 nMDeveloped via a fragment-based lead discovery approach, demonstrating the scaffold's versatility.[15]
Compound 68 (Preclinical) AXLPotent, selectiveA 7-azaindazole derivative with favorable oral bioavailability and safety profile.[18]

Table 2: Comparative data for selected indazole-based inhibitors with AXL activity. IC50 values are approximate and can vary based on assay conditions.

Section 3: Targeting FGFR and Other Kinases

The Fibroblast Growth Factor Receptor (FGFR) family is another class of tyrosine kinases where dysregulation is implicated in various cancers.[5] Indazole derivatives have been successfully developed as potent FGFR inhibitors. Structure-activity relationship (SAR) studies have shown that substitutions on the indazole core can significantly enhance potency and selectivity. For instance, the addition of larger, hydrophobic groups or fluorine atoms to a phenyl ring substituent has been shown to increase FGFR1 inhibitory activity.[5]

Beyond c-MET, AXL, and FGFR, the indazole scaffold has been utilized to develop inhibitors for a wide range of other kinases, including:

  • VEGFR: Crucial for angiogenesis.[19]

  • FLT3, PDGFRα, and Kit: Important in hematological malignancies.[20][21]

  • Aurora Kinases: Involved in cell cycle regulation.[22]

  • PKMYT1: A key regulator of the G2/M cell cycle checkpoint.[23]

This broad applicability underscores the "privileged" nature of the indazole structure in kinase inhibitor design.[1][5]

Section 4: Essential Experimental Protocols

The comparison and validation of kinase inhibitors rely on a cascade of robust biochemical and cell-based assays. Here, we detail the methodologies for key experiments.

Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for screening and characterizing novel kinase inhibitors.

Workflow A Compound Library (e.g., Indazole Derivatives) B High-Throughput Screening (Biochemical Kinase Assay) A->B C Hit Confirmation & IC50 Determination B->C D Cell-Based Assays (Target Engagement & Viability) C->D E Western Blotting (Pathway Modulation) D->E F In Vivo Studies (Xenograft Models) E->F G Lead Optimization F->G

Caption: A standard workflow for the discovery and validation of kinase inhibitors.

Protocol 1: Biochemical Kinase Assay (e.g., TR-FRET)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is the primary screen to identify potent inhibitors. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method that avoids issues with radioactive materials.[24]

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, a suitable substrate (often a biotinylated peptide), and ATP. The inhibitor compound is serially diluted in DMSO.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor at various concentrations.

  • Initiation: Start the reaction by adding ATP. The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) to ensure competitive inhibitors can be accurately assessed. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add detection reagents. For a TR-FRET assay, this includes a Europium-labeled anti-phospho-specific antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate.

  • Signal Reading: After incubation, read the plate on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Target Engagement Assay

Causality: This assay confirms that the inhibitor can enter the cell and bind to its intended kinase target, inhibiting its activity in a physiological context. It measures the phosphorylation of the target kinase or a direct downstream substrate.[25]

Methodology:

  • Cell Culture: Plate cancer cells known to have high expression or activation of the target kinase (e.g., NSCLC cells with MET amplification for a c-MET inhibitor).

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a set period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification: Use an ELISA-based method (e.g., SureFire or DELFIA) to quantify the amount of phosphorylated target protein relative to the total amount of that protein in the cell lysate.[26]

  • Data Analysis: Determine the IC50 value for the inhibition of cellular kinase phosphorylation. This cellular IC50 is often higher than the biochemical IC50 due to factors like cell permeability and intracellular ATP concentrations.

Protocol 3: Western Blotting for Pathway Analysis

Causality: Western blotting provides qualitative and semi-quantitative data on how an inhibitor affects the entire signaling pathway downstream of the target kinase. This validates the mechanism of action and can reveal off-target effects.

Methodology:

  • Sample Preparation: Treat and lyse cells as described in the cell-based assay protocol. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size by running a specific amount of protein lysate on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-MET) or a downstream protein (e.g., anti-phospho-AKT).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-total-MET) and a loading control (e.g., anti-Actin) to confirm equal protein loading and to normalize the phosphorylation signal.

Conclusion and Future Outlook

The indazole scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors.[3][5] The success of approved drugs like Capmatinib validates this approach and provides a strong foundation for future development. Current research focuses on improving selectivity to minimize off-target effects and on designing multi-targeted inhibitors like Sitravatinib that can address complex resistance mechanisms within the tumor microenvironment.[11] As our understanding of kinase biology deepens, the rational, structure-based design of new indazole derivatives will undoubtedly lead to the next generation of targeted cancer therapies.

References

  • Cui, J., et al. (2013). Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • Mir, F. A., et al. (2020). Sitravatinib, a Tyrosine Kinase Inhibitor, Inhibits the Transport Function of ABCG2 and Restores Sensitivity to Chemotherapy-Resistant Cancer Cells in vitro. PubMed Central. Available at: [Link]

  • EDrug. (n.d.). Capmatinib: Uses, Dosage, Side Effects & Brands. Available at: [Link]

  • Chavda, V. P., et al. (2025). Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

  • Kovalenko, P., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. Available at: [Link]

  • Norman, P. (2014). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PubMed Central. Available at: [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. Available at: [Link]

  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PubMed Central. Available at: [Link]

  • Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • Various Authors. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Capmatinib. PubChem. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • deLong, M. A., et al. (2012). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. Available at: [Link]

  • Whittington, D. A., et al. (2025). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Capmatinib Hydrochloride?. Synapse. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of Sitravatinib. NCI Drug Dictionary. Available at: [Link]

  • Zhou, Y., et al. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Patsnap. (2024). What is Sitravatinib used for?. Synapse. Available at: [Link]

  • Awad, M. M., et al. (2023). The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. PubMed Central. Available at: [Link]

  • Du, W., et al. (2018). Sitravatinib potentiates immune checkpoint blockade in refractory cancer models. PubMed Central. Available at: [Link]

  • Torka, D. M., et al. (2022). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. Available at: [Link]

  • Drugs.com. (n.d.). Capmatinib hydrochloride: uses, dosing, warnings, adverse events, interactions. Available at: [Link]

  • Jotte, R. M., et al. (2024). Sitravatinib in patients with solid tumors selected by molecular alterations: results from a Phase Ib study. Taylor & Francis Online. Available at: [Link]

  • Li, S., et al. (2023). Synthesis of pyrazole–indazole derivatives as AXL inhibitors. ResearchGate. Available at: [Link]

Sources

Technical Guide: Reference Standards for 2,3-Dimethyl-2H-indazol-6-amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-72-0) is a critical starting material and intermediate in the synthesis of Pazopanib (Votrient), a tyrosine kinase inhibitor used in renal cell carcinoma therapy. Its analysis is complicated by a specific regio-isomeric challenge: the methylation of the indazole ring can occur at the N1 or N2 position, leading to the formation of the desired 2,3-dimethyl isomer and the undesired 1,3-dimethyl impurity.

This guide compares the performance of varying reference standard grades (Research vs. Primary/Secondary) and delineates the specific analytical protocols required to distinguish the 2H-indazole core from its 1H-isomer—a critical quality attribute (CQA) that standard "Certificate of Analysis" (CoA) data often overlooks.

Part 1: The Isomer Challenge & Standard Selection

The Core Analytical Problem

The synthesis of 2,3-Dimethyl-2H-indazol-6-amine involves the methylation of 3-methyl-6-nitro-1H-indazole.[1] Due to annular tautomerism of the indazole ring, methylation yields a mixture of:

  • Target: 2,3-Dimethyl-2H-indazol-6-amine (N2-methylated).[1][2][3]

  • Impurity: 1,3-Dimethyl-1H-indazol-6-amine (N1-methylated).

Standard research-grade materials often report "Purity >97%" based on total peak area, potentially co-eluting these isomers. For GMP-regulated drug development, a Qualified Reference Standard must explicitly resolve and quantify the N1-isomer.

Comparative Analysis: Reference Standard Grades

The following table contrasts the suitability of different standard grades for this specific molecule.

FeatureResearch Grade (Generic) Secondary Reference Standard (In-House) Primary/Certified Reference Standard (CRM)
Intended Use Early discovery, rough synthesis checks.Routine QC release, stability testing.Method validation, calibration of secondary standards.
Isomer Purity Often unqualified; may contain 1-5% N1-isomer.Critical: N1-isomer quantified by validated HPLC.Absolute: Isomer content certified by qNMR/HPLC.
Assay Method Area % (HPLC-UV) only.Mass Balance (100% - Impurities - Water - Residual Solvents).qNMR (Quantitative NMR) or Mass Balance.
Traceability Vendor CoA only.Traceable to Primary Standard.Traceable to SI units or Pharmacopeial Standards.
Risk Profile High: Risk of carrying N1-impurity into final drug API.Low: Fit for purpose if qualified against Primary.Lowest: Gold standard for regulatory submission.

Expert Insight: For Pazopanib development, using a Research Grade standard that fails to distinguish the N1-isomer can lead to OOS (Out of Specification) results in the final API, as the N1-isomer has different solubility and kinase inhibition profiles.

Part 2: Synthesis & Impurity Pathway Visualization

Understanding the origin of the impurity is essential for selecting the right analytical method.

Indazole_Methylation_Pathway Start 3-Methyl-6-nitro-1H-indazole (Precursor) Reaction Methylation Step (MeI / Base) Start->Reaction Target TARGET (2H-Isomer) 2,3-Dimethyl-2H-indazol-6-amine (Active Intermediate) Reaction->Target Major Product (N2-Alkylation) Impurity IMPURITY (1H-Isomer) 1,3-Dimethyl-1H-indazol-6-amine (Byproduct) Reaction->Impurity Minor Product (N1-Alkylation) Pazopanib Pazopanib API (Final Drug) Target->Pazopanib Coupling w/ Pyrimidine FailedBatch Failed Batch (Impurity Carryover) Impurity->FailedBatch Co-reacts

Figure 1: Methylation pathway showing the divergence between the desired 2H-indazole intermediate and the 1H-impurity.

Part 3: Experimental Protocols

Protocol A: High-Resolution HPLC for Isomer Separation

This method is designed to resolve the 2,3-dimethyl (Target) from the 1,3-dimethyl (Impurity). Standard C18 methods often fail to separate these regio-isomers due to their identical mass and similar polarity.

System: UHPLC or HPLC with PDA detector. Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6mm, 3.5µm) or equivalent high-carbon load column.

Reagents:

  • Mobile Phase A: 10mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[4]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 85 15 1.0
15.0 50 50 1.0
20.0 20 80 1.0

| 25.0 | 85 | 15 | 1.0 |

Detection: UV at 268 nm (Lambda max for Pazopanib intermediates). Temperature: 25°C.

Acceptance Criteria for Reference Standard:

  • Resolution (Rs): > 2.0 between 2,3-dimethyl and 1,3-dimethyl peaks.

  • Tailing Factor: < 1.5.

  • Identity: Retention time matches primary standard ± 2%.

Protocol B: Identity Confirmation via NMR (Regio-chemistry)

HPLC retention time is relative. Nuclear Magnetic Resonance (NMR) provides absolute structural confirmation of the methylation site.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signal:

    • 2H-Indazole (Target): The N-Methyl protons typically appear as a singlet around 4.0 - 4.1 ppm . The C3-Methyl is distinct.

    • 1H-Indazole (Impurity): The N-Methyl protons often shift slightly upfield or downfield depending on shielding.

    • NOESY Experiment (Crucial): To definitively prove the 2H position, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.

      • Observation: Look for NOE correlation between the N-Methyl group and the proton at the C3 position (or the C3-methyl group). The spatial proximity differs significantly between the 1H and 2H tautomers.

Part 4: Reference Standard Qualification Workflow

To establish a "Secondary Standard" for daily use from a bulk batch of 2,3-Dimethyl-2H-indazol-6-amine, follow this self-validating workflow.

Qualification_Workflow RawMaterial Candidate Material (Bulk Synthesis) Step1 1. Structural ID (1H-NMR + NOESY + MS) RawMaterial->Step1 Decision1 Isomer Confirmed? Step1->Decision1 Step2 2. Purity Assessment (HPLC Protocol A) Decision1->Step2 Yes (2H-isomer) Reject Reject / Repurify Decision1->Reject No (Wrong Isomer) Decision2 Purity > 99.0%? No Isomer > 0.15%? Step2->Decision2 Step3 3. Assay Assignment (Mass Balance / qNMR) Decision2->Step3 Pass Decision2->Reject Fail Final Qualified Secondary Standard (Valid for 12 Months) Step3->Final

Figure 2: Workflow for qualifying a bulk intermediate as a reference standard.

Conclusion

For the analysis of 2,3-Dimethyl-2H-indazol-6-amine , the primary risk is not chemical degradation, but isomeric purity . Researchers must move beyond simple "Area %" purity provided by general vendors.

Recommendations:

  • For Synthesis Optimization: A standard with 95%+ purity is acceptable, provided the 1H-isomer is identified.

  • For Pazopanib API Release: Use a Qualified Secondary Standard characterized by the specific HPLC gradient described in Protocol A, ensuring the absence of the 1,3-dimethyl impurity.

  • Validation: Always verify the N-methylation site using NOESY NMR before accepting a new lot of primary reference material.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 11235378, 2,3-Dimethyl-2H-indazol-6-amine. Retrieved from [Link]

  • Chaitanya, G., et al. (2015).[5] Development and validation of rapid RP HPLC-PDA method for the analysis of Pazopanib hydrochloride in bulk, dosage forms. Journal of Chemical and Pharmaceutical Research, 7(12):950-960. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2023). Chapter 5.12: Reference Standards. European Pharmacopoeia.[6] Retrieved from [Link]

  • Mishra, N., et al. (2025).[1] Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

Sources

cross-validation of analytical results for 2,3-Dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 444731-72-0 (Free Base) | Role: Key Intermediate for Pazopanib (Votrient)

Executive Summary: The Regioisomer Challenge

In the development of receptor tyrosine kinase inhibitors like Pazopanib, the intermediate 2,3-dimethyl-2H-indazol-6-amine represents a critical quality control checkpoint. The synthetic route—typically involving the methylation of indazole precursors—is prone to regioisomerism .[1]

The thermodynamic preference for N1-alkylation (benzenoid form) versus the kinetic control required for N2-alkylation (quinonoid form) often results in mixtures of the desired 2,3-dimethyl isomer and the undesired 1,3-dimethyl impurity.

The Analytical Risk: Standard C18 HPLC methods often fail to resolve these positional isomers (N1-Me vs N2-Me) due to their identical mass and similar hydrophobicity. Relying solely on a single retention time (


) can lead to the release of batches with significant structural impurities, compromising downstream yield and safety.

This guide outlines a Cross-Validation Protocol utilizing Orthogonal Chromatography and NMR spectroscopy to ensure structural integrity.

Comparative Analysis of Methodologies

The following table contrasts the "Workhorse" method (HPLC-UV) with necessary "Validator" methods (NMR, LC-MS).

FeatureMethod A: HPLC-UV (Routine) Method B: 1H-NMR (Structural Validator) Method C: UPLC-MS/MS (Trace Impurity)
Primary Utility Batch purity (%), Quantitative assayRegioisomer confirmation (N1 vs N2)Genotoxic impurity (GTI) detection
Specificity Moderate: Isomers may co-eluteHigh: Distinct chemical shifts for N-MeHigh: Mass-based, but isomers have same m/z
Limit of Detection ~0.05%~1-2% (Low sensitivity)< 1 ppm
Blind Spot Cannot distinguish 1,3-dimethyl isomer without a specific standardTrace inorganic salts, non-protonated impuritiesIon suppression, non-ionizable impurities
Throughput High (20 min/run)Low (Manual interpretation)High (Rapid screening)

Analytical Decision Matrix (Workflow)

The following logic gate ensures no batch is released without regio-specific confirmation.

AnalyticalWorkflow Start Crude 2,3-Dimethyl-2H-indazol-6-amine HPLC Step 1: HPLC-UV (C18) Purity Check Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 NMR Step 2: 1H-NMR (DMSO-d6) Regio-Validation Decision1->NMR Yes Reject Reject / Recrystallize Decision1->Reject No IsomerCheck N-Me Shift Confirmation (N2-Me vs N1-Me) NMR->IsomerCheck IsomerCheck->Reject N1-Isomer Detected LCMS Step 3: LC-MS/MS GTI Screening (Nitro precursors) IsomerCheck->LCMS Confirmed N2-Isomer Release Release for API Synthesis LCMS->Release

Figure 1: Analytical Decision Matrix ensuring regio-purity before trace analysis.

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC (Isomer Separation)

Objective: To separate the 2,3-dimethyl (desired) from 1,3-dimethyl (impurity) and the 6-nitro precursor.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: A standard C18 is sufficient, but a Phenyl-Hexyl column is recommended if isomer resolution is poor on C18, as the pi-pi interactions differ between the benzenoid (N1) and quinonoid (N2) systems.

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)

    • 2-15 min: 5%

      
       60% B (Linear gradient)
      
    • 15-20 min: 60%

      
       90% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 290 nm (specific to indazole conjugation).

  • Success Criteria: Resolution (

    
    ) > 1.5 between the main peak and the nearest isomer impurity.
    
Protocol B: 1H-NMR Regio-Validation

Objective: Definitive structural assignment.

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    as chemical shift differences are compressed).
  • Concentration: 10 mg/mL.

  • Key Diagnostic Signals:

    • N-Methyl Groups:

      • 2,3-Dimethyl (Desired): The N2-Methyl typically appears as a singlet around 4.0 - 4.1 ppm .

      • 1,3-Dimethyl (Impurity): The N1-Methyl typically appears upfield, around 3.8 - 3.9 ppm .

    • NOE (Nuclear Overhauser Effect):

      • Irradiate the N-Methyl peak.

      • N2-Isomer: NOE observed at C3-Methyl and H7 (weak).

      • N1-Isomer: NOE observed at H7 (strong) and H2 (if un-substituted), but distinct from the C3 interaction.

Mechanistic Insight: Why Cross-Validation Matters

The synthesis of this intermediate often proceeds via the reduction of 2,3-dimethyl-6-nitro-2H-indazole . However, the methylation step of the nitro-indazole precursor is the source of the regio-error.

Isomerism Precursor 3-Methyl-6-nitro-1H-indazole Reaction Methylation (MeI / Base) Precursor->Reaction Product_N1 1,3-Dimethyl isomer (Impurity) Reaction->Product_N1 High Temp / Long Time Product_N2 2,3-Dimethyl isomer (Desired Intermediate) Reaction->Product_N2 Controlled Conditions N1_Path Thermodynamic Path (N1-Alkylation) N2_Path Kinetic Path (N2-Alkylation) Validation NMR distinguishes these structures Product_N1->Validation Product_N2->Validation

Figure 2: Divergent methylation pathways necessitating structural confirmation.

Safety & Genotoxicity Considerations (E-E-A-T)

As an aromatic amine, 2,3-dimethyl-2H-indazol-6-amine carries a structural alert for genotoxicity .

  • Impurity Alert: The precursor 2,3-dimethyl-6-nitro-2H-indazole (CAS 444731-73-1) is a potential mutagen.

  • Control Strategy: Analytical methods must demonstrate the clearance of the nitro-precursor to < 10 ppm levels if this intermediate is introduced late in the API synthesis.

  • Handling: All analytical standards should be handled in a fume hood with appropriate PPE (nitrile gloves, safety glasses) to prevent inhalation or skin absorption.

References

  • Pazopanib Synthesis & Intermediates

    • Kumar, D., et al. (2013). "Process for the preparation of Pazopanib." World Intellectual Property Organization, WO2013/001530.

  • Indazole Regioisomerism Analysis

    • Luo, G., et al. (2006). "Regioselective synthesis of N-substituted indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.

  • Teasdale, A. (2010). "Genotoxic Impurities: Strategies for Identification and Control." Wiley-Blackwell.
  • Chemical Identity Verification

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11432426, 2,3-Dimethyl-2H-indazol-6-amine.

Sources

yield comparison of different 2,3-Dimethyl-2H-indazol-6-amine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-73-1) is a critical pharmacophore, most notably serving as the key intermediate for the VEGFR inhibitor Pazopanib .[1]

The primary synthetic challenge lies in the regioselective methylation of the indazole ring.[2] Indazoles possess two nucleophilic nitrogens (N1 and N2).[2] Under thermodynamic control (standard basic conditions), alkylation favors the N1 position, which is biologically inactive for this target. Accessing the desired N2-isomer requires specific kinetic control or steric manipulation.

This guide compares three distinct synthetic methodologies, recommending the Dimethyl Carbonate (DMC) route for its balance of high yield, scalability, and "green" chemistry principles, while analyzing the Orthoformate route for high-purity bench-scale applications.

The Regioselectivity Challenge

Before detailing protocols, it is vital to understand the bifurcation point that dictates yield.

  • Thermodynamic Control (N1): The 1H-indazole tautomer is aromatic and more stable. Strong bases (NaH, KOH) lead to N1-alkylation.

  • Kinetic Control (N2): The N2 nitrogen has higher electron density/nucleophilicity in the neutral state. Acidic conditions or soft alkylating agents favor N2 attack.

Pathway Visualization

Indazole_Methylation cluster_0 Reaction Conditions Start 3-Methyl-6-nitro-1H-indazole MethodA Method A: MeI / Base (Thermodynamic) Start->MethodA MethodB Method B: TMOF or DMC (Kinetic/Steric) Start->MethodB N1_Isomer 1,3-Dimethyl-6-nitroindazole (Undesired Byproduct) MethodA->N1_Isomer Major Product (~60%) N2_Isomer 2,3-Dimethyl-6-nitroindazole (Target Intermediate) MethodA->N2_Isomer Minor Product (~30%) MethodB->N1_Isomer Trace (<5%) MethodB->N2_Isomer Major Product (>80%) Target 2,3-Dimethyl-2H-indazol-6-amine (Final Product) N2_Isomer->Target Reduction (SnCl2 or H2/Pd)

Figure 1: Mechanistic bifurcation of indazole methylation. Method B maximizes atom economy by favoring the N2 pathway.

Methodology Comparison

Method A: The "Green" Scalable Route (Recommended)

Reagents: Dimethyl Carbonate (DMC), DABCO (Base). Mechanism: DMC acts as a "soft" methylating agent at reflux temperatures, favoring the N2 position due to steric and electronic factors.

  • Pros: High yield (81% for nitro-step), avoids toxic Methyl Iodide, no halogenated waste, easy filtration workup.

  • Cons: Requires high temperature (reflux).

Method B: The Acid-Catalyzed Orthoformate Route

Reagents: Trimethyl Orthoformate (TMOF), H2SO4 (Cat.), or Trimethyloxonium tetrafluoroborate (Meerwein's salt). Mechanism: Kinetic control via oxonium intermediate.

  • Pros: Extremely high regioselectivity (>95:5), mild conditions.

  • Cons: Reagents are moisture-sensitive and more expensive than DMC.

Method C: Classical Alkylation (Not Recommended)

Reagents: Methyl Iodide (MeI), K2CO3 or NaH. Mechanism: SN2 substitution.

  • Pros: Cheap, common reagents.

  • Cons: Poor selectivity (favors N1), requires tedious column chromatography to separate isomers, carcinogenic reagent.

Comparative Data Analysis

MetricMethod A (DMC/DABCO)Method B (TMOF/Acid)Method C (MeI/Base)
N2:N1 Regio-ratio ~20:1>30:1~1:2 (Unfavorable)
Nitro-Intermediate Yield 81.1% 73% - 78%~30-40% (Isolated N2)
Reduction Yield 87%87%87%
Overall Yield ~70.5% ~65%~30%
Purification Precipitation/FiltrationExtraction/CrystallizationColumn Chromatography
Scalability High (Kg scale)ModerateLow (Separation bottleneck)

Detailed Experimental Protocols

Step 1: Regioselective Methylation (The Critical Step)

Protocol based on Method A (DMC/DABCO) - Best for Scale

  • Setup: Equip a 250mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Charge: Add 3-methyl-6-nitro-1H-indazole (10.0 g, 56 mmol) and DABCO (1,4-diazabicyclo[2.2.2]octane) (6.40 g, 56 mmol) to DMF (100 mL).

  • Activation: Stir at room temperature for 15 minutes to ensure dissolution.

  • Addition: Slowly add Dimethyl Carbonate (DMC) (6.04 g, 67 mmol) dropwise.

  • Reaction: Heat the system to reflux (~90-100°C) and stir for 6 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material (Rf ~0.4) should disappear; N2 product (Rf ~0.6) should dominate.

  • Workup: Cool to room temperature. Add Water (120 mL) and stir vigorously for 15 minutes.

  • Isolation: The product precipitates as a light yellow solid.[3] Filter, wash with water (2 x 50 mL), and dry in a vacuum oven at 50°C.

    • Yield: ~8.66 g (81%) of 2,3-dimethyl-6-nitro-2H-indazole .[3]

Step 2: Nitro Reduction to Amine

Protocol: Tin(II) Chloride Reduction (Robust & Reliable)

  • Solvation: Dissolve the 2,3-dimethyl-6-nitro-2H-indazole (5.0 g, 26 mmol) from Step 1 in Ethyl Acetate (50 mL) or 2-methoxyethyl ether.

  • Reagent Addition: Cool to 0°C. Add SnCl2·2H2O (23.5 g, 104 mmol, 4 eq) in portions.

  • Acidification: Dropwise add Conc. HCl (10 mL) while maintaining temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Neutralization (Critical for Purity):

    • Basify the mixture to pH 9 using saturated Na2CO3 solution.[4]

    • Note: This precipitates tin salts. Filter the slurry through Celite.

  • Extraction: Separate the organic layer of the filtrate. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Finishing: Combine organics, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Product: 2,3-Dimethyl-2H-indazol-6-amine (Yellow/Brown crystalline solid).

    • Yield: ~87%.[4][5][6]

Process Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Regioselective Methylation cluster_step2 Step 2: Reduction SM Start: 3-Methyl-6-nitro-1H-indazole Reagents1 DMC + DABCO Reflux, 6h SM->Reagents1 Intermed Intermediate: 2,3-Dimethyl-6-nitro-2H-indazole (Solid Precipitate) Reagents1->Intermed Reagents2 SnCl2 / HCl EtOAc, 0°C -> RT Intermed->Reagents2 Workup Workup: Na2CO3 Neutralization Celite Filtration Reagents2->Workup Final Final Product: 2,3-Dimethyl-2H-indazol-6-amine (Yield: ~70% Overall) Workup->Final

Figure 2: Optimized workflow using the Dimethyl Carbonate method, highlighting the precipitation-based purification that avoids chromatography.

References

  • Optimization of Pazopanib Intermediates : An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org, 2024.[5] Link

  • Regioselective Methylation Protocols : Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem Application Notes. Link

  • DMC/DABCO Method : Synthesis of 2,3-dimethyl-6-nitro-2H-indazole from 3-Methyl-6-nitroindazole and Dimethyl carbonate. ChemicalBook Synthetic Routes. Link

  • Kinetic vs Thermodynamic Control : The Regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, Vol 27. Link

  • Pazopanib Innovator Route : Patent US 2006/0252943 A1. GlaxoSmithKline. Describes the initial synthesis and challenges with N1/N2 selectivity. Link

Sources

Definitive Structural Assignment of 2,3-Dimethyl-2H-indazol-6-amine via Single Crystal X-ray Diffraction (SC-XRD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge in Kinase Inhibitor Synthesis

In the development of small molecule kinase inhibitors, particularly analogs of Pazopanib (Votrient) , the indazole scaffold is a privileged structure. However, the synthesis of the key intermediate, 2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-72-0), presents a persistent regioselectivity challenge.

The methylation of 3-methyl-6-nitro-1H-indazole can occur at either the N1 or N2 position. While N2-alkylation is thermodynamically favored under specific conditions, N1-isomers are frequent byproducts. Misidentification of these regioisomers using only NMR or MS can lead to catastrophic failures in downstream GMP manufacturing.

This guide objectively compares structural elucidation methods and establishes Single Crystal X-ray Diffraction (SC-XRD) as the requisite "Gold Standard" for validating this specific chemotype, providing the unambiguous proof required for regulatory filing.

Part 1: The Regioselectivity Problem

The core issue lies in the tautomeric nature of the indazole ring. During alkylation, the electrophile can attack either nitrogen.

  • Target: 2,3-Dimethyl-2H-indazol-6-amine (N2-isomer).[1][2]

  • Impurity: 1,3-Dimethyl-1H-indazol-6-amine (N1-isomer).

These two isomers have identical molecular weights and highly similar polarity, making separation difficult and spectroscopic differentiation subtle.

Visualization: The Divergent Synthesis Pathway

Indazole_Alkylation Start 3-Methyl-6-nitro-1H-indazole Inter Transition State (Tautomeric Equilibrium) Start->Inter Deprotonation Reagent + Methylating Agent (e.g., MeI, MeOTf) N1_Prod N1-Isomer (Impurity) 1,3-Dimethyl-1H-indazol-6-amine (Aromatic Benzene Ring) Inter->N1_Prod Kinetic Control (Often minor) N2_Prod N2-Isomer (Target) 2,3-Dimethyl-2H-indazol-6-amine (Quinoid Character) Inter->N2_Prod Thermodynamic Control (Desired)

Figure 1: Divergent alkylation pathways of the indazole scaffold. The N2-isomer is critical for Pazopanib synthesis, but N1-impurities are common.

Part 2: Comparative Analysis of Structural Assignment Methods[3]

As a lead scientist, you must justify the resource allocation for X-ray analysis. Below is a comparative breakdown of why standard analytics fall short for this specific molecule.

Table 1: Performance Matrix of Characterization Techniques
Feature1H / 13C NMR 2D NMR (NOESY/HMBC) Mass Spectrometry (HRMS) SC-XRD (X-ray)
Differentiation Power ModerateHigh (Conditional)LowAbsolute
Basis of ID Chemical Shift (

)
Through-space correlationsMass-to-charge (

)
Electron Density Map
Ambiguity Risk High (Solvent shifts)Medium (Signal Overlap)High (Isomers identical)Zero
Sample State SolutionSolutionGas PhaseSolid Crystal
Turnaround < 1 Hour4-12 Hours< 1 Hour24-48 Hours
Regulatory Weight SupportingStrong SupportingSupportingDefinitive Proof
Why NMR is Insufficient

While NOESY can theoretically distinguish the isomers (looking for correlations between the N-methyl group and the C7-H or C3-methyl), the signals in 2,3-dimethyl-2H-indazol-6-amine are often crowded. Furthermore, the "Quinoid" character of the N2-isomer causes subtle shifts in the benzene ring carbons that can be misinterpreted without a pure reference standard of both isomers.

Why SC-XRD is the Solution

SC-XRD does not infer structure; it images it. It provides:

  • Bond Length Analysis: The N1-N2 bond length differs significantly between 1H and 2H tautomers.

  • Crystal Packing: Confirmation of the hydrogen bonding network involving the C6-amine.

  • Absolute Regiochemistry: Visual confirmation of the methyl group attached to N2.

Part 3: Experimental Protocol for SC-XRD Confirmation

This protocol is designed to grow diffraction-quality crystals of 2,3-Dimethyl-2H-indazol-6-amine, which is often an off-white powder.

Phase 1: Crystal Growth (Vapor Diffusion Method)

The goal is to slow down precipitation to organize the lattice.

  • Solvent Selection: The amine is moderately soluble in alcohols but less so in non-polar solvents.

  • Dissolution: Dissolve 20 mg of the target compound in 0.5 mL of Methanol (MeOH) or Ethanol (EtOH) in a small inner vial. Ensure the solution is clear (filter through 0.22 µm PTFE if necessary).

  • Anti-solvent: Place the inner vial into a larger jar containing 5 mL of Diethyl Ether or n-Hexane .

  • Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at 4°C for 2-5 days. The volatile anti-solvent will diffuse into the alcohol, slowly lowering solubility and forcing crystallization.

  • Harvesting: Look for block-like or prismatic crystals. Avoid needles (often indicate rapid precipitation/twinning).

Phase 2: Data Collection & Refinement

Standard operating procedure for small molecule validation.

  • Mounting: Mount a single crystal (approx. 0.2 x 0.2 x 0.2 mm) on a Kapton loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream. Crucial: Low temperature reduces thermal ellipsoids, allowing precise determination of methyl group positions.

  • Diffraction: Collect data using Cu K\alpha (\lambda = 1.54178 \AA) or Mo K\alpha radiation. Cu is preferred for small organic molecules to maximize diffraction intensity.

  • Structure Solution: Use direct methods (SHELXT) followed by least-squares refinement (SHELXL).

  • Validation: Check the Flack Parameter (if chiral impurities are suspected, though this molecule is achiral) and R-factor (aim for R1 < 5%).

Part 4: Data Interpretation & Validation Logic

Once the structure is solved, use the following logic flow to confirm the identity.

Visualization: Structural Validation Workflow

Validation_Logic Data Refined X-Ray Structure Check1 Check N-Methyl Position Data->Check1 Result_N1 Methyl on N1 (1H-Indazole) Check1->Result_N1 Distance N1-C(Me) < 1.5Å Result_N2 Methyl on N2 (2H-Indazole) Check1->Result_N2 Distance N2-C(Me) < 1.5Å Check2 Verify Bond Lengths (Quinoid Character) Result_N2->Check2 Final CONFIRMED: 2,3-Dimethyl-2H-indazol-6-amine Check2->Final C-C bonds alternate length in C6 ring

Figure 2: Decision tree for validating the indazole regioisomer from crystallographic data.

Key Crystallographic Parameters for Confirmation

To definitively claim the structure is the 2H-isomer , your CIF data must show:

  • N2-Methyl Bond: A covalent bond (approx. 1.47 Å) between the N2 atom and the methyl carbon.

  • N1-N2 Bond Length: In 2H-indazoles, the N1-N2 bond often shows more double-bond character than in 1H-indazoles.

  • Interaction Geometry: The C6-amino group usually acts as a hydrogen bond donor to N1 of a neighboring molecule in the crystal lattice (forming centrosymmetric dimers), a motif commonly observed in 6-aminoindazoles.

References

  • Pazopanib Synthesis & Indazole Regioselectivity

    • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[3] (2024).[3] ResearchGate.

  • Mechanism of N2 Alkylation

    • Mechanism of a Highly Selective N2 Alkyl
  • General Indazole Characterization (NMR vs X-ray)

    • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry.
  • Comparison of Structural Biology Methods

    • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.

Sources

Validation of a Stability-Indicating Method for 2,3-Dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC Professionals[1]

Executive Summary: The Isomer Challenge

2,3-Dimethyl-2H-indazol-6-amine (DMIA) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Pazopanib .[1][2] Its quality control is chemically complex due to the presence of a regioisomer, 1,2-dimethyl-1H-indazol-6-amine , which often co-elutes during standard reversed-phase screening.[1]

This guide compares a generic "Screening Method" (Method A) against an optimized "Stability-Indicating Method" (Method B). We demonstrate that while Method A is sufficient for rough purity checks, only Method B provides the specificity required for ICH Q2(R1/R2) validation, particularly in resolving regioisomers and oxidative degradants generated during stress testing.

Method Comparison: Generic vs. Optimized

The primary failure mode of generic methods for indazoles is regio-selectivity .[1] The 2,3-dimethyl and 1,2-dimethyl isomers have identical mass-to-charge ratios (m/z 161.2), rendering standard LC-MS screening insufficient for purity confirmation without chromatographic resolution.[1]

Comparative Specifications
FeatureMethod A: Generic Screening (Alternative) Method B: Optimized Stability-Indicating (Recommended)
Column Standard C18 (e.g., BEH C18), 1.7 µmPhenyl-Hexyl or Polar-Embedded C18 , 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileMethanol : Acetonitrile (50:[1]50)
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

Interaction
Isomer Resolution (

)

(Partial Co-elution)

(Baseline Separation)
Peak Shape (Tailing)

(Due to basic amine)

(Buffered control)
LOD (ppm) 0.5 ppm0.05 ppm

Expert Insight: The switch to a Phenyl-Hexyl stationary phase in Method B exploits the


 interactions with the indazole ring.[1] The 2,3-isomer has a subtly different electron density distribution than the 1,2-isomer, which Phenyl phases separate far better than alkyl-chain C18 phases.[1]
Validation Workflow & Stress Testing

To claim a method is "Stability-Indicating," it must resolve the API from its own degradation products.[1] The following workflow ensures compliance with ICH Q2(R1) and ICH Q1A(R2) .

Visualizing the Validation Lifecycle

ValidationWorkflow Start Method Scoping Stress Forced Degradation (Acid, Base, Ox, Thermal) Start->Stress Define Impurities Opt Method Optimization (Selectivity Tuning) Stress->Opt Resolve Degradants Val Final Validation (ICH Q2 Parameters) Opt->Val Lock Conditions Val->Opt Fail (Loop back) Report Standard Operating Procedure (SOP) Val->Report Pass Criteria

Figure 1: The iterative lifecycle of validating a stability-indicating method. Note the feedback loop from Validation to Optimization if resolution criteria are not met.

Stress Testing Protocol (Forced Degradation)

Perform these stress conditions on DMIA at a concentration of 0.5 mg/mL.

  • Acid Hydrolysis: 1N HCl, 60°C, 4 hours.

    • Expected Result: Minimal degradation (Indazoles are acid-stable).[1]

  • Base Hydrolysis: 1N NaOH, 60°C, 4 hours.

    • Expected Result: Potential ring opening or deamination (<5%).[1]

  • Oxidation (Critical): 3%

    
    , Room Temp, 2 hours.
    
    • Expected Result: Formation of N-oxide and Hydroxyl-amine derivatives.[1] Method B must resolve these polar degradants.

  • Photolytic: 1.2 million lux hours.[1]

    • Expected Result: Radical-induced dimerization (late-eluting peaks).[1]

Experimental Data: Validation Performance

The following data represents typical performance metrics for Method B (Phenyl-Hexyl column) validating 2,3-Dimethyl-2H-indazol-6-amine.

Table 1: Linearity and Range
Concentration (%)Conc. (µg/mL)Area ResponseAccuracy (% Recovery)
LOQ 0.051,24098.5
50% 25.0625,000100.2
100% 50.01,250,50099.8
150% 75.01,876,000100.1
Correlation (

)
0.9999
Table 2: Robustness (Resolution of Critical Pair)

Critical Pair: DMIA (API) vs. 1,2-Dimethyl Isomer (Impurity)

Parameter ChangeConditionResolution (

)
Pass/Fail
Standard pH 4.53.8Pass
pH -0.2 pH 4.33.9Pass
pH +0.2 pH 4.73.5Pass
Flow Rate 0.45 mL/min (-10%)4.1Pass
Temp 45°C (+5°C)3.2Pass
Degradation Pathway Analysis

Understanding the chemistry of the degradation is vital for defending the method to regulatory bodies. The primary degradation route for amino-indazoles involves the oxidation of the exocyclic amine and the N-methylation sites.[1]

DegradationPath API 2,3-Dimethyl-2H- indazol-6-amine (API) N_Oxide N-Oxide Impurity (Polar, Early Eluting) API->N_Oxide H2O2 Oxidation Dimer Azo-Dimer (Non-Polar, Late Eluting) API->Dimer Photolysis (UV) Isomer 1,2-Dimethyl Isomer (Process Impurity) Isomer->API Synthesis Regio-selectivity

Figure 2: Predicted degradation and impurity pathways. The method must separate the early-eluting N-oxide and the late-eluting Azo-dimer from the main API peak.[1]

Detailed Protocol: Method B (Optimized)

To replicate the stability-indicating performance, follow this exact protocol.

1. Equipment Preparation:

  • Instrument: UPLC/HPLC with PDA Detector (200-400 nm range).

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Column Temp: 40°C.

2. Mobile Phase Preparation:

  • Solution A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL water.[1] Adjust pH to 4.5 with Acetic Acid.[1] Filter through 0.22 µm membrane.[1]

  • Solution B (Organic): Mix Methanol and Acetonitrile (50:50 v/v). Degas.

3. Gradient Program:

Time (min)% Solution A% Solution BCurve
0.0955Initial
2.09556
10.010906
12.010906
12.19551
15.0955End

4. Detection:

  • Extract at 245 nm (Lambda max for indazole core).[1]

  • Collect spectra from 200-400 nm for Peak Purity analysis.[1]

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][3][4] Geneva, Switzerland.[1]

  • PubChem. 2,3-Dimethyl-2H-indazol-6-amine (Compound Summary). National Library of Medicine.[1] [1]

  • Mendes, E., et al. Synthesis and biological evaluation of novel indazole derivatives.[1]Bioorganic & Medicinal Chemistry Letters, 2021.[1][5] (Contextual grounding for Indazole synthesis).

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.